2-Phosphonobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXRGRLZKVHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400495 | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-40-9 | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phosphonobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHOSPHONOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phosphonobutyric Acid
Introduction: The Significance of 2-Phosphonobutyric Acid
This compound and its derivatives represent a class of organophosphorus compounds with significant interest in medicinal chemistry and drug development. As bioisosteres of natural amino acids and carboxylates, these phosphonate-containing molecules can mimic substrates or transition states of enzymes, making them valuable scaffolds for designing inhibitors or modulators of biological pathways.[1] Their inherent stability compared to phosphate esters makes them attractive for therapeutic applications.[2] This guide provides a detailed exploration of the core synthetic pathways for this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the two primary, industrially relevant strategies for constructing the core C-P bond of this molecule: the Phospha-Michael Addition and the Michaelis-Arbuzov Reaction , followed by the final hydrolysis to the target acid.
Core Synthetic Strategy 1: The Phospha-Michael Addition Pathway
The Phospha-Michael addition, or conjugate addition, is arguably the most direct and atom-economical approach to the synthesis of 2-phosphonobutanoate esters. This pathway involves the 1,4-addition of a nucleophilic phosphorus species, typically a dialkyl phosphite, to an α,β-unsaturated carbonyl compound.[3]
Causality and Mechanism
The reaction hinges on the generation of a phosphite anion, a potent nucleophile, which is typically achieved using a base catalyst. The choice of base is critical; for the addition to an ester like ethyl crotonate, a corresponding alkoxide base (e.g., sodium ethoxide) is ideal to prevent unwanted transesterification side reactions. The mechanism proceeds in three key steps:
-
Deprotonation: The base abstracts the acidic proton from the dialkyl phosphite, generating the nucleophilic phosphite anion.
-
Conjugate Addition: The phosphite anion attacks the β-carbon of the ethyl crotonate. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic. This attack forms a new P-C bond and generates an enolate intermediate.[3]
-
Protonation: The enolate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final dialkyl 2-phosphonobutanoate product.
While this reaction is highly effective for unsubstituted α,β-unsaturated esters (acrylates), substrates with β-substituents, such as ethyl crotonate, can exhibit lower reactivity.[4] Therefore, reaction conditions may require optimization, such as elevated temperatures or the use of stronger base systems, to drive the reaction to completion.
Visualizing the Phospha-Michael Addition
Caption: Mechanism of the Base-Catalyzed Phospha-Michael Addition.
Experimental Protocol: Synthesis of Diethyl 2-Phosphonobutanoate (Representative)
This protocol is a representative procedure based on established methods for the conjugate addition of dialkyl phosphites to α,β-unsaturated esters.[3][5] An inert atmosphere is crucial as the phosphite anion is sensitive to air and moisture.
Materials:
-
Diethyl phosphite
-
Ethyl crotonate
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: Under an inert argon atmosphere, add freshly cut sodium metal (approx. 0.05 eq) to a flask containing anhydrous ethanol (sufficient to dissolve the sodium) at 0 °C. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: In a separate, oven-dried, three-necked flask equipped with a dropping funnel, condenser, and argon inlet, add diethyl phosphite (1.0 eq) and anhydrous toluene.
-
Initiation: Slowly add the prepared sodium ethoxide solution to the flask containing diethyl phosphite.
-
Addition of Crotonate: Add ethyl crotonate (1.0 - 1.2 eq) dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Progression: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield diethyl 2-phosphonobutanoate as a colorless oil.
Core Synthetic Strategy 2: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides an alternative route to 2-phosphonobutanoate esters. This reaction facilitates the formation of a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide.
Causality and Mechanism
This pathway is a two-step Sɴ2 process. The causality lies in the nucleophilicity of the trivalent phosphorus atom in the trialkyl phosphite and the electrophilicity of the carbon atom bonded to the halogen in the alkyl halide.
-
Sɴ2 Attack 1 (Phosphonium Salt Formation): The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the α-carbon of ethyl 2-bromobutyrate, displacing the bromide ion. This forms a quasi-phosphonium salt intermediate.
-
Sɴ2 Attack 2 (Dealkylation): The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This second Sɴ2 reaction displaces the phosphonate ester and generates ethyl bromide as a byproduct.
This reaction is typically driven by heat and is often performed neat (without solvent). The removal of the volatile ethyl bromide byproduct helps to drive the reaction to completion.
Visualizing the Michaelis-Arbuzov Reaction
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Final Step: Ester Hydrolysis to this compound
Both the Michael Addition and Arbuzov pathways converge on the dialkyl 2-phosphonobutanoate intermediate. The final step is the hydrolysis of the ester groups on both the carboxylate and phosphonate moieties to yield the target dicarboxylic acid.
Principle and Mechanism
Acid-catalyzed hydrolysis is the most common and robust method for cleaving stable phosphonate esters. The reaction is typically performed by refluxing the ester in concentrated hydrochloric acid. The high concentration of hydronium ions protonates the carbonyl and phosphoryl oxygens, rendering them more electrophilic and susceptible to nucleophilic attack by water. This process is repeated for all three ester groups.
Visualizing the Complete Synthesis Workflow (Michael Pathway)
Caption: Overall workflow from starting materials to this compound.
Experimental Protocol: Hydrolysis of Diethyl 2-Phosphonobutanoate
This protocol is based on standard, well-documented procedures for the acidic hydrolysis of phosphonate esters.
Materials:
-
Diethyl 2-phosphonobutanoate
-
Concentrated Hydrochloric Acid (HCl, ~37%)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl 2-phosphonobutanoate (1.0 eq) and concentrated hydrochloric acid (5-10 volumes).
-
Heating: Heat the mixture to reflux (approximately 110 °C) using a heating mantle. The reaction is typically vigorous at the beginning with the evolution of ethyl chloride gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Progression: Maintain the reflux for 8-12 hours. The reaction can be monitored by ³¹P NMR by observing the shift of the phosphonate signal, or by ¹H NMR until the disappearance of the ethyl ester signals.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
Final Product: The resulting residue is this compound, which may be a viscous oil or a solid. It can be further dried by co-evaporation with toluene to remove residual water or used directly for subsequent applications.
Comparative Analysis of Synthetic Pathways
| Feature | Phospha-Michael Addition | Michaelis-Arbuzov Reaction |
| Starting Materials | Dialkyl phosphite, α,β-Unsaturated ester | Trialkyl phosphite, α-Halo ester |
| Atom Economy | High (100% theoretical) | Moderate (byproduct is an alkyl halide) |
| Key Advantage | Direct C-P bond formation on a pre-existing carbon skeleton. | Reliable and well-established for a wide range of substrates. |
| Key Challenge | Reactivity can be low for substituted alkenes like crotonates.[4] | Requires synthesis of the α-halo ester starting material, which can be a multi-step process. |
| Catalysis | Typically requires a base or Lewis acid catalyst.[5] | Often thermally induced, but can be catalyzed by Lewis acids. |
Conclusion
The synthesis of this compound is readily achievable through two primary, robust chemical pathways. The Phospha-Michael addition offers a highly atom-economical route, directly forming the target carbon skeleton, though it may require optimization for substituted Michael acceptors. The Michaelis-Arbuzov reaction provides a reliable, classic alternative, contingent on the availability of the corresponding α-halo ester. Both routes converge on a common phosphonate ester intermediate, which is efficiently hydrolyzed under acidic conditions to yield the final product. The choice of pathway will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the research or development laboratory.
References
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Recent advances in Michael addition of H-phosphonates. (2014). RSC Advances. Available at: [Link]
-
Mashal, A., et al. (2024). Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity. ResearchGate. Available at: [Link]
-
Chiefari, J., et al. (1987). The Synthesis of Phosphonobaclofen, an Antagonist of Baclofen. ResearchGate. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]
- DE102009046115A1 - Substituted 3-phenylpropanoic acids and their use. (2011). Google Patents.
- US7049463B2 - Process for the preparation of highly purified, dialkyl phosphinic acids. (2006). Google Patents.
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Hanessian, S., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid. Journal of Medicinal Chemistry. Available at: [Link]
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Bálint, E., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules. Available at: [Link]
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Rout, S. K., & Guin, J. (2014). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available at: [Link]
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Kreitmeier, P., et al. (2022). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. ResearchGate. Available at: [Link]
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Mamedov, V. A., et al. (2019). 2-Ethoxy-2,3-dihydro[d][2][5]oxaphosphole 2-oxide in the synthesis of dialkyl(diaryl)(2-hydroxybenzyl)phosphine oxides. ResearchGate. Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]
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Kaekratoke, N., et al. (2024). Preparation of Polyphosphorodiamidates by Michael Addition. ResearchGate. Available at: [Link]
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Lee, P. H., et al. (2009). An Efficient Conjugate Addition of Dialkyl Phosphite to Electron-Deficient Olefins: The Use of a Nucleophilic Organocatalyst to Form a Strong Base. ResearchGate. Available at: [Link]
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Phosphonic acid derivatives (including phosphonic, phosphinic, and phosphinous acids) are a diverse group of analogues of natural compounds. (2022). Frontiers in Chemistry. Available at: [Link]
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Allan, R. D., & Twitchin, B. (1978). Synthesis of some substituted 4-Aminobut-2-enoic acids as analogues of the neurotransmitter GABA. ResearchGate. Available at: [Link]
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Michaelis–Arbuzov reaction has played a key role for the synthesis of dialkyl or diaryl phosphonates by reacting various alkyl or aryl halides with trialkyl or triaryl phosphite. (2020). Bentham Science. Available at: [Link]
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2-Phosphonobutyric acid chemical properties and structure
An In-depth Technical Guide to 2-Phosphonobutanoic Acid: Structure, Properties, and Derivatives
Introduction
2-Phosphonobutanoic acid (2-PBA), also known as 2-phosphonobutyric acid, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This unique bifunctional structure imparts a range of interesting chemical properties, making it and its derivatives valuable in diverse scientific and industrial fields. While the parent molecule serves as a fundamental structural motif, its derivatives, notably 2-Amino-4-phosphonobutyric acid (AP4) and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), have garnered significant attention for their applications in neuropharmacology and industrial water treatment, respectively.
This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and spectroscopic profile of 2-Phosphonobutanoic acid. It further delves into the characteristics and applications of its key derivatives, offering insights for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2-Phosphonobutanoic acid consists of a four-carbon butane chain substituted at the C2 position with both a carboxyl group (-COOH) and a phosphonyl group (-PO(OH)₂). The presence of a chiral center at the C2 carbon means that 2-PBA can exist as two enantiomers, (R)-2-Phosphonobutanoic acid and (S)-2-Phosphonobutanoic acid, as well as in its racemic form.
Key Identifiers and Properties
The properties of the parent acid and its major derivatives are summarized below.
| Property | 2-Phosphonobutanoic Acid | (±)-2-Amino-4-phosphonobutyric Acid (DL-AP4) | 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC) |
| IUPAC Name | 2-Phosphonobutanoic acid | (±)-2-Amino-4-phosphonobutanoic acid[1] | 2-Phosphonobutane-1,2,4-tricarboxylic acid[2] |
| CAS Number | 4378-40-9[3] | 20263-07-4 | 37971-36-1[2][4] |
| Molecular Formula | C₄H₉O₅P | C₄H₁₀NO₅P[1] | C₇H₁₁O₉P[2][4] |
| Molecular Weight | 168.09 g/mol | 183.10 g/mol [1] | 270.13 g/mol [2][4] |
| Appearance | Not specified (solid expected) | White solid/powder | Colorless to light yellow aqueous solution[2][4] |
| Solubility in Water | Not specified | Soluble | Freely soluble[2] |
| Key Functional Groups | Carboxylic acid, Phosphonic acid | Carboxylic acid, Phosphonic acid, Amine | 3x Carboxylic acid, Phosphonic acid[2] |
Structural Diagrams
The relationship between the core structure and its key derivatives is visualized below.
Caption: Core structure of 2-PBA and its relationship to key derivatives.
Spectroscopic Profile for Structural Elucidation
The structural identity of 2-Phosphonobutanoic acid and its analogues is confirmed using a combination of spectroscopic techniques.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : Would show distinct signals for the protons on the butyl chain. The proton at C2 would be coupled to the phosphorus atom, resulting in a characteristic doublet of quartets (or more complex multiplet).
-
¹³C-NMR : The carbon spectrum would show four signals for the butyl chain. The C2 carbon signal would exhibit splitting due to coupling with the phosphorus atom (¹J-PC).
-
³¹P-NMR : A single resonance is expected, with its chemical shift being indicative of the phosphonate group's chemical environment. Proton coupling would be observed in a proton-coupled spectrum.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad absorption bands for the O-H stretches of the carboxylic acid and phosphonic acid groups. A sharp, strong peak around 1700 cm⁻¹ would indicate the C=O stretch of the carboxyl group, and P=O stretching vibrations would appear in the 1250-950 cm⁻¹ region.
-
Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, CO₂, and fragments related to the phosphonate group.[7]
Synthesis and Reactivity
Synthesis Pathways
The synthesis of phosphonobutanoic acids often involves building the carbon skeleton and introducing the phosphonate group via nucleophilic or radical reactions. A common strategy for creating the C-P bond is the Michaelis-Arbuzov reaction.
For complex derivatives like PBTC, a multi-step synthesis is employed. One patented method involves the reaction of dialkyl phosphite with an ethene-1,2-dicarboxylic acid dialkyl ester, followed by a Michael addition with an acrylic acid ester, and subsequent saponification to hydrolyze the ester groups.[8]
Caption: Simplified synthesis workflow for the derivative PBTC.
Chemical Reactivity
The reactivity of 2-PBA is dominated by its two acidic functional groups:
-
Carboxylic Acid Group : Undergoes typical reactions such as esterification, amide formation, and reduction. Its acidity allows for salt formation with bases.
-
Phosphonic Acid Group : This is a strong dibasic acid. It can be esterified and is crucial for the compound's ability to chelate metal ions. This chelating property is central to the function of PBTC as a scale inhibitor, where it sequesters hard water ions like Ca²⁺ and Mg²⁺, preventing their precipitation.[2][9] The high stability of the C-P bond makes phosphonates resistant to thermal and hydrolytic degradation.[4]
Key Derivatives and Applications
2-Amino-4-phosphonobutyric Acid (AP4): A Neuromodulator
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a conformationally restricted analogue of the neurotransmitter glutamate. Its significance lies in its potent and selective agonist activity at group III metabotropic glutamate receptors (mGluRs).[10]
-
Mechanism of Action : In the central nervous system, particularly the retina, L-AP4 mimics the action of glutamate at specific presynaptic receptors, leading to the inhibition of neurotransmitter release.[11] This property makes it an invaluable pharmacological tool for studying glutamatergic synaptic transmission.
-
Drug Development : The selectivity of L-AP4 for group III mGluRs has made it a lead compound in the development of drugs targeting these receptors for conditions such as anxiety, epilepsy, and neuropathic pain. The synthesis of constrained analogues of AP4 is an active area of research aimed at understanding the bioactive conformation and improving receptor subtype selectivity.[12]
2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC): An Industrial Workhorse
PBTC is a highly effective scale and corrosion inhibitor widely used in industrial water systems, such as cooling towers, boilers, and reverse osmosis plants.[2][4][9]
-
Functional Advantages : The molecule combines the properties of a phosphonic acid and multiple carboxylic acids. This structure provides excellent scale inhibition, particularly against calcium carbonate, and good tolerance to chlorine and other oxidizing biocides.[9] Its performance is superior to many standard phosphonates, especially under harsh conditions of high temperature and pH.[4][9]
-
Environmental Profile : Compared to other phosphonates like ATMP (Amino Trimethylene Phosphonic Acid), PBTC is considered more biodegradable, which is an advantage for environmental compliance.[2]
Analytical and Experimental Protocols
Protocol: pKa Determination by Multinuclear NMR Spectroscopy
The distinct chemical environments of the acidic protons in a molecule like PBTC lead to different pKa values for each deprotonation step. These values are critical for understanding the molecule's speciation and metal chelation behavior at different pH levels. A powerful method for determining these values is pH-dependent NMR titration.[13][14]
Objective : To determine the macroscopic pKa values of a polyprotic phosphonobutanoic acid derivative.
Methodology :
-
Sample Preparation : Prepare a solution of the analyte (e.g., PBTC) at a known concentration (e.g., 0.3-0.5 M) in D₂O containing a background electrolyte (e.g., 0.5 M NaCl) to maintain constant ionic strength.
-
Titration : Begin at a low pD (the equivalent of pH in D₂O) by adding a strong acid (e.g., DCl). Incrementally increase the pD by adding a strong base (e.g., NaOD), measuring the pD with a calibrated electrode after each addition.
-
NMR Data Acquisition : After each pD adjustment and equilibration, acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
Data Processing : For each nucleus, plot the chemical shift (δ) as a function of pD. The resulting titration curves will have a sigmoidal shape.
-
pKa Calculation : Fit the chemical shift data to the appropriate Henderson-Hasselbalch-type equation for a polyprotic acid. The inflection point of each step in the titration curve corresponds to a macroscopic pKa value. A rigorous evaluation of the pH-dependent chemical shifts for PBTC has identified five pKa values: two for the phosphonate group and three for the carboxyl groups.[13][14]
Safety and Handling
Phosphonic acids and their concentrated solutions are typically acidic and can be corrosive.[15]
-
Personal Protective Equipment (PPE) : When handling these compounds, especially in concentrated form, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][16]
-
Handling Procedures : Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or mists.[3] Avoid contact with skin, eyes, and clothing.[16]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong bases.[3][16]
-
First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Conclusion
2-Phosphonobutanoic acid is a foundational molecule whose structural template gives rise to derivatives of significant scientific and commercial value. The amino-substituted variant, AP4, provides neuroscientists with a specific tool to probe glutamate receptor function, paving the way for novel therapeutics. In parallel, the polycarboxylated derivative, PBTC, offers an efficient and robust solution to the persistent industrial problem of mineral scaling. The study of this class of compounds highlights the power of targeted functional group modification to tailor molecular properties for highly specific and demanding applications.
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- Ali, A., et al. (2022). (PDF) 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy.
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Synthesis of 2-phosphonobutanoic acid analogues.
An In-depth Technical Guide to the Synthesis of 2-Phosphonobutanoic Acid Analogues
Introduction
2-Phosphonobutanoic acid and its analogues represent a pivotal class of compounds in medicinal chemistry and drug development. These molecules, characterized by a phosphonate group attached to a butanoic acid backbone, are recognized as potent and selective ligands for various biological targets. A notable example is their activity as agonists for group III metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological disorders.[1][2] The structural similarity of the phosphonate moiety to the carboxylate group of glutamate, combined with its unique physicochemical properties, allows these analogues to function as effective enzyme inhibitors and receptor modulators.[3][4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies employed in the preparation of 2-phosphonobutanoic acid analogues. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed experimental protocols, and explore advanced methods for achieving stereochemical control—a critical parameter for pharmacological efficacy. The discussion is grounded in established, peer-reviewed methodologies to ensure scientific integrity and practical applicability.
Core Synthetic Strategies for the Phosphonobutanoate Backbone
The construction of the 2-phosphonobutanoate scaffold hinges on the efficient formation of a stable carbon-phosphorus (C-P) bond. Several classical and modern organophosphorus reactions are routinely employed, each offering distinct advantages in terms of substrate scope, scalability, and stereochemical control.
The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation
The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for synthesizing phosphonates.[5][6] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to yield a dialkyl alkylphosphonate.[5][6][7]
Mechanism and Rationale: The reaction proceeds via a two-step S(_N)2 mechanism. The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[6][8] In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the thermodynamically stable pentavalent phosphonate (P=O bond) and a new alkyl halide byproduct.[6][8]
The choice of reactants is critical. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions, especially at the elevated temperatures often required.[5] The reactivity of the halide follows the order I > Br > Cl.[5]
Diagram: General Mechanism of the Michaelis-Arbuzov Reaction
Caption: The two-step S(_N)2 mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Diethyl 2-(4-bromobutyl)phosphonate
This protocol describes a typical Michaelis-Arbuzov reaction to form a key precursor for 2-phosphonobutanoic acid.
-
Materials: 1,4-dibromobutane, Triethyl phosphite, Anhydrous toluene, Dean-Stark trap.
-
Procedure:
-
A solution of 1,4-dibromobutane (1.0 eq) and triethyl phosphite (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
The reaction mixture is heated to reflux (approx. 110-120 °C). The reaction progress is monitored by observing the formation of ethyl bromide, which can be collected in the Dean-Stark trap.[6]
-
After several hours (typically 4-6 h), or once the starting material is consumed (as determined by TLC or GC analysis), the reaction is cooled to room temperature.
-
The solvent and any excess reagents are removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 2-(4-bromobutyl)phosphonate.
Michael Addition: Forming the C-C-P Linkage
The Michael addition (or conjugate addition) is another powerful strategy, particularly for synthesizing phosphonopropionic acid derivatives, which can be further elaborated to the target butanoic acid structure.[9][10] This reaction involves the addition of a nucleophilic phosphorus species, such as a secondary phosphine or a dialkyl phosphite, to an α,β-unsaturated carbonyl compound.[9]
Mechanism and Rationale: The reaction is typically base-catalyzed. A base deprotonates the P-H bond of the phosphite or phosphine, generating a potent phosphorus-centered nucleophile. This nucleophile then attacks the β-carbon of the unsaturated ester in a 1,4-conjugate addition fashion. Subsequent protonation of the resulting enolate yields the final product. The choice of base is crucial to avoid side reactions like saponification of the ester.
Diagram: Workflow for Michael Addition Synthesis
Caption: A typical workflow for synthesizing phosphonobutanoates via Michael Addition.
Stereoselective Synthesis of 2-Phosphonobutanoic Acid Analogues
For pharmacological applications, controlling the stereochemistry at the α-carbon (C2) is of paramount importance. Several diastereoselective and enantioselective methods have been developed to access optically pure analogues.
Chiral Auxiliary-Mediated Synthesis
A reliable method for introducing chirality is the use of a chiral auxiliary. The Schöllkopf bis-lactim ether method has been successfully applied to the diastereoselective synthesis of 2-amino-4-phosphonobutanoic acid derivatives.[1][11]
Principle: In this approach, a chiral bislactim ether, often derived from a chiral amino acid like valine, is metalated with a strong base (e.g., n-butyllithium) to form a chiral nucleophile. This lithiated species then undergoes a conjugate addition to a prochiral alkenylphosphonate. The steric bulk of the chiral auxiliary directs the attack to one face of the double bond, leading to a high degree of diastereoselectivity.[1] Subsequent acid hydrolysis removes the auxiliary, yielding the enantiomerically enriched amino phosphonic acid.[1]
Asymmetric Hydrophosphonylation
The direct addition of a P-H bond across a C=C double bond, known as hydrophosphination or hydrophosphonylation, can be rendered asymmetric through the use of chiral metal catalysts.[12] This atom-economical method provides a direct route to chiral phosphonates.[13]
Principle: A transition metal complex featuring a chiral ligand (e.g., with a chiral phosphine ligand) coordinates to both the P-H compound and the alkene. The chiral environment of the catalyst dictates the facial selectivity of the P-H addition, resulting in an enantiomerically enriched product. Nickel and palladium complexes have shown significant promise in this area.[12][14]
Deprotection of Phosphonate Esters
The final step in the synthesis of 2-phosphonobutanoic acids is the hydrolysis of the phosphonate esters to the corresponding phosphonic acid. The choice of deprotection method is dictated by the nature of the ester groups and the overall stability of the molecule.
-
Acid Hydrolysis: Treatment with strong acids like concentrated HCl or HBr is a common method for cleaving simple alkyl (e.g., methyl, ethyl) esters.[15] This method is often harsh and may not be suitable for sensitive substrates.
-
Silyl-mediated Cleavage: Reagents like bromotrimethylsilane (TMSBr) followed by methanolysis provide a milder alternative for dealkylation. This two-step procedure is effective for a wide range of phosphonates, including those with acid-sensitive functional groups.[15]
-
Hydrogenolysis: Benzyl phosphonate esters can be cleanly cleaved under neutral conditions using catalytic hydrogenolysis (e.g., H(_2) over Pd/C). This method is orthogonal to many other protecting groups and is therefore highly valuable in complex syntheses.[15]
Table 1: Comparison of Common Deprotection Methods
| Method | Reagents | Ester Type | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Conc. HCl or HBr | Methyl, Ethyl | Harsh, Reflux | Inexpensive reagents | Low functional group tolerance |
| Silyl Cleavage | TMSBr, then MeOH | Methyl, Ethyl | Mild, RT | High yielding, mild | Stoichiometric silicon reagent |
| Hydrogenolysis | H(_2), Pd/C | Benzyl | Mild, RT | Very mild, high selectivity | Not suitable for molecules with reducible groups |
Conclusion
The synthesis of 2-phosphonobutanoic acid analogues is a rich and evolving field, underpinned by a combination of classic organophosphorus chemistry and modern catalytic methods. The Michaelis-Arbuzov reaction and Michael addition remain workhorse methodologies for constructing the core phosphonobutanoate skeleton. For drug discovery applications, the development of robust stereoselective strategies, such as those employing chiral auxiliaries or asymmetric catalysis, is essential for accessing biologically active, single-enantiomer compounds. The continued innovation in C-P bond-forming reactions and milder deprotection techniques promises to further expand the chemical space of accessible analogues, paving the way for the discovery of novel therapeutics.
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Diastereoselective Synthesis of 2-amino-4-phosphonobutanoic Acids by Electrophilic Substitution and tin-Peterson Olefination of Bis-Lactim Ethers Derived From cyclo-[L-AP4-D-Val]. (2006). Journal of Organic Chemistry. Available at: [Link]
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Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. (1991). Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of 2-Phosphonobutyric Acid and Its Derivatives
Abstract
2-Phosphonobutyric acid (2-PB) and its derivatives, particularly the L-amino acid analog L-2-amino-4-phosphonobutanoic acid (L-AP4), represent a pivotal class of compounds in neuropharmacology. This technical guide provides a comprehensive overview of their biological activities, with a primary focus on their roles as selective agonists for group III metabotropic glutamate receptors (mGluRs) and as potent inhibitors of glutamate carboxypeptidase II (GCPII). We will delve into the molecular mechanisms of action, structure-activity relationships, and the significant therapeutic potential these molecules hold for a range of neurological disorders and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific principles and experimental methodologies associated with this important chemical scaffold.
Introduction: The Significance of the Phosphonate Moiety in Neuroactive Compounds
Phosphorus-containing compounds are fundamental to numerous biological processes. Synthetic phosphonates, which are more resistant to hydrolysis than their phosphate counterparts, have been extensively developed as therapeutic agents.[1] The phosphonate group in molecules like this compound and its analogs serves as a mimic for the carboxylate moiety of amino acids or the transition state of peptide hydrolysis, enabling potent and selective interactions with enzyme active sites and receptor binding pockets.[1][2] This guide will explore the multifaceted biological activities stemming from the unique structural and electronic properties of the this compound scaffold.
Interaction with Metabotropic Glutamate Receptors: A Selective Agonist
The L-isomer of 2-amino-4-phosphonobutanoic acid (L-AP4), a key derivative of this compound, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[3][4] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.
Mechanism of Action at Group III mGluRs
L-AP4 and its analogs, such as L-2-amino-4-thiophosphonobutyric acid (L-thioAP4), bind to the extracellular domain of group III mGluRs, stabilizing an active receptor conformation.[5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The higher potency of analogs like L-thioAP4 is attributed to its stronger second acidity compared to L-AP4, which likely facilitates a stronger interaction with basic residues within the receptor's binding site.[5]
Effects on Synaptic Transmission
The activation of presynaptic group III mGluRs by L-AP4 and its analogs leads to a reduction in neurotransmitter release. This has been demonstrated in various brain regions, including the hippocampus and the retina.
-
Hippocampus: L-AP4 selectively inhibits synaptic transmission in the lateral perforant path of the rat hippocampus.[6][7][8] Studies using constrained analogs have suggested that the bioactive conformation of L-AP4 in this region is an extended one.[6][7] Furthermore, 2-amino-4-phosphonobutyric acid has been shown to be a relatively specific blocker of synaptic transmission between mossy fibers and CA3 neurons.[9]
-
Retina: In the vertebrate retina, 2-amino-4-phosphonobutyric acid selectively blocks the light response of ON-bipolar cells by mimicking the endogenous photoreceptor transmitter.[10] This has made it an invaluable pharmacological tool for dissecting the functional circuitry of the retina.[10][11] It has also been shown to have a direct inhibitory effect on ganglion cells by activating chloride channels.[11]
Structure-Activity Relationship of mGluR Agonists
The potency of this compound derivatives as group III mGluR agonists is highly dependent on their stereochemistry and the nature of the phosphonate group. The L-isomer (S-configuration) of 2-amino-4-phosphonobutanoic acid is significantly more potent than the D-isomer.[8] Modifications to the phosphonate group, such as the substitution of an oxygen atom with sulfur (as in L-thioAP4), can enhance potency.[5]
| Compound | Target | EC50 (µM) |
| L-AP4 | mGluR4 | 0.08[5] |
| L-thioAP4 | mGluR4 | 0.039[5] |
| Desmethylphosphinothricin (DMPT) | mGluR4 | 4.0[5] |
| Phosphinothricin (PT) | mGluR4 | 1100[5] |
Inhibition of Glutamate Carboxypeptidase II: A Therapeutic Target
Beyond its activity at mGluRs, the this compound scaffold is a cornerstone for the design of potent inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate.[12][13][14]
Mechanism of GCPII Inhibition
GCPII inhibitors based on the this compound framework, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), are designed to mimic the tetrahedral transition state of NAAG hydrolysis.[15] The pentanedioic acid portion of the inhibitor interacts with the glutarate recognition site of GCPII, while the phosphonate group chelates the zinc ions in the enzyme's active site.[15] This dual interaction results in potent and highly selective competitive inhibition.[15]
Therapeutic Implications of GCPII Inhibition
The inhibition of GCPII has significant therapeutic potential in a variety of diseases characterized by excessive glutamate levels or NAAG dysregulation.
-
Neuroprotection: By preventing the breakdown of NAAG, GCPII inhibitors can simultaneously reduce excitotoxic glutamate levels and increase the concentration of NAAG, which has neuroprotective properties.[13] This dual action makes GCPII a promising target for treating conditions like stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[13][14][16][17]
-
Prostate Cancer: GCPII is highly expressed on the surface of prostate cancer cells, making it an excellent target for both imaging and therapy.[16][17][18] Inhibitors of GCPII can be radiolabeled for use in positron emission tomography (PET) imaging to detect and stage prostate cancer. They can also be linked to cytotoxic agents to selectively deliver therapy to tumor cells.
Structure-Activity Relationship of GCPII Inhibitors
The development of GCPII inhibitors has seen the evolution from highly polar phosphonate-based compounds to more drug-like molecules with improved pharmacokinetic properties.
| Inhibitor | Type | IC50 |
| 2-PMPA | Phosphonate | 300 pM[15] |
| 2-MPPA | Thiol | 90 nM[15] |
| Cefsulodin | Cephalosporin | 2.0 µM[12] |
| Amaranth dye | Azo dye | 0.30 µM[12] |
While potent, early inhibitors like 2-PMPA suffer from poor oral bioavailability and brain penetration due to their charged nature.[14] This has led to the development of thiol-based inhibitors like 2-MPPA and novel inhibitor scaffolds identified through high-throughput screening.[12][15]
Experimental Protocols
In Vitro Evaluation of mGluR Agonist Activity
Objective: To determine the potency (EC50) of a test compound as an agonist at a specific mGluR subtype.
Methodology:
-
Cell Culture: Culture a stable cell line expressing the human mGluR of interest (e.g., HEK293 cells expressing mGluR4).
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event, such as changes in intracellular calcium or cAMP levels. For group III mGluRs, a common method is to measure the inhibition of forskolin-stimulated cAMP production.
-
Experimental Procedure:
-
Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the response of a known full agonist and a vehicle control.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Evaluation of GCPII Inhibitory Activity
Objective: To determine the potency (IC50) of a test compound as an inhibitor of GCPII.
Methodology:
-
Enzyme Source: Use purified recombinant human GCPII or a tissue homogenate known to have high GCPII activity (e.g., rat brain homogenate).
-
Substrate: Use the natural substrate NAAG.
-
Assay Principle: Measure the amount of glutamate produced from the enzymatic cleavage of NAAG.
-
Experimental Procedure:
-
Prepare a reaction mixture containing assay buffer, the GCPII enzyme source, and varying concentrations of the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of NAAG.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of glutamate produced using a sensitive detection method, such as a fluorometric assay or liquid chromatography-mass spectrometry (LC-MS).[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining GCPII inhibition.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of key neurological targets. As agonists of group III metabotropic glutamate receptors, derivatives like L-AP4 have been instrumental in elucidating the roles of these receptors in synaptic transmission and have potential as therapeutics for disorders involving glutamate dysregulation. As inhibitors of glutamate carboxypeptidase II, this class of compounds holds immense promise for the treatment of neurodegenerative diseases and for the diagnosis and therapy of prostate cancer. Future research in this area will likely focus on the development of next-generation analogs with improved drug-like properties, such as enhanced oral bioavailability and central nervous system penetration, to fully realize the therapeutic potential of this important chemical class.
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The Unfolding Landscape of 2-Phosphonobutanoic Acid Analogs: A Technical Guide for Researchers and Drug Developers
In the intricate world of molecular pharmacology and drug discovery, the ability to modulate cellular signaling with precision is paramount. Among the myriad of scaffolds available to medicinal chemists, phosphonate-containing compounds have emerged as versatile tools, offering unique physicochemical properties that often translate into potent and selective biological activity. This guide provides an in-depth exploration of 2-phosphonobutanoic acid, its structural analogs, and derivatives, with a focus on their design, synthesis, and application as modulators of critical biological targets. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Core Moiety: 2-Phosphonobutanoic Acid and its Significance
2-Phosphonobutanoic acid, particularly its L-enantiomer, L-2-amino-4-phosphonobutanoic acid (L-AP4), serves as a foundational structure in the exploration of excitatory amino acid receptor pharmacology.[1][2] Its significance lies in its ability to act as a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[2][3] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Unlike their ionotropic counterparts, which form ion channels, mGluRs exert their effects through second messenger systems, offering a more nuanced modulation of neuronal function.[3][4] The selective activation of group III mGluRs by L-AP4 and its analogs has made these compounds invaluable tools for dissecting the physiological roles of these receptors and exploring their therapeutic potential in a range of neurological and psychiatric disorders.
A Spectrum of Diversity: Structural Analogs and Their Classification
The structural framework of 2-phosphonobutanoic acid has been extensively modified to probe the structure-activity relationships (SAR) at group III mGluRs and to develop ligands with improved potency, selectivity, and pharmacokinetic properties. These analogs can be broadly classified based on the nature of the structural modification:
-
Backbone-Constrained Analogs: To investigate the bioactive conformation of L-AP4, researchers have introduced conformational constraints into the molecule's backbone. A notable example includes the synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, which are cyclopropyl-constrained analogs.[5] These rigid structures help to elucidate the spatial orientation of the key pharmacophoric elements—the amino acid and phosphonate groups—required for receptor binding and activation.[5]
-
Substituted Analogs: The introduction of substituents at various positions of the 2-phosphonobutanoic acid scaffold has been a fruitful strategy for modulating pharmacological activity. For instance, monomethyl-substituted analogs have been synthesized to explore the steric tolerance of the mGluR binding pocket.[6] Methylation at the α, β, and γ positions has revealed that the receptor can accommodate bulk at certain positions while being highly sensitive to modifications at others, providing valuable insights for ligand design.[6]
-
Bioisosteric Replacements: The replacement of key functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—has led to the discovery of novel analogs with altered properties. A key example is the substitution of one of the phosphonate oxygen atoms with sulfur to yield 2-amino-4-thiophosphonobutanoic acid. This modification can alter the acidity and metal-chelating properties of the phosphonate group, potentially influencing receptor affinity and efficacy.
-
Derivatives with Extended Functionality: This class includes compounds where the core 2-phosphonobutanoic acid structure is incorporated into larger molecules or modified to introduce new functionalities. An important industrial derivative is 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), which, while not primarily a pharmacological agent, is a widely used scale and corrosion inhibitor in industrial water treatment.[7][8][9] Its efficacy stems from the combination of the phosphonate group and multiple carboxylic acid moieties, which act as potent chelating agents for metal ions.[8][10]
Synthesis Strategies: Crafting Molecular Tools
The synthesis of 2-phosphonobutanoic acid analogs often requires multi-step sequences and the use of specialized organophosphorus chemistry techniques. The choice of synthetic route is dictated by the desired structural modifications.
Synthesis of Backbone-Constrained Analogs: A Horner-Emmons Approach
A robust method for the synthesis of conformationally restricted analogs like (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid involves a Horner-Emmons reaction.[5] This approach provides excellent control over the stereochemistry of the newly formed double bond, which is a precursor to the cyclopropane ring.
Experimental Protocol: Synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid [5]
-
Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids. The E- and Z-isomers can be separated at this stage by chromatography.
-
Cyclopropanation: Treat the separated dehydroamino acid isomers with diazomethane. This cycloaddition reaction forms the pyrazoline ring.
-
Nitrogen Elimination: Subject the pyrazoline intermediates to photoelimination to extrude N2 gas and form the cyclopropane ring.
-
Deprotection: Finally, remove the protecting groups via acid hydrolysis to yield the target (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acids.
Caption: Synthetic workflow for cyclopropyl analogs of 2-amino-4-phosphonobutanoic acid.
General Synthesis of α-Amino Phosphonates
The synthesis of α-amino phosphonates, a broader class that includes 2-amino-4-phosphonobutanoic acid, can be achieved through various methods, including the Kabachnik-Fields reaction.[11] This three-component reaction involves an amine, a carbonyl compound, and a phosphite. For the synthesis of N-phosphono-amino acids, a one-step reaction in an aqueous medium using trimetaphosphate has also been reported.[12]
Mechanism of Action and Structure-Activity Relationships
The primary biological target of many 2-phosphonobutanoic acid analogs is the family of metabotropic glutamate receptors, particularly the group III mGluRs.[1]
Modulation of Group III mGluRs and Downstream Signaling
Group III mGluRs are coupled to inhibitory G-proteins (Gi/o).[3][4][13] Upon activation by an agonist like L-AP4, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][13] The activated G-protein can also directly modulate ion channels, for instance, by inhibiting voltage-gated calcium channels, which in turn reduces neurotransmitter release from presynaptic terminals.[14] This presynaptic inhibition is a hallmark of group III mGluR activation and is a key mechanism by which these receptors regulate synaptic strength.[5]
Caption: Simplified signaling cascade of group III mGluR activation.
Structure-Activity Relationship (SAR) Insights
The extensive synthesis and biological evaluation of 2-phosphonobutanoic acid analogs have provided crucial insights into their SAR.
-
Stereochemistry is Critical: The L-enantiomer of 2-amino-4-phosphonobutanoic acid (L-AP4) is significantly more potent at group III mGluRs than the D-enantiomer, highlighting the stereospecificity of the receptor's binding pocket.[1]
-
Conformational Constraints Define Selectivity: Studies with conformationally restricted analogs, such as the cyclopropyl derivatives, have demonstrated that the bioactive conformation of L-AP4 can differ between different neuronal pathways, suggesting that different receptor subtypes or splice variants may have distinct conformational preferences.[5] For example, in the rat hippocampus, the (E)- and (Z)-cyclopropyl analogs show different potencies in the lateral and medial perforant paths.[5]
-
Substitution Patterns Modulate Potency and Efficacy: The potency of methyl-substituted analogs is highly dependent on the position of the methyl group. Substitution at the β- and γ-positions is generally better tolerated than at the α- or N-terminal positions, suggesting that the latter are more sterically constrained within the binding site.[6]
Table 1: Bioactivity of Selected 2-Phosphonobutanoic Acid Analogs at Hippocampal Synapses [5][6]
| Compound | Modification | Pathway | IC50 (µM) |
| L-AP4 | Parent Compound | Lateral Perforant Path | ~10 |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Lateral Perforant Path | 17 |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Lateral Perforant Path | 18 |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Medial Perforant Path | 81 |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Cyclopropyl constraint | Medial Perforant Path | 1580 |
| β-methyl-APB | Methyl substitution | Perforant Path | Moderately Potent |
| γ-methyl-APB | Methyl substitution | Perforant Path | Moderately Potent |
| α-methyl-APB | Methyl substitution | Perforant Path | Low Potency |
| N-methyl-APB | Methyl substitution | Perforant Path | Low Potency |
Applications in Research and Drug Development
The unique pharmacological profile of 2-phosphonobutanoic acid analogs makes them indispensable tools in several areas of research and development.
Neuroscience Research
These compounds are widely used to:
-
Elucidate the roles of group III mGluRs: By selectively activating or blocking these receptors, researchers can investigate their involvement in various physiological processes, including synaptic plasticity, learning, and memory.
-
Study synaptic transmission: The presynaptic inhibitory effects of group III mGluR agonists make them ideal for studying the mechanisms of neurotransmitter release.[5]
-
Investigate neurological disorders: Given the role of glutamate in excitotoxicity, modulators of mGluRs are being explored as potential therapeutic agents for conditions such as epilepsy, stroke, and neurodegenerative diseases.[14]
Drug Discovery
The development of potent and selective mGluR modulators is an active area of drug discovery. The insights gained from SAR studies on 2-phosphonobutanoic acid analogs are crucial for the rational design of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Industrial Applications of Derivatives
As previously mentioned, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a commercially important derivative used as a scale and corrosion inhibitor in various industrial processes, including cooling water systems and oil fields.[8][9][10] Its effectiveness is due to its strong chelation of metal ions and its stability under harsh conditions.[10]
Methodologies for Biological Evaluation
A thorough understanding of the biological activity of 2-phosphonobutanoic acid analogs requires a combination of in vitro and in vivo experimental techniques.
In Vitro Assays
Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype.
Experimental Protocol: Radioligand Binding Assay for mGluRs
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.
-
Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-L-AP4) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Functional Assays: These assays measure the functional consequences of receptor activation or inhibition.
-
cAMP Assays: Since group III mGluRs are negatively coupled to adenylyl cyclase, measuring changes in intracellular cAMP levels is a common way to assess agonist or antagonist activity.
-
Calcium Mobilization Assays: While not the primary signaling pathway for group III mGluRs, some functional assays utilize calcium mobilization in engineered cell lines to screen for ligands.
Electrophysiology
Electrophysiological recordings from neuronal preparations, such as brain slices, provide a more physiologically relevant assessment of a compound's effect on synaptic transmission.
Experimental Protocol: Extracellular Field Potential Recording in Hippocampal Slices [5]
-
Slice Preparation: Prepare acute brain slices from the hippocampus of a rodent.
-
Recording Setup: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid. Use stimulating and recording electrodes to evoke and record synaptic responses in specific pathways (e.g., the perforant path).
-
Baseline Recording: Record stable baseline synaptic responses.
-
Compound Application: Bath-apply the test compound at various concentrations.
-
Data Analysis: Measure the change in the amplitude of the evoked field potentials to determine the inhibitory or excitatory effect of the compound and calculate its IC50.
Future Directions and Concluding Remarks
The study of 2-phosphonobutanoic acid and its analogs continues to be a vibrant field of research. Future efforts will likely focus on the development of subtype-selective ligands for group III mGluRs, which will be crucial for dissecting the specific roles of each receptor subtype and for developing more targeted therapeutics. The exploration of novel synthetic methodologies to access a wider range of structurally diverse analogs will also be a key area of investigation. Furthermore, the unique properties of phosphonate-containing compounds suggest that their applications may extend beyond neuroscience, warranting further exploration in other areas of medicinal chemistry and materials science. This guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a solid foundation for researchers and drug developers to build upon.
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The Genesis of a Phosphorus-Carbon World: An In-depth Guide to the Discovery and History of Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Phosphonic acids, organophosphorus compounds defined by a direct and remarkably stable carbon-to-phosphorus (C–P) bond, represent a cornerstone of modern medicinal chemistry, agriculture, and material science. Their journey from obscure 19th-century chemical curiosities to indispensable tools in drug design and industrial applications is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of synthetic innovation. This guide provides a comprehensive exploration of this history, delving into the foundational discoveries, the development of pivotal synthetic methodologies, and the landmark moments that unveiled their profound biological significance. We will examine the intellectual and experimental context behind key milestones, offering not just a historical account, but a field-proven perspective on the enduring legacy and future potential of these versatile molecules.
The Dawn of Organophosphorus Chemistry: Setting the Stage
The story of phosphonic acids is intrinsically linked to the broader history of phosphorus itself. Following the dramatic discovery of elemental phosphorus in 1669 by Hennig Brand, who isolated the glowing substance from urine, the 18th and 19th centuries saw a gradual unraveling of phosphorus chemistry.[1][2] Early work focused on phosphates (containing P-O bonds), with the synthesis of phosphate esters like triethyl phosphate being reported as early as the 1840s by chemists like Franz Anton Voegeli.[3][4]
However, the creation of a direct, hydrolytically stable carbon-phosphorus bond remained an elusive challenge. The conceptual leap from the well-known phosphate esters to the C-P linkage of phosphonates was significant. It required moving beyond the chemistry of phosphoric acid and delving into the reactivity of lower-valent phosphorus species. This foundational period was characterized by the synthesis of various organophosphorus compounds, often without a full understanding of their structure or toxicological properties, laying the groundwork for the deliberate synthesis of the C-P bond.[3][5]
The First Synthetic C-P Bonds: Landmark Reactions and Pioneers
The late 19th century marked the true beginning of synthetic phosphonic acid chemistry. Two seminal discoveries, though distinct in their immediate outcomes, collectively opened the door to this new class of compounds.
The First Bisphosphonate Synthesis (1897)
In 1897, the German chemists Hans von Baeyer (a student of the renowned August Wilhelm von Hofmann) and Andreas Hofmann reported the synthesis of the first compounds containing two phosphonic acid groups attached to the same carbon atom—the geminal bisphosphonates.[1] Their work, while not producing a monophosphonic acid, was a critical first step in demonstrating the feasibility of forming stable C-P bonds and established a class of compounds that would, nearly a century later, become vital drugs for treating bone disorders like osteoporosis.[1]
The Michaelis-Arbuzov Reaction: A Gateway to Phosphonates (1898)
The most pivotal breakthrough in the synthesis of the C-P bond came just a year later. In 1898, the German chemist August Michaelis discovered that trialkyl phosphites could react with alkyl halides.[2][6] This work was significantly expanded upon and generalized by the Russian chemist Aleksandr Arbuzov in the early 1900s. The reaction, now universally known as the Michaelis-Arbuzov reaction , became the most fundamental and widely used method for creating dialkyl phosphonate esters, the immediate precursors to phosphonic acids.[2][7]
The genius of this reaction lies in its elegant and robust mechanism. It provided a reliable pathway to the C-P bond, transforming the field and enabling the synthesis of a vast array of phosphonate derivatives for further study.
At the time, the nucleophilic character of trivalent phosphorus in phosphites was being explored. Michaelis and Arbuzov's insight was to leverage this nucleophilicity to attack an electrophilic alkyl halide. This choice was logical yet transformative, as it established a predictable and versatile method for C-P bond formation that remains a workhorse in synthetic chemistry today.
Experimental Protocol: The Michaelis-Arbuzov Reaction
This protocol provides a representative methodology for the synthesis of a dialkyl alkylphosphonate, the precursor to a phosphonic acid.
Objective: To synthesize diethyl ethylphosphonate from triethyl phosphite and ethyl iodide.
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Ethyl iodide (EtI)
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere.
-
Reaction: Charge the flask with triethyl phosphite. Begin stirring and slowly add ethyl iodide dropwise via an addition funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Heating: After the addition is complete, heat the reaction mixture to a temperature of 120-150°C. The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.
-
Completion: Continue heating until the evolution of ethyl iodide ceases, typically after several hours.
-
Purification: Cool the reaction mixture to room temperature. The desired diethyl ethylphosphonate can be purified by vacuum distillation.
Characterization: The product can be characterized by ³¹P NMR spectroscopy, which will show a characteristic signal for the phosphonate ester, and ¹H and ¹³C NMR to confirm the structure.
Diagram: Mechanism of the Michaelis-Arbuzov Reaction
Caption: SN2 mechanism of the Michaelis-Arbuzov reaction.
The Discovery of Natural Phosphonates: Nature's C-P Bond
For decades, phosphonates were considered purely synthetic creations. This paradigm shifted dramatically in 1959 when M. Horiguchi and M. Kandatsu made a landmark discovery. They isolated 2-aminoethylphosphonic acid (AEP), also known as ciliatine, from protozoa in the rumen of sheep.[8] This was the first identification of a naturally occurring compound containing a C-P bond, opening a new chapter in the biology of phosphorus.[8]
This discovery spurred a wave of research that found phosphonates to be widespread in various organisms, including bacteria, fungi, mollusks, and insects, where they are often components of cell membranes (phosphonolipids).[1] Nature, it turned out, had been manufacturing and utilizing the stable C-P bond long before chemists had.
The Age of Application: From Herbicides to Therapeutics
The ability to synthesize phosphonates, coupled with the revelation of their existence in nature, set the stage for exploring their biological activities. The mid-20th century saw the discovery of several phosphonic acids with profound commercial and medical applications.
Glyphosate: A Revolution in Agriculture (1970)
Glyphosate was first synthesized in 1950 by the Swiss chemist Henri Martin at the company Cilag, but its remarkable properties remained unknown.[5][9] Two decades later, in 1970, Dr. John E. Franz , a chemist at Monsanto, independently synthesized glyphosate while searching for new water-softening agents.[5][10] Upon biological screening, its potent, broad-spectrum herbicidal activity was discovered.[11][12]
Monsanto commercialized glyphosate in 1974 under the trade name Roundup.[5][11] Its mechanism of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants but is absent in animals, contributing to its low toxicity in mammals.[5]
Diagram: Glyphosate's Inhibition of the Shikimate Pathway
Caption: Glyphosate blocks the essential shikimate pathway in plants.
Fosfomycin: A Natural Antibiotic (1969)
In 1969, a collaborative effort between Merck and Co. and the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA) led to the discovery of fosfomycin (originally phosphonomycin).[3][13] It was isolated from the fermentation broths of Streptomyces fradiae.[3][4] Fosfomycin is a potent, broad-spectrum antibiotic that acts by inhibiting an early step in bacterial cell wall biosynthesis.[13] Its discovery was a significant event, demonstrating that natural phosphonates could possess powerful therapeutic properties.[1]
The Moedritzer-Irani Reaction: A Direct Route to Aminophosphonic Acids (1966)
The synthesis of aminophosphonic acids, a critical class of phosphonates with diverse applications, was streamlined in 1966 by Kurt Moedritzer and Riyad R. Irani . They developed a one-pot synthesis from an amine, formaldehyde, and phosphorous acid.[14] This Mannich-type reaction, now known as the Moedritzer-Irani reaction , provides a direct and efficient route to these important compounds without the need for an intermediate ester hydrolysis step.[8]
Experimental Protocol: The Moedritzer-Irani Reaction
This protocol provides a representative methodology for the synthesis of an N-substituted aminomethylphosphonic acid.
Objective: To synthesize N-benzylaminomethylphosphonic acid.
Materials:
-
Benzylamine
-
Phosphorous acid (H₃PO₃)
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, combine benzylamine, phosphorous acid, and concentrated hydrochloric acid in water.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition: Slowly add aqueous formaldehyde dropwise to the refluxing solution over a period of 1-2 hours.
-
Reaction Completion: Continue to heat the mixture at reflux for an additional 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature, which may induce crystallization of the product. If not, the volume can be reduced under vacuum.
-
Purification: The crude product can be collected by filtration and recrystallized from water or an alcohol/water mixture to yield the pure aminophosphonic acid.
The Modern Era: Phosphonates in Drug Design and Beyond
The 20th and 21st centuries have solidified the role of the phosphonic acid group as a privileged scaffold in drug development. Its key advantage lies in its ability to act as a stable bioisostere of the phosphate group. It mimics the geometry and charge of a phosphate but is resistant to enzymatic cleavage by phosphatases, a crucial feature for designing enzyme inhibitors.
This has led to the development of numerous successful drugs, including:
-
Antivirals: Tenofovir and Adefovir, where the phosphonate mimics a phosphate in nucleotide analogs to inhibit viral reverse transcriptase.
-
Bisphosphonates: Alendronate and Zoledronic acid for osteoporosis, which bind to bone mineral and inhibit osteoclast activity.
The timeline below summarizes the key milestones in the journey of phosphonic acids.
Table 1: Timeline of Key Discoveries in Phosphonic Acid History
| Year | Discovery / Event | Key Scientist(s) | Significance |
| 1897 | First synthesis of a geminal bisphosphonate | von Baeyer & Hofmann | First synthetic compound with a C-P bond. |
| 1898 | Discovery of the reaction of trialkyl phosphites with alkyl halides | August Michaelis | Laid the foundation for the primary method of C-P bond formation. |
| 1959 | Discovery of the first natural phosphonate (AEP) | Horiguchi & Kandatsu | Revealed that C-P bonds exist in nature. |
| 1966 | Development of the Moedritzer-Irani reaction | Moedritzer & Irani | Provided a direct synthetic route to aminophosphonic acids. |
| 1969 | Discovery of the antibiotic fosfomycin | Merck & Co. / CEPA | First natural phosphonate with major therapeutic application. |
| 1970 | Discovery of the herbicidal activity of glyphosate | John E. Franz (Monsanto) | Revolutionized agriculture with a broad-spectrum herbicide. |
Conclusion and Future Outlook
The history of phosphonic acids is a testament to the power of fundamental synthetic chemistry to unlock profound biological and commercial applications. From the initial challenge of forging the C-P bond to the discovery of its role in nature and its exploitation in medicine and agriculture, the field has continuously evolved. The stability, structural mimicry, and chelating properties of the phosphonic acid group ensure its continued relevance. Future research will undoubtedly focus on developing novel, stereoselective synthetic methods, exploring new biological targets, and designing advanced phosphonate-based materials and therapeutics, continuing the legacy of the pioneers who first brought the world of carbon and phosphorus together.
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History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. (2022). International Journal of Molecular Sciences. [Link]
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Organophosphorus Compounds at 80: Some Old and New Issues. (2017). Toxicological Sciences. [Link]
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Phosphonate - Wikipedia. Wikipedia. [Link]
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Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (2008). Annual Review of Biochemistry. [Link]
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John Franz & the Glyphosate Discovery. (2023). No-Till Farmer. [Link]
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The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid. (1966). Journal of Organic Chemistry. [Link]
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Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica. (2023). Britannica. [Link]
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Glyphosate: A timeline of the controversial weedkiller's history and legal troubles. (2022). Genetic Literacy Project. [Link]
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Fosfomycin: 50 Years of A Great Discovery (1969-2019). (2020). Actas Urológicas Españolas (English Edition). [Link]
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Green Synthesis of Poly(aminomethylenephosphonic) Acids. (2008). ResearchGate. [Link]
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The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions. [Link]
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The Invention of Glyphosate: A Milestone in Herbicide Development. (2023). Oreate AI Blog. [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. (2022). International Journal of Molecular Sciences. [Link]
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Theoretical studies on 2-Phosphonobutyric acid stability
An In-Depth Technical Guide: Theoretical and Experimental Approaches to Assess the Stability of 2-Phosphonobutyric Acid
Abstract
This compound (2-PBA) and its analogues represent a class of compounds with significant interest in drug development and material science. Understanding the chemical stability of 2-PBA is paramount for determining its shelf-life, ensuring its efficacy in formulations, and complying with regulatory standards. This technical guide provides a comprehensive framework for evaluating the stability of 2-PBA, integrating high-level computational chemistry with established experimental validation protocols. We will explore the core principles of quantum mechanical calculations for predicting degradation pathways and delve into the practical application of forced degradation studies for confirming theoretical models. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for phosphonate-containing molecules.
Introduction: The Imperative of Stability Analysis
The intrinsic chemical stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a critical quality attribute. Instability can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. For phosphonic acids, degradation pathways such as hydrolysis, oxidation, and thermal decomposition are primary concerns.[1] A proactive approach to stability involves not just observing degradation but predicting it. By leveraging theoretical models, we can anticipate potential liabilities in the molecular structure, guiding formulation development and defining optimal storage conditions long before issues arise in long-term stability studies.[2][3]
This guide bridges the gap between theoretical prediction and experimental reality. We will demonstrate how computational methods, particularly Density Functional Theory (DFT), can elucidate reaction mechanisms and energetics, providing a foundational understanding of 2-PBA's degradation landscape. These theoretical insights are then used to design targeted, efficient experimental studies based on the principles of forced degradation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]
Theoretical Framework: Quantum Chemical Prediction of Degradation
The first pillar of a modern stability investigation is the in silico prediction of reaction pathways and their associated energy barriers. Quantum chemistry calculations allow us to model the molecule's electronic structure and predict its reactivity toward various stressors.[5][6]
The Role of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for studying the electronic structure of molecules.[7] It offers a favorable balance between accuracy and computational cost for molecules the size of 2-PBA. By calculating the potential energy surface of a reaction, we can identify transition states and determine the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed.[8] A lower activation energy implies a faster reaction rate and, therefore, lower stability under those conditions.[9]
Modeling Key Degradation Pathways for 2-PBA
Hydrolysis is a common degradation mechanism for compounds containing ester or phosphonate functionalities, driven by reaction with water and catalyzed by acidic or basic conditions.[1][10] Computational studies on phosphonate esters have shown that quantum calculations can effectively elucidate reaction paths, transition structures, and activation energies for hydrolysis.[11][12]
-
Mechanism: The reaction typically involves a nucleophilic attack on the phosphorus atom. DFT can be used to model the associative and dissociative mechanisms of this attack, helping to determine the most likely pathway.[13]
-
Causality: The choice to model hydrolysis is based on the known susceptibility of the P-C and P-O bonds in phosphonates to cleavage in aqueous environments.[10] By modeling this in different pH environments (simulated by including hydronium or hydroxide ions in the calculation), we can predict whether 2-PBA will be more stable in acidic, neutral, or basic formulations.
Oxidation, the reaction with oxygen or other reactive oxygen species (ROS), can be a significant degradation pathway, particularly for molecules with susceptible functional groups.[14]
-
Mechanism: Degradation can be initiated by radical species. Computational modeling can predict the most likely sites for radical attack by analyzing the molecule's electron density and bond dissociation energies.
-
Causality: While 2-PBA itself may not be highly susceptible, impurities from synthesis or excipients in a formulation can generate peroxides or other ROS.[14] Theoretical modeling helps assess the intrinsic risk, informing the need for antioxidants in a final product.
Thermal stability is crucial for determining safe manufacturing and storage temperatures.[15] DFT and other quantum chemical methods can predict the unimolecular decomposition pathways a molecule might undergo when subjected to heat.[8][16]
-
Mechanism: High temperatures can provide the energy needed to overcome activation barriers for bond cleavage. Computational models can identify the weakest bonds in the 2-PBA molecule and calculate the energy required to break them, revealing the likely initial steps of thermal decomposition.[17][18]
-
Causality: These calculations are essential for early-stage development. If theoretical models predict a low decomposition temperature, it signals a need to revise manufacturing processes (e.g., drying, milling) to avoid thermal stress or to select more stable salt forms of the compound.
A Self-Validating Computational Workflow
The trustworthiness of theoretical predictions hinges on a systematic and verifiable workflow. The protocol described below ensures that the computational model is robust and its results are reproducible.
-
Geometry Optimization: Optimize the ground state geometry of the 2-PBA molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(2d,2p)).[11]
-
Reactant and Product Definition: Define the structures of the reactants (e.g., 2-PBA and H₂O for hydrolysis) and the expected products. Optimize their geometries separately.
-
Transition State (TS) Search: Perform a transition state search to locate the highest energy point along the reaction coordinate. This is the most computationally intensive step and utilizes algorithms like the Berny optimization.
-
Frequency Calculation: Conduct frequency calculations on all optimized structures (reactants, products, and TS). A true ground state will have all positive frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. This step validates the nature of the stationary points found.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state. This traces the reaction path downhill to connect the TS with the corresponding reactants and products, confirming the TS is part of the desired reaction pathway.
-
Energy Calculation: Calculate the zero-point corrected electronic energies of all species to determine the activation energy (Ea = E_TS - E_reactants) and the overall reaction energy (ΔE = E_products - E_reactants).
Diagram 1: Computational Stability Workflow
This diagram illustrates the logical flow of a theoretical stability assessment, from initial molecular modeling to the prediction of key stability parameters.
Caption: Workflow for theoretical stability analysis using DFT.
Experimental Validation: Forced Degradation Studies
Theoretical calculations provide a powerful predictive map, but experimental validation is required for confirmation and regulatory acceptance. Forced degradation (or stress testing) studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[2][19] The results are essential for developing stability-indicating analytical methods.
Designing a Logically Sound Stress Testing Protocol
A robust forced degradation study must be comprehensive, covering the key degradation pathways predicted by theoretical models and recommended by ICH guidelines Q1A(R2).[1][4] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the sample.[4]
Diagram 2: Degradation Pathway for Phosphonic Acids
This diagram shows a simplified hydrolytic cleavage mechanism for a phosphonic acid derivative, a primary degradation route to investigate.
Caption: Simplified hydrolysis pathway of 2-PBA.
Core Experimental Conditions
The following table summarizes the standard conditions for forced degradation studies, which should be applied to 2-PBA in both solid and solution states.
| Degradation Type | Typical Stress Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 40-60 °C | Simulates acidic environments and tests the stability of the phosphonate group to acid-catalyzed hydrolysis.[1] |
| Base Hydrolysis | 0.1 M NaOH at 40-60 °C | Simulates alkaline environments; phosphonates can show different stability profiles under basic conditions compared to acidic ones.[1][10] |
| Oxidation | 3% H₂O₂ at room temperature | Tests susceptibility to oxidative stress from peroxides, a common impurity.[19] |
| Thermal Degradation | Dry heat at elevated temperature (e.g., 70-80°C) | Evaluates the intrinsic thermal stability of the molecule in the solid state, validating DFT predictions.[4] |
| Photostability | Exposure to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B) | Assesses degradation upon exposure to light, which can induce photolytic cleavage via radical mechanisms.[1] |
Table 1: Recommended Forced Degradation Conditions for 2-PBA.
Protocol 3.3.1: General Forced Degradation Study
-
Sample Preparation: Prepare solutions of 2-PBA (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water as a control). For thermal and photostability, use the solid powder.
-
Stress Application: Expose the samples to the conditions outlined in Table 1. Samples should be taken at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of degradation.[1]
-
Neutralization: For acid and base hydrolysis samples, neutralize them to approximately pH 7 before analysis to prevent further degradation on the analytical column.
-
Analytical Method: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection. The method must be able to separate the intact 2-PBA from all major degradation products.[9]
-
Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay of 2-PBA and the levels of all degradation products should remain constant throughout the study. A significant loss in mass balance may indicate the formation of non-chromophoric or volatile degradants.
Diagram 3: Decision Logic for Stress Testing
This flowchart outlines the decision-making process for refining stress conditions during a forced degradation study to achieve the target degradation level.
Caption: Logic for optimizing forced degradation conditions.
Bridging Theory and Experiment: A Cohesive Strategy
The true power of this dual approach lies in its synergy. Theoretical calculations predict where to look, and forced degradation experiments confirm what is there.
-
If DFT predicts a low activation energy for hydrolysis, the experimental team should prioritize analyzing the acid/base stressed samples with high-resolution MS to identify the predicted cleavage products.
-
If thermal decomposition is predicted to occur via a specific bond cleavage, the analytical team can look for the corresponding mass fragments in the thermolysis samples.
-
Conversely, if an unexpected degradant appears experimentally, its structure can be used as the starting point for a new set of DFT calculations to elucidate its formation mechanism.
This iterative, self-validating loop between computational modeling and experimental work provides a high degree of confidence in the final stability assessment, satisfying the principles of scientific integrity and regulatory scrutiny.
Conclusion and Future Outlook
The stability assessment of this compound is a multi-faceted challenge that is best addressed by a synergistic combination of theoretical and experimental methodologies. By employing quantum chemical calculations like DFT, researchers can gain predictive insights into potential degradation pathways, enabling the rational design of forced degradation studies. This integrated approach not only accelerates the development timeline but also builds a deep, mechanistic understanding of the molecule's behavior. The principles and protocols outlined in this guide provide a robust framework for establishing a comprehensive stability profile for 2-PBA and other phosphonate-containing compounds, ultimately ensuring product quality, safety, and efficacy.
References
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- Hydrolysis of Phosphorus Esters: A Comput
- Modeling the Hydrolysis of Phosphonate and Phosph
- The Hydrolysis of Phosphinates and Phosphon
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- Forced Degrad
- Development of forced degradation and stability indic
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Procurement and Application of 2-Amino-4-Phosphonobutyric Acid (APB) in Preclinical Research
An In-Depth Technical Guide for Researchers
Introduction: The Significance of 2-Amino-4-Phosphonobutyric Acid in Neuroscience Research
2-Amino-4-phosphonobutyric acid (APB), a structural analog of the neurotransmitter glutamate, serves as an indispensable pharmacological tool for researchers investigating glutamatergic signaling. Its primary value lies in its function as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[1] These Gi/Go-coupled receptors are critical negative modulators of synaptic transmission, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism makes APB, particularly its active L-isomer (L-AP4), a cornerstone reagent for dissecting the roles of group III mGluRs in synaptic plasticity, neuronal excitability, and various neuropathological states. This guide provides an in-depth framework for the selection, verification, and experimental application of commercially supplied APB, ensuring both scientific rigor and reproducibility.
Part 1: Supplier Landscape and Strategic Sourcing
The first critical step in any successful research endeavor is the procurement of high-quality reagents. The commercial market for APB is populated by a range of suppliers, from large global distributors to smaller specialized firms. A researcher's choice of supplier should be guided by a stringent due diligence process that extends beyond mere cost considerations.
Key Commercial Suppliers
Several reputable suppliers are known for providing research-grade chemicals to the scientific community. While this list is not exhaustive, it represents the major players researchers are likely to encounter.
| Supplier | Typical Forms Offered | Noteworthy Attributes |
| MilliporeSigma (Sigma-Aldrich) | L-(+)-APB, DL-APB (racemic) | Extensive documentation (CoA, peer-reviewed paper citations), established reputation for quality control.[3] |
| Thermo Fisher Scientific (Alfa Aesar) | L-(S)-(+)-APB, DL-APB | Broad distribution network, multiple brands under one umbrella, often provides detailed specifications.[4] |
| Tocris Bioscience | L-AP4, DL-AP4 | Specializes in neuroscience research tools, providing detailed pharmacological data and high purity standards. |
| TCI America | L-2-Amino-4-phosphonobutyric Acid | Known for a wide catalog of organic chemicals and reliable quality. |
| Cayman Chemical | L-AP4 | Focus on bioactive lipids and research biochemicals, often with bioactivity data included. |
Critical Parameters for Supplier and Reagent Selection
The experimental context dictates the required specifications of the APB. A failure to scrutinize these parameters can introduce confounding variables, leading to irreproducible results.
-
Isomeric Purity: APB possesses a chiral center. The L-isomer (L-AP4) is significantly more potent and selective for group III mGluRs than the D-isomer.[3] For targeted pharmacological studies, sourcing the L-isomer with high enantiomeric excess (e.e.), typically ≥95%, is paramount. The racemic (DL) form may be suitable for initial screening or applications where stereospecificity is not a primary concern, but this choice must be made deliberately.[3]
-
Chemical Purity: The overall purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR), should be as high as possible, ideally >98%. Impurities could include residual solvents, starting materials from synthesis, or degradation products, any of which could have off-target effects.
-
Grade of Chemical: For research applications, sourcing "Reagent Grade" or "ACS Grade" chemicals is advisable.[5][6][7] These grades imply that the material meets high purity standards suitable for analytical and research settings where reproducibility is critical.[8][9]
-
Documentation: A trustworthy supplier will provide a comprehensive, lot-specific Certificate of Analysis (CoA). This document is a non-negotiable component of reagent validation. It should transparently list the methods and results for identity, purity, and, where applicable, isomeric purity.[4][10]
Supplier Selection Workflow
The logical process for selecting a supplier should be systematic to ensure the integrity of the purchased reagent.
Caption: A logical workflow for selecting and validating a commercial supplier for research-grade APB.
Part 2: In-House Quality Control and Validation
Upon receipt of the compound, the responsibility for its validation shifts to the end-user. Relying solely on the supplier's CoA is insufficient for rigorous research. Independent verification ensures the material's integrity within the local laboratory environment.
Decoding the Certificate of Analysis (CoA)
The CoA is the foundational document for reagent quality. A researcher must be able to interpret its key sections.
-
Appearance: Should match the description (e.g., "Fine, white powder").[4]
-
Identity: Typically confirmed by ¹H-NMR and/or Mass Spectrometry. The data should be consistent with the known structure of APB.
-
Purity: Usually reported as a percentage determined by HPLC. This value quantifies the presence of the target molecule relative to all detected impurities.
-
Optical Purity/Enantiomeric Excess (for L-AP4): This is a critical parameter. It is often determined by chiral HPLC, sometimes using a derivatizing agent like Marfey's reagent to separate the enantiomers.
-
Residual Solvents: May be quantified by Gas Chromatography (GC) or ¹H-NMR. High levels of residual solvents can be toxic to cells and alter the effective concentration of the compound.
Protocol: Identity and Purity Verification by NMR Spectroscopy
NMR is a powerful, non-destructive technique for confirming both the identity and purity of a compound. For APB, both ¹H-NMR and ³¹P-NMR are highly informative.
Objective: To confirm the chemical structure of APB and detect any phosphorus-containing impurities.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of APB and dissolve it in 0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice due to the compound's polar amino acid structure.
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: The spectrum will show characteristic multiplets corresponding to the protons in the butyric acid backbone. The proton at the chiral center (C2) will couple to the adjacent protons, creating a complex signal.
-
Causality: This confirms the carbon-hydrogen framework of the molecule. The presence of unexpected signals would indicate organic impurities.
-
-
³¹P-NMR Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum. An external standard of 85% H₃PO₄ is used for chemical shift referencing (δ = 0 ppm).[11]
-
Expected Signal: A single, sharp peak is expected for the phosphonate group in APB.
-
Causality: Proton decoupling simplifies the spectrum to a single peak per unique phosphorus atom, making it an excellent tool for purity assessment.[12] The presence of multiple peaks indicates phosphorus-containing impurities (e.g., unreacted starting materials or side products).[13]
-
Protocol: Purity Verification by Reverse-Phase HPLC
HPLC is the gold standard for quantifying the purity of small molecules.
Objective: To obtain a quantitative measure of APB purity.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of APB in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock to create a calibration curve if absolute quantification is needed.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium phosphate (pH 3.0) mixed with a small percentage of acetonitrile (e.g., 95:5 v/v).[14] Amino acids often require specific pH control for good peak shape.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm), as APB lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the sample and analyze the resulting chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Causality: This method separates APB from potential impurities based on their differential partitioning between the stationary and mobile phases. The area under each peak is proportional to the concentration of the corresponding species, allowing for accurate purity determination.
-
Part 3: Experimental Application in a Cell-Based Assay
The primary utility of APB is to activate group III mGluRs. A common application is to measure the downstream consequences of this activation in a cell-based system.
The Group III mGluR Signaling Pathway
Activation of group III mGluRs by an agonist like L-AP4 initiates a canonical Gi/Go signaling cascade. This pathway is fundamental to the receptor's role in presynaptic inhibition.
Caption: Canonical signaling pathway for group III mGluRs activated by L-AP4.
Protocol: cAMP Accumulation Assay to Measure mGluR Agonist Potency
This protocol measures the ability of APB to inhibit the production of cAMP, providing a functional readout of group III mGluR activation.[16]
Objective: To determine the potency (EC₅₀) of L-AP4 at a specific group III mGluR subtype (e.g., mGluR4) stably expressed in a host cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing the target mGluR (e.g., mGluR4) into a 96-well plate at an appropriate density (e.g., 40,000 cells/well).
-
Incubate for 24 hours to allow for cell adherence.
-
Causality: A stable, homogenous cell line is used to ensure a consistent and reproducible receptor population for the assay.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 100 µL of stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (100 µM).
-
Causality: IBMX prevents the degradation of cAMP, amplifying the signal and increasing the assay window.
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
Add varying concentrations of L-AP4 (e.g., 10-point, 3-fold serial dilution from 100 µM) to the wells.
-
Immediately add a fixed concentration of Forskolin (e.g., 1-5 µM).
-
Causality: Forskolin directly activates adenylyl cyclase, stimulating a high level of cAMP production. The inhibitory effect of the Gi/o-coupled mGluR agonist will be measured as a reduction from this stimulated baseline.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17]
-
Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the Forskolin response versus the log concentration of L-AP4.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of L-AP4 that produces 50% of its maximal inhibitory effect.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the mGluR agonist-induced cAMP inhibition assay.
Conclusion
2-Amino-4-phosphonobutyric acid is a powerful and specific tool for probing the function of group III metabotropic glutamate receptors. However, its effective use is contingent upon a rigorous approach to procurement and validation. By treating commercial reagents not as commodities but as critical variables, researchers can uphold the principles of scientific integrity. The protocols and workflows outlined in this guide provide a self-validating system, from selecting a reliable supplier to confirming the reagent's identity and purity in-house, and finally, to its precise application in a functional, quantitative assay. This methodical approach is the bedrock upon which trustworthy and reproducible scientific discoveries are built.
References
-
ResearchGate. (n.d.). Group II and III mGluR signal transduction pathway. [Image]. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved from [Link]
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ChemWorld. (2023, May 19). Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained. Retrieved from [Link]
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D'Antoni, S., et al. (2014). Metabotropic glutamate receptor-mediated signaling in neuroglia. Frontiers in Molecular Neuroscience, 7, 94. [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis: DL-2-Amino-4-phosphonobutyric acid, 95%. Retrieved from [Link]
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Alchemie Labs. (2024, February 12). Chemicals And Reagents: The 7 Most Common Grades. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways mediated by mGluRs. Schematic depiction of the... [Image]. Retrieved from [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]
-
Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences, 102(51), 18712-18717. [Link]
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Tilley Distribution. (2024, July 11). Defining Chemical Grades: An Explainer. Retrieved from [Link]
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Lab Manager. (2026, January 8). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [PDF]. Retrieved from [Link]
-
Frontiers Media S.A. (2019). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Neuroscience, 13, 660. [Link]
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Jiang, Y., et al. (2011). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron Letters, 52(43), 5649–5651. [Link]
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O'Brien, K. (n.d.). Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Connexions. Retrieved from [Link]
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Fotheringham, J. A. (2013). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. Journal of Pharmacological and Toxicological Methods, 68(2), 221-229. [Link]
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Sagara, Y., et al. (1998). The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress. Journal of Neuroscience, 18(18), 7224-7231. [Link]
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Kataoka, H., Sakiyama, N., & Makita, M. (1989). Determination of 2-Aminoethylphosphonic Acid and Its N-Methyl Derivative in Animal Tissues by Gas Chromatography with Flame Photometric Detection. Agricultural and Biological Chemistry, 53(10), 2791-2796. [Link]
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University of Sussex. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Determination of 2-Phosphonobutane-1,2,4-tricarboxylic on Newcrom BH Column. Retrieved from [Link]
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Khan, A., et al. (2013). A review on the analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 4(3), 909. [Link]
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Methodological & Application
Application and Protocol for the NMR Spectroscopic Analysis of 2-Phosphonobutanoic Acid
Introduction: The Role of 2-Phosphonobutanoic Acid and the Power of NMR
2-Phosphonobutanoic acid is an organophosphorus compound of significant interest in various fields, including as a building block in medicinal chemistry and as a ligand in materials science. Its structure, featuring both a carboxylic acid and a phosphonic acid moiety, imparts unique chemical properties that are highly dependent on its molecular conformation and protonation state. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural elucidation and purity assessment of such molecules in solution.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of 2-Phosphonobutanoic acid using multinuclear (¹H, ¹³C, and ³¹P) NMR spectroscopy. We will delve into the causality behind experimental choices, present step-by-step protocols, and interpret the resulting spectral data. The information herein is synthesized from established principles of NMR spectroscopy of organophosphorus compounds and detailed studies on structurally analogous molecules.[3][4][5]
Core Principles: Why Multinuclear NMR is Essential
A complete understanding of 2-Phosphonobutanoic acid requires a multi-faceted analytical approach, for which multinuclear NMR is ideally suited:
-
¹H NMR Spectroscopy provides information on the proton environments within the molecule, revealing details about the carbon backbone and the presence of acidic protons.
-
¹³C NMR Spectroscopy elucidates the carbon framework of the molecule, with each unique carbon atom producing a distinct signal.
-
³¹P NMR Spectroscopy is highly specific to the phosphorus atom, offering direct insight into the chemical environment of the phosphonate group.[1][6] The high natural abundance (100%) and spin-1/2 nucleus of ³¹P make it a sensitive and straightforward nucleus to analyze.[1]
Together, these three NMR techniques allow for an unambiguous assignment of the molecular structure and can be used to study the effects of pH, solvent, and binding to other molecules.
Experimental Workflow: From Sample Preparation to Spectral Analysis
The following diagram outlines the logical flow for the NMR analysis of 2-Phosphonobutanoic acid.
Caption: Workflow for NMR analysis of 2-Phosphonobutanoic acid.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectra is directly dependent on proper sample preparation. Phosphonic acids are often highly polar and may have limited solubility in common organic NMR solvents. Deuterium oxide (D₂O) is typically the solvent of choice.
Materials:
-
2-Phosphonobutanoic acid (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard (e.g., DSS or TSP for aqueous samples)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of 2-Phosphonobutanoic acid into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. The use of a vial for initial dissolution is recommended as mixing within the confines of an NMR tube can be inefficient.[5]
-
Solubility Enhancement (if necessary): If the compound is not fully soluble, the addition of a small amount of a deuterated base (e.g., NaOD) can improve solubility by deprotonating the acidic functional groups. Note that this will affect the chemical shifts, particularly of protons near the acidic centers.
-
Filtering: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. Particulates can degrade the quality of the magnetic field homogeneity (shimming).[5]
-
Transfer to NMR Tube: Carefully transfer the clear solution to a labeled NMR tube.
-
Adding the Internal Standard: Add a small, known amount of an internal standard. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) are common choices. This is crucial for accurate chemical shift referencing, especially for ¹³C and ³¹P spectra where a solvent reference signal is not available.[5]
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton spectrum.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Experiment: 1D carbon spectrum with proton decoupling (e.g., zgpg30).
-
Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
³¹P NMR Acquisition:
-
Experiment: 1D phosphorus spectrum with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A wide range should be used initially (e.g., -50 to 50 ppm) and then narrowed.
-
Referencing: An external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.[1]
Spectral Analysis and Interpretation
The following sections detail the expected NMR spectra for 2-Phosphonobutanoic acid. The predicted chemical shifts and coupling constants are based on the detailed analysis of the structurally similar 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) and general principles of NMR spectroscopy.[3][4][7]
Caption: Structure of 2-Phosphonobutanoic acid with atom numbering.
¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the protons on the butane backbone.
-
Hα (methine proton at C2): This proton is adjacent to both the carboxylic acid and the phosphonic acid groups, which are electron-withdrawing. Therefore, it will be the most downfield of the aliphatic protons. It will appear as a complex multiplet due to coupling with the Hβ protons on C3 and the ³¹P nucleus.
-
Hβ (methylene protons at C3): These two protons will be diastereotopic and thus chemically non-equivalent. They will appear as two separate multiplets, each coupled to Hα, the Hγ protons, and potentially the ³¹P nucleus (a four-bond coupling, which may be small or unresolved).
-
Hγ (methyl protons at C4): This will be the most upfield signal, appearing as a triplet due to coupling with the two Hβ protons.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each carbon atom.
-
C1 (Carboxylic Carbon): This will be the most downfield signal, typically in the range of 170-185 ppm, characteristic of a carboxylic acid carbon.[8]
-
C2 (Methine Carbon): This carbon is directly attached to the phosphorus atom and will therefore show a large one-bond coupling constant (¹JC-P), typically around 120 Hz.[3] This will split the C2 signal into a doublet. Its chemical shift will be influenced by both the carboxyl and phosphonate groups.
-
C3 (Methylene Carbon): This carbon will show a two-bond coupling to the phosphorus atom (²JC-P), which is generally smaller than the one-bond coupling.
-
C4 (Methyl Carbon): This will be the most upfield carbon signal. It may show a three-bond coupling to the phosphorus atom (³JC-P).[3]
³¹P NMR Spectrum
The proton-decoupled ³¹P NMR spectrum will show a single signal, a singlet, for the phosphonate group. The chemical shift of this signal is highly sensitive to the pH of the solution due to the protonation/deprotonation of the phosphonic acid.[3][9] In a proton-coupled spectrum, this signal would be a complex multiplet due to coupling with the protons on C2 and C3.
Summary of Expected Spectral Data
The following table summarizes the anticipated NMR data for 2-Phosphonobutanoic acid in D₂O. The chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. These are estimated values based on analogous structures.[3][10]
| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constants (J) |
| ¹H | Hα (C2-H) | ~2.5 - 3.0 | Multiplet | ³JHα-Hβ, ²JH-P |
| Hβ (C3-H₂) | ~1.8 - 2.2 | Multiplets | ³JHβ-Hα, ³JHβ-Hγ, ³JH-P | |
| Hγ (C4-H₃) | ~0.9 - 1.2 | Triplet | ³JHγ-Hβ | |
| ¹³C | C1 (COOH) | ~175 - 180 | Singlet | |
| C2 (CH-P) | ~45 - 55 | Doublet | ¹JC-P ≈ 120 Hz | |
| C3 (CH₂) | ~25 - 35 | Singlet (or doublet) | ²JC-P may be observed | |
| C4 (CH₃) | ~10 - 15 | Singlet | ||
| ³¹P | P | Variable with pH | Singlet |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The combination of multinuclear NMR data provides a robust system for confirming the structure of 2-Phosphonobutanoic acid.
-
Cross-Verification: The coupling patterns observed in the ¹H and ¹³C spectra due to the phosphorus atom should be consistent. For example, the large ¹JC-P coupling observed for C2 confirms its direct attachment to the phosphonate group.
-
2D NMR: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC spectrum will correlate each proton signal with its directly attached carbon, while an HMBC will show correlations between protons and carbons over two to three bonds, as well as to the phosphorus atom.
-
pH Titration: A pH titration monitored by ³¹P NMR can be performed to observe the characteristic shift changes upon deprotonation of the phosphonic acid, confirming its presence and providing information about its pKa values.[3][4]
Conclusion
NMR spectroscopy is an indispensable tool for the detailed analysis of 2-Phosphonobutanoic acid. By following the protocols outlined in this application note, researchers can obtain high-quality, reproducible data from ¹H, ¹³C, and ³¹P NMR experiments. This comprehensive approach enables unambiguous structural confirmation, purity assessment, and further studies into the physicochemical properties of this important molecule.
References
-
Bissinger, P., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. Molecules, 27(13), 4067. [Link]
-
Schmid, A., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. PubMed, 35807314. [Link]
-
Bissinger, P., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Phosphonobutane-1,2,4-tricarboxylic acid. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
SpectraBase. (n.d.). (2S,3S)-2-AMINO-4-PHENYL-4-PHOSPHONOBUTANOIC-ACID-HYDROCHLORIDE. [Link]
-
PubChem. (n.d.). (2S)-2-amino-4-phosphonobutanoic acid. [Link]
-
University of Arizona. (n.d.). 31 Phosphorus NMR. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
-
ChemWhat. (n.d.). 2-PHOSPHONOBUTYRIC ACID CAS#: 4378-40-9. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
-
ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]
-
Acher, F. C., et al. (n.d.). 2-Amino-4-Thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic G. AWS. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2022, July 20). 9.10: NMR of phosphorylated compounds. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
SpectraBase. (n.d.). 2-diethoxyphosphorylbutyric acid ethyl ester. [Link]
-
Sch Schmid, A., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. PubMed Central. [Link]
-
Human Metabolome Database. (n.d.). Butyric acid. [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Application Note: Elucidating the Gas-Phase Chemistry of 2-Phosphonobutyric Acid via Mass Spectrometry
Introduction
2-Phosphonobutyric acid (2-PBA) is an organophosphorus compound of significant interest due to its structural analogy to the excitatory amino acid glutamate. Its isomers, particularly (±)-2-Amino-4-phosphonobutyric acid, are widely used as pharmacological tools to study glutamate receptor subtypes.[1] The analysis and structural confirmation of such small, polar, and thermally labile molecules present a considerable analytical challenge. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem fragmentation techniques (MS/MS), has become an indispensable tool for the identification and characterization of these compounds.[2]
This application note provides a detailed technical guide on the fragmentation behavior of this compound under electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the fundamental principles governing its ionization and subsequent dissociation, present predicted fragmentation pathways, and offer a robust LC-MS/MS protocol for its analysis. This guide is intended for researchers in drug development, metabolomics, and analytical chemistry who require a deep, mechanistic understanding of how to analyze this and similar phosphonated molecules.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 2-Phosphonobutanoic acid | [3] |
| Synonyms | This compound | [3] |
| Molecular Formula | C₄H₉O₅P | [3] |
| Average Molecular Weight | 168.09 g/mol | [3] |
| Monoisotopic Molecular Weight | 168.01875 Da | Calculated |
| CAS Number | 4378-40-9 | [3] |
| SMILES String | CCC(C(=O)O)P(=O)(O)O | PubChem |
Principles of Ionization and Fragmentation
Ionization: Electrospray Ionization (ESI)
ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing polar molecules like 2-PBA.[4][5] The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4]
For 2-PBA, analysis can be conducted in either positive or negative ion mode:
-
Positive Ion Mode: The molecule will readily accept a proton, typically at one of the oxygen atoms in the phosphonic or carboxylic acid groups, to form the pseudomolecular ion, [M+H]⁺.
-
Negative Ion Mode: The acidic protons on the carboxylic and phosphonic acid groups are easily lost, forming the deprotonated ion, [M-H]⁻.
The choice of polarity will depend on the mobile phase composition and the desired fragmentation pathways to be explored.
Fragmentation: Collision-Induced Dissociation (CID)
To gain structural information, the isolated precursor ion (e.g., [M+H]⁺) is subjected to fragmentation. Collision-induced dissociation (CID) is a technique where ions are accelerated and collided with inert gas molecules (like nitrogen or argon).[6] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break apart at its weakest bonds.[6][7] The resulting fragment ions are then mass analyzed to produce an MS/MS spectrum.
For organophosphorus compounds, fragmentation is often directed by the phosphate group and can involve characteristic neutral losses and rearrangements, such as the McLafferty rearrangement.[8][9]
Predicted Fragmentation Pathways for this compound
Based on the principles of gas-phase ion chemistry, we can predict the major fragmentation routes for the protonated molecule ([M+H]⁺ at m/z 169.026).
Key Fragmentation Reactions
-
Neutral Loss of Water (H₂O): A common initial fragmentation step for molecules with hydroxyl and carboxylic acid groups is the facile loss of water. This can occur from the phosphonic acid group or the carboxylic acid group, leading to a fragment ion at m/z 151.016.
-
Decarboxylation (Loss of CO₂): The carboxylic acid moiety can be lost as carbon dioxide, a neutral loss of 44 Da. This is often accompanied by the loss of H₂, resulting in a total loss of 46 Da.
-
Cleavage of the C-P Bond: The bond between the butyric acid backbone and the phosphorus atom can cleave, leading to fragments representing the carbon chain and the phosphonic acid group.
-
Alkyl Chain Fragmentation: The butyric acid chain itself can undergo fragmentation through cleavage of the C-C bonds.
Visualization of Fragmentation
The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Predicted CID fragmentation pathway for protonated this compound.
Experimental Protocol for LC-MS/MS Analysis
This section provides a robust starting point for the analysis of 2-PBA from a clean matrix, such as a standard solution or a simple formulation.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography (LC) Conditions
Due to its high polarity, retaining 2-PBA on a standard C18 column can be challenging. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, hold for 2 min, return to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following parameters are a starting point for a modern triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Recommended Setting |
| MS System | Sciex 7500, Waters Xevo TQ-S, Thermo TSQ Altis, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Data Acquisition (MS/MS)
For targeted analysis, Multiple Reaction Monitoring (MRM) is the preferred method. For structural confirmation, a full product ion scan is necessary.
-
Full Scan (MS1): Acquire data from m/z 50-250 to confirm the presence of the precursor ion at m/z 169.03.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 169.03) and scan for product ions from m/z 40-170. Collision energy should be optimized; a good starting point is a ramp from 10-30 eV.
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of this compound.
Expected Data and Interpretation
Using the protocol described, a high-quality MS/MS spectrum can be obtained. The table below summarizes the expected primary ions for structural confirmation.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Protonated Molecule | 169.03 | - | - |
| Primary Fragment 1 | 169.03 | 151.02 | H₂O |
| Primary Fragment 2 | 169.03 | 123.00 | HCOOH (Formic Acid) |
| Primary Fragment 3 | 169.03 | 86.04 | H₃PO₃ (Phosphorous Acid) |
| Secondary Fragment | 151.02 | 123.00 | CO |
The presence of the precursor ion at m/z 169.03 and the characteristic product ions at m/z 151.02 and 123.00 provides strong evidence for the identification of this compound. The relative intensities of these fragments will be dependent on the collision energy used.[6]
Conclusion
The mass spectrometric analysis of this compound is readily achievable using modern LC-MS/MS instrumentation. The molecule exhibits predictable fragmentation patterns under CID, primarily involving the neutral loss of water, formic acid, and phosphorous acid. The provided HILIC-based LC-MS/MS method offers a robust and sensitive protocol for the separation and identification of this compound. By understanding the underlying principles of its gas-phase chemistry, researchers can confidently develop and validate analytical methods for 2-PBA and related organophosphorus compounds in various scientific applications.
References
-
Hosseini, S. E., Saeidian, H., Amozadeh, A., Naseri, M. T., & Babri, M. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585–2593. Available from: [Link]
-
Harden, C. S., Snyder, A. P., & Eiceman, G. A. (1993). Determination of collision‐induced dissociation mechanisms and cross‐sections in organophosphorus compounds by atmospheric pressure ionization tandem mass spectrometry. Organic Mass Spectrometry, 28(5), 585–592. Available from: [Link]
-
El-Awa, A., Abdel-Megeed, M. F., & Yassin, S. M. (2020). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Polycyclic Aromatic Compounds, 42(5), 2097-2108. Available from: [Link]
-
Doctor, B. P., Li, Q., & Pope, C. N. (2012). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Journal of Chromatography B, 900, 52-60. Available from: [Link]
-
PubChem. (n.d.). (2S)-2-amino-4-phosphonobutanoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Available from: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 21, 2026, from [Link]
-
INIS-IAEA. (n.d.). Use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the study of metal (III) extraction by dialkyl phosphoric acid E. Retrieved January 21, 2026, from [Link]
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ChemWhat. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2016). Collision-induced dissociation mass spectrometry of phosphorus cluster anions P2m+1− (3 ≤ m ≤ 20). Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 21, 2026, from [Link]
-
The Analytical Scientist. (2022). Electrospray Ionization (ESI) Explained. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved January 21, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 21, 2026, from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 21, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 21, 2026, from [Link]
-
PubMed. (2016). Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD). Retrieved January 21, 2026, from [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Fragmentation | A Level Chemistry. YouTube. Available from: [Link]
-
National Institutes of Health. (2020). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Retrieved January 21, 2026, from [Link]
-
PubMed. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Quantification of 2-Phosphonobutyric Acid using High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for 2-Phosphonobutyric Acid Quantification
This compound (2-PBA) is an organophosphonate compound of significant interest in various industrial and pharmaceutical sectors. Its function as a chelating agent, corrosion inhibitor, and scale inhibitor underscores the need for precise and reliable quantification methods to ensure product quality, process control, and to meet regulatory standards. However, the inherent chemical properties of 2-PBA, such as high polarity and the lack of a strong chromophore, present unique analytical challenges for chromatographers.
This comprehensive technical guide provides a detailed exploration of robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-PBA. We will delve into the causality behind experimental choices, offering field-proven insights into method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for 2-PBA.
Analytical Challenges in 2-PBA Quantification
The primary hurdles in developing HPLC methods for 2-PBA stem from its physicochemical properties:
-
High Polarity: 2-PBA is a highly polar molecule, leading to poor retention on traditional reversed-phase columns (e.g., C18, C8). This often results in the analyte eluting in or near the solvent front, making accurate quantification difficult.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety in the 2-PBA structure renders standard UV detection challenging, especially for achieving low detection limits.
-
Ionic Nature: As a phosphonic acid, 2-PBA exists in an ionized state depending on the pH of the mobile phase. This can lead to peak tailing and poor chromatographic performance on silica-based columns due to interactions with residual silanol groups.
To overcome these challenges, several chromatographic strategies can be employed, including ion-pair reversed-phase chromatography and the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This method addresses the poor retention of 2-PBA on reversed-phase columns by introducing an ion-pairing reagent to the mobile phase. The ion-pairing reagent, typically a quaternary ammonium salt, forms a neutral ion pair with the anionic 2-PBA, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.
Causality of Experimental Choices
-
Ion-Pairing Reagent: Tetrabutylammonium (TBA) salts are commonly used due to the sufficient hydrophobicity imparted by the butyl chains to retain small polar analytes like 2-PBA. The choice of counter-ion (e.g., hydrogen sulfate, phosphate) can influence selectivity and mobile phase compatibility.
-
Mobile Phase pH: The pH of the mobile phase is critical for consistent ionization of 2-PBA and effective ion-pairing. A slightly acidic to neutral pH is typically employed to ensure the phosphonic acid group is deprotonated and available for pairing.
-
Column Chemistry: A standard C18 or C8 column is suitable for this application, as the retention is primarily driven by the hydrophobicity of the ion pair.
-
UV Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, such as 200-210 nm, where the phosphonate group exhibits some absorbance.
Experimental Workflow: Ion-Pair RP-HPLC
Caption: Workflow for 2-PBA quantification by Ion-Pair RP-HPLC.
Detailed Protocol: Ion-Pair RP-HPLC with UV Detection
1. Materials and Reagents:
-
This compound (2-PBA) reference standard
-
Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid (H3PO4), analytical grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 20 mM KH2PO4 and 5 mM TBAHS in Water:ACN (85:15, v/v), adjust pH to 6.5 with dilute KOH or H3PO4. Filter and degas before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-PBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample containing 2-PBA and dissolve it in a suitable volume of mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
Inject the calibration standards and the sample solutions.
-
Identify the 2-PBA peak based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 2-PBA in the sample by interpolating its peak area from the calibration curve.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
For analytes like 2-PBA that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) offers a universal detection approach. The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles.[2] The response is generally proportional to the mass of the analyte.
Causality of Experimental Choices
-
Chromatography Mode: Due to the high polarity of 2-PBA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode when using ELSD. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the polar analyte between the aqueous layer on the stationary phase and the bulk mobile phase.
-
Mobile Phase: A mixture of a high percentage of acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used. These volatile buffers are compatible with ELSD.
-
ELSD Parameters: Optimization of ELSD parameters such as nebulizer temperature, evaporator temperature, and gas flow rate is crucial for achieving optimal sensitivity and peak shape.[3]
Experimental Workflow: HILIC-ELSD
Caption: Workflow for 2-PBA quantification by HILIC-ELSD.
Detailed Protocol: HILIC with ELSD
1. Materials and Reagents:
-
This compound (2-PBA) reference standard
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
2. Chromatographic and Detector Conditions:
-
HPLC System: An HPLC system coupled with an ELSD.
-
Column: HILIC column (e.g., silica-based, amide, or zwitterionic, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 95% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-PBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of ACN:Water (50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 25, 100, 250, 500, 750 µg/mL) by diluting the stock solution with ACN:Water (50:50, v/v).
-
Sample Preparation: Accurately weigh a known amount of the sample containing 2-PBA and dissolve it in a suitable volume of ACN:Water (50:50, v/v) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
Inject the calibration standards and the sample solutions.
-
Identify and integrate the 2-PBA peak.
-
The response of the ELSD is often non-linear. A logarithmic transformation of both peak area and concentration is typically used to generate a linear calibration curve.[4] Plot log(Peak Area) versus log(Concentration) for the standards.
-
Determine the concentration of 2-PBA in the sample using the logarithmic calibration curve.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The analyte peak should be well-resolved from other components (impurities, excipients). Peak purity analysis should confirm homogeneity. | To ensure that the signal measured is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined range. | To demonstrate a proportional relationship between the analyte concentration and the detector response. |
| Range | The interval between the upper and lower concentrations for which the method is demonstrated to be linear, accurate, and precise. | To define the concentration window in which the method is reliable. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the measured value to the true value. |
| Precision | To evaluate the variability of the measurements. | |
| Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. | To assess precision over a short time interval under the same conditions. |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different equipment. | To demonstrate the ruggedness of the method within the same laboratory. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after small, deliberate changes to method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). | To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions. |
Note: The acceptance criteria presented are typical for pharmaceutical analysis and may be adjusted based on the specific application and regulatory requirements.
Conclusion and Future Perspectives
The quantification of this compound by HPLC can be effectively achieved by addressing its inherent analytical challenges through strategic method development. The Ion-Pair Reversed-Phase HPLC with UV detection and HILIC with ELSD methods presented here provide robust and reliable approaches for the accurate determination of 2-PBA. The choice between these methods will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. For ultimate sensitivity and specificity, coupling these separation techniques with mass spectrometry (LC-MS/MS) would be the next logical step, particularly for trace-level analysis in complex matrices.
It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure the integrity and reliability of the generated data, thereby supporting product quality and regulatory compliance.
References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH, Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency, NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]
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Nacalai Tesque, Sample Pretreatment for HPLC. [Link]
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Phenomenex, Phosphonic Acid in Water by LC. [Link]
-
Nowack, B., Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization, Journal of Chromatography A, 943(1), 55-62. [Link]
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Drawell, Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Agilent Technologies, Analysis of foods using HPLC with evaporative light scattering detection. [Link]
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ResearchGate, 5 Sample preparation for HPLC analysis of drug products. [Link]
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Chromatography Forum, organic acids by HPLC? [Link]
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LCGC International, Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. [Link]
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Peak Scientific, The principles of ELSD. [Link]
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University of Notre Dame, HPLC METHODOLOGY MANUAL. [Link]
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Mondal, B., et al., Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine the amount of Polysorbate 80 in an ophthalmic formulation, Saudi Pharmaceutical Journal, 28(4), 446-451. [Link]
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ChemWhat, this compound. [Link]
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ResearchGate, Light-scattering detection of phospholipids resolved by HPLC. [Link]
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LCGC International, A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. [Link]
-
Bitesize Bio, How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
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YMC, Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
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ResearchGate, Ion-pair reversed-phase and hydrophilic interaction chromatography methods for analysis of phosphorothioate oligonucleotides. [Link]
-
Sirbu, D., et al., Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates, ACS Medicinal Chemistry Letters, 3(12), 1004-1008. [Link]
-
ResearchGate, How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? [Link]
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- 8. database.ich.org [database.ich.org]
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Application Note: Characterizing 2-Phosphonobutyric Acid as a Competitive Enzyme Inhibitor
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 2-Phosphonobutyric acid (2-PBA) as a competitive enzyme inhibitor. Phosphonate-containing molecules are renowned for their ability to act as transition-state analogue inhibitors for a variety of enzymes, particularly metalloproteases like carboxypeptidase A.[1][2][3] This document details the underlying mechanism of competitive inhibition, outlines the essential physicochemical properties of 2-PBA for laboratory use, and presents detailed, step-by-step protocols for determining key inhibitory constants such as IC₅₀ and Kᵢ. By integrating theoretical principles with practical, field-proven methodologies, this note serves as an essential resource for the rigorous characterization of 2-PBA and similar phosphonate-based inhibitors.
Scientific Principle: The Mechanism of Competitive Inhibition
Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme.[4] This binding event prevents the natural substrate from accessing the active site, thereby reducing the rate of the catalyzed reaction.[5]
This compound (2-PBA), and other phosphonate analogues, are effective competitive inhibitors because the phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis.[1][6][7] For zinc peptidases like carboxypeptidase A, the phosphinyl oxygens can coordinate with the active-site zinc ion, further stabilizing the enzyme-inhibitor complex and preventing the catalytic action on the actual substrate.[8]
A hallmark of competitive inhibition is that its effects can be overcome by increasing the substrate concentration.[5][9] This principle leads to two key observable changes in Michaelis-Menten kinetics:
-
Vmax (Maximum Velocity) remains unchanged because at saturating substrate concentrations, the substrate effectively outcompetes the inhibitor for binding to the active site.[5][9]
-
Km (Michaelis Constant) appears to increase. This "apparent Km" (Kₘᵃᵖᵖ) reflects the need for a higher substrate concentration to achieve half of Vmax in the presence of the inhibitor.[5][9]
The relationship is described by the Michaelis-Menten equation for competitive inhibition:
V = Vₘₐₓ[S] / (Kₘ(1 + [I]/Kᵢ) + [S])[10]
Where [S] is the substrate concentration, [I] is the inhibitor concentration, and Kᵢ is the inhibition constant.
Mechanism Visualization: Competitive Inhibition
The following diagram illustrates the mutually exclusive binding of the substrate (S) and the competitive inhibitor (I) to the enzyme's active site.
Caption: Enzyme (E) can bind either the Substrate (S) or the Inhibitor (I).
Compound Properties and Handling
Proper preparation and handling of 2-PBA are critical for reproducible results. Phosphonic acids are generally stable, moisture-sensitive compounds.[11][12]
| Property | Value | Source |
| Chemical Name | 2-Phosphonobutanoic acid | N/A |
| CAS Number | 4378-40-9 | [13] |
| Molecular Formula | C₄H₉O₅P | [14] |
| Molecular Weight | 168.08 g/mol | [14] |
| Appearance | Colorless to light yellow liquid | [15] |
| Solubility | Miscible in water | [15] |
| Storage | Store desiccated, protected from moisture.[11] | N/A |
Protocol 2.1: Preparation of Stock Solutions
Causality: Accurate inhibitor and substrate concentrations are the foundation of reliable kinetic analysis. Using a freshly prepared, high-concentration stock solution minimizes degradation and allows for precise dilution into the final assay buffer, ensuring that the volume of organic solvent (if used) is negligible and does not interfere with enzyme activity.
Materials:
-
This compound (2-PBA)
-
Appropriate solvent (e.g., ultrapure water, DMSO, or ethanol, depending on the specific salt form and assay compatibility)
-
Calibrated analytical balance
-
Volumetric flasks
-
Micro-pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of 2-PBA using an analytical balance.
-
Dissolving: Dissolve the weighed 2-PBA in a small volume of the chosen solvent in a volumetric flask. For example, to create a 100 mM stock, dissolve 16.81 mg of 2-PBA in a final volume of 1 mL.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent. Ensure thorough mixing.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. Phosphonic acids can be hygroscopic.[11]
Experimental Design and Protocols
The characterization of a competitive inhibitor involves a tiered approach, starting with a preliminary determination of potency (IC₅₀) and culminating in a detailed kinetic analysis to determine the inhibition constant (Kᵢ) and confirm the mechanism of action.
Protocol 3.1: IC₅₀ Determination
Causality: The IC₅₀ (half-maximal inhibitory concentration) is a measure of an inhibitor's potency. It is determined at a single, fixed substrate concentration. This experiment is crucial for establishing the appropriate concentration range of the inhibitor for subsequent, more detailed Kᵢ determination experiments.
Materials:
-
Enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
2-PBA stock solution
-
96-well microplate (or other suitable reaction vessel)
-
Plate reader (or spectrophotometer/fluorometer)
Procedure:
-
Substrate Concentration: Prepare a substrate solution in assay buffer at a concentration equal to its Km value. If Km is unknown, use a concentration that yields a robust and linear reaction rate.
-
Inhibitor Dilution Series: Prepare a serial dilution of the 2-PBA stock solution. A 10-point, 3-fold dilution series is a common starting point (e.g., from 100 µM down to nanoscale concentrations).
-
Assay Setup: In a 96-well plate, set up the reactions as follows (example volumes):
-
Control Wells: 50 µL assay buffer + 50 µL enzyme solution.
-
Inhibitor Wells: 50 µL of each 2-PBA dilution + 50 µL enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal reaction temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Data Acquisition: Immediately begin measuring the reaction rate by monitoring the change in absorbance or fluorescence over time. Ensure measurements are taken within the initial linear phase of the reaction (initial velocity, v₀).
-
Data Analysis:
-
Calculate the percent inhibition for each 2-PBA concentration relative to the uninhibited control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: Kᵢ Determination and Mechanism Confirmation
Causality: To definitively prove competitive inhibition and calculate the true inhibition constant (Kᵢ), which is independent of substrate concentration, one must measure enzyme kinetics across a matrix of varying substrate and inhibitor concentrations.[16] This allows for the assessment of the inhibitor's effect on both Km and Vmax.
Workflow Visualization: Kᵢ Determination
Caption: Experimental workflow for determining the inhibition constant (Kᵢ).
Procedure:
-
Concentration Matrix Design:
-
Inhibitor: Choose at least three non-zero concentrations of 2-PBA, typically bracketing the previously determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Include a zero-inhibitor control.
-
Substrate: For each inhibitor concentration, prepare a series of at least five substrate concentrations, typically ranging from 0.5x Km to 10x Km.
-
-
Assay Execution: Perform the kinetic assays as described in Protocol 3.1, measuring the initial velocity (v₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis & Plotting:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. For a competitive inhibitor, the curves should approach the same Vmax but show increasing apparent Km values with higher inhibitor concentrations.[9]
-
Lineweaver-Burk Plot: To visualize the inhibition pattern more clearly, create a double-reciprocal plot (1/v₀ vs. 1/[S]). For competitive inhibition, the resulting lines will intersect at the same point on the y-axis (1/Vmax), confirming that Vmax is unchanged.[5] The x-intercepts (-1/Kₘᵃᵖᵖ) will differ.
-
Dixon Plot: To directly determine Kᵢ, create a secondary plot of 1/v₀ versus inhibitor concentration [I] for each fixed substrate concentration.[17][18] The lines generated for different substrate concentrations will intersect. The x-coordinate of this intersection point is equal to -Kᵢ.[19][20]
-
Interpretation of Results & Data Presentation
The hallmark of 2-PBA acting as a competitive inhibitor is a specific, predictable pattern in the kinetic data.
Expected Kinetic Parameters
| Inhibitor Presence | Vmax | Apparent Km (Kₘᵃᵖᵖ) | Interpretation |
| Absent | Vmax | Km | Baseline enzyme activity. |
| Present (Competitive) | Unchanged | Increased | Inhibitor competes for the active site, requiring more substrate to reach ½ Vmax.[5][9] |
Graphical Interpretation
-
Lineweaver-Burk Plot: A family of lines with different slopes, all intersecting at the same point on the y-axis, is the classic signature of competitive inhibition.
-
Dixon Plot: The intersection of the lines at a single point in the upper-left quadrant (for competitive inhibition) provides a graphical determination of -Kᵢ on the x-axis.[19][21]
Applications in Research and Drug Development
The characterization of 2-PBA and similar phosphonate analogues as competitive inhibitors is vital in several fields:
-
Mechanism of Action Studies: Elucidating the role of specific enzymes in metabolic or signaling pathways.[22]
-
Drug Discovery: Phosphonates serve as lead compounds for developing therapeutic agents that target enzymes implicated in diseases like cancer or hypertension.[6][23]
-
Enzyme Active Site Probing: Using potent inhibitors to understand the structure and chemical nature of an enzyme's active site.[8]
References
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Chemistry LibreTexts. (2019). Competitive Inhibition. Retrieved from [Link]
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GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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University of Bath. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Competitive inhibition. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
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Application Notes & Protocols: The Role of 2-Phosphonobutanoic Acid and Related Phosphonates in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct experimental data on the specific applications of 2-Phosphonobutanoic acid (2-PBA) in drug discovery is limited in publicly available literature. Therefore, this guide leverages the extensive research on structurally related phosphonate compounds to provide a comprehensive framework for exploring the potential of 2-PBA and other small phosphonates as therapeutic agents. The principles, mechanisms, and protocols described herein are based on the well-established roles of phosphonates as enzyme inhibitors and phosphate mimetics, offering a scientifically grounded roadmap for investigation.
Introduction: The Strategic Value of the Phosphonate Moiety in Drug Design
The discovery and development of novel therapeutics frequently hinge on the ability to modulate the activity of specific enzymes or signaling pathways. Phosphonate-containing molecules have emerged as a cornerstone of modern medicinal chemistry due to their unique chemical and biological properties.[1][2][3][4][5][6] The defining feature of a phosphonate is a stable carbon-phosphorus (C-P) bond, which renders it resistant to enzymatic and chemical hydrolysis that would readily cleave a phosphate ester's phosphorus-oxygen (P-O) bond.[1][2]
This inherent stability makes phosphonates excellent bioisosteres—substitutes for other chemical groups with similar steric and electronic properties—for phosphates and carboxylates.[5][6][7] In drug design, this strategy is employed to create analogues of natural substrates that can bind to an enzyme's active site but do not undergo catalysis, leading to potent and specific inhibition.
2-Phosphonobutanoic acid (2-PBA), with its simple aliphatic structure, represents a fundamental scaffold from which a diverse array of targeted inhibitors can be developed. Its structure contains both a phosphonic acid and a carboxylic acid group, suggesting a potential to interact with enzymes that recognize dicarboxylic acid substrates or phosphorylated molecules.
Core Concept: Phosphonates as Transition-State Analogue Inhibitors
A primary application of phosphonates in drug discovery is the design of transition-state analogue inhibitors.[1][5] Enzymes catalyze reactions by stabilizing a high-energy transition state intermediate. Molecules that mimic this transition state can bind to the enzyme with extremely high affinity, often orders of magnitude tighter than the substrate itself, leading to potent inhibition.[8]
The tetrahedral geometry of the phosphonate group is particularly well-suited to mimic the tetrahedral transition states of reactions involving carboxylates and phosphates, such as peptide bond hydrolysis by proteases or phosphoryl transfer by kinases and phosphatases.[1][9][10]
Hypothetical Mechanism of Action for a 2-PBA Derivative: Inhibition of a Metalloprotease
To illustrate this principle, consider a hypothetical scenario where a derivative of 2-PBA is designed to inhibit a zinc-containing metalloprotease, such as a carboxypeptidase.[8][11] These enzymes utilize a zinc ion in their active site to activate a water molecule for the hydrolysis of a peptide bond. The phosphonate group of the inhibitor can chelate the zinc ion, mimicking the tetrahedral intermediate of the reaction.
Diagram: Hypothetical Inhibition of a Zinc Metalloprotease by a 2-PBA Derivative
Caption: Hypothetical binding of a 2-PBA derivative to a metalloprotease active site.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a general framework for the initial characterization of a novel phosphonate inhibitor, using 2-PBA as a representative compound.
Workflow for Inhibitor Characterization
This workflow outlines the key stages in evaluating a new phosphonate-based inhibitor.
Diagram: Drug Discovery Workflow for Phosphonate Inhibitors
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2-Phosphonobutyric Acid: A Detailed Technical Guide to its Potential as a Metal Ion Chelating Agent
Abstract
This document provides a comprehensive technical overview of 2-Phosphonobutyric acid (2-PBA) as a potential chelating agent for researchers, scientists, and professionals in drug development. While direct research on the metal chelation properties of 2-PBA is limited, this guide synthesizes information from structurally analogous compounds, particularly 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), and the broader class of organophosphonates to project its capabilities. We will explore the fundamental principles of its chelation mechanism, propose potential applications, and provide detailed, field-proven experimental protocols to facilitate the investigation of its efficacy.
Introduction: Unveiling the Potential of this compound
Organophosphonates are a class of compounds characterized by a stable carbon-to-phosphorus (C-P) bond, which imparts high thermal and hydrolytic stability.[1] Many of these compounds are powerful chelating agents, capable of forming stable, water-soluble complexes with a variety of metal ions. This property has led to their widespread use in industrial applications such as water treatment, scale and corrosion inhibition, and as components in detergents.[2][3] In the medical field, phosphonates are explored for drug delivery, bone disease treatment, and as diagnostic agents.[4][5]
This compound (2-PBA), with the molecular formula C₄H₉O₅P, is a simple organophosphonate containing both a phosphonic acid group and a carboxylic acid group.[2] This dual functionality suggests its potential as a versatile chelating agent. The phosphonate group is a tetrahedral, binegative ion at physiological pH, while the carboxylate is a planar, mononegative ion; this combination of charge and geometry allows for effective coordination with metal ions.[6]
Due to a scarcity of direct studies on 2-PBA's chelation behavior, this guide will draw heavily on the extensive research available for its close structural analog, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC). PBTC, with its additional carboxyl groups, is a highly effective and commercially significant chelator.[1] By understanding the principles governing PBTC's interactions with metal ions, we can establish a strong theoretical and practical framework for investigating and harnessing the potential of 2-PBA.
Mechanism of Chelation: A Tale of Two Functional Groups
The chelation capability of this compound stems from the cooperative action of its phosphonate and carboxylate functional groups. These groups act as Lewis bases, donating lone pairs of electrons to a central metal ion (a Lewis acid) to form coordinate bonds. The formation of a stable, ring-like structure, known as a chelate, is a key feature of this interaction.
The phosphonate group (-PO(OH)₂) is a particularly effective metal binder due to its higher basicity and binegative charge when deprotonated, compared to the mononegative carboxylate group (-COOH).[6] This allows for strong complex formation. The carboxylate group, in concert with the phosphonate, enables 2-PBA to act as a multidentate ligand, forming multiple bonds with a single metal ion, which significantly enhances the stability of the resulting complex. This "chelate effect" is a fundamental principle in coordination chemistry.[7]
The proposed mechanism involves the deprotonation of the acidic groups in an aqueous solution, followed by the coordination of the resulting negatively charged oxygen atoms to a positively charged metal ion.
Caption: Proposed chelation of a metal ion (Mⁿ⁺) by this compound.
Potential Applications for Researchers and Drug Development Professionals
Based on the known applications of analogous phosphonates, 2-PBA could be a valuable tool in various research and development settings.
-
Heavy Metal Sequestration and Remediation: Phosphonates are effective at binding heavy metal ions.[8] 2-PBA could be investigated as a chelating agent for the removal of toxic metals like lead, cadmium, and mercury from aqueous solutions in environmental remediation studies.[8]
-
Biomedical Research and Chelation Therapy: The ability to sequester metal ions is crucial in treating metal overload disorders.[9] While more complex phosphonates are typically used, 2-PBA could serve as a model compound for studying the fundamental interactions between phosphonate-containing molecules and biologically relevant metal ions like Fe³⁺, Cu²⁺, and Zn²⁺.[10] Its potential to cross biological membranes, depending on its lipophilicity, would be a key area of investigation.
-
Stabilization of Pharmaceutical Formulations: Metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs). Phosphonic acids can act as preservatives by chelating these metal ions, thereby enhancing the stability and shelf-life of drug formulations.[11] 2-PBA could be evaluated for its efficacy as a stabilizer in various pharmaceutical preparations.
-
Inhibition of Metalloenzymes: As analogs of natural substrates like phosphates and carboxylates, phosphonates can act as inhibitors of enzymes that utilize these groups, particularly those with a metal cofactor at the active site.[4] This makes 2-PBA a potential candidate for screening in drug discovery programs targeting metalloenzymes.
Quantitative Data on Chelation (Based on an Analogous Compound)
| Metal Ion | log K of PBTC Complex | Experimental Conditions | Reference(s) |
| Ca²⁺ | 7.55 | Not specified | [1] |
| Zn²⁺ | 8.3 | Not specified | [1] |
| Cu²⁺ | - | pH-dependent complex formation | [1] |
| Fe³⁺ | - | Strong complexation noted | [1] |
| U(VI) | - | Dominate 1:1 species formed | |
| Table 1: Stability Constants of PBTC-Metal Complexes. This data is for the analogous compound PBTC and should be used as a reference for the potential chelating strength of 2-PBA. |
It is anticipated that the stability constants for 2-PBA will be lower than those for PBTC due to the fewer number of coordinating carboxylate groups. However, the presence of both phosphonate and carboxylate moieties suggests it will still form stable complexes with a range of divalent and trivalent metal ions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the characterization of 2-PBA as a chelating agent. These are standard, validated methods in the field of coordination chemistry.
Protocol 1: Determination of Metal-Ligand Stoichiometry using the Method of Continuous Variations (Job's Plot)
This method is used to determine the stoichiometry of a metal-ligand complex in solution.[12]
Causality Behind Experimental Choices: The method of continuous variations is chosen for its simplicity and effectiveness in determining the mole ratio of a complex. It relies on the principle that if a physical property that is dependent on complex formation (like absorbance) is monitored while the mole fractions of the metal and ligand are varied (keeping the total molar concentration constant), the maximum value of that property will occur at the mole fraction corresponding to the stoichiometry of the complex.
Workflow Diagram:
Sources
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Surface Functionalization with 2-Phosphonobutyric Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Phosphonates in Surface Engineering
Surface modification is a cornerstone of advanced materials science, enabling the precise control of interfacial properties for applications ranging from biocompatible implants to high-performance electronics. Among the various chemical moieties used for creating robust, well-ordered molecular layers, phosphonic acids stand out for their exceptional ability to form strong, hydrolytically stable bonds with a wide array of metal oxide surfaces.[1][2] This guide focuses on 2-Phosphonobutyric acid, a short-chain bifunctional molecule, as a versatile agent for surface functionalization.
This compound possesses a phosphonic acid headgroup for strong surface anchoring and a terminal carboxylic acid group, which can be used for subsequent chemical conjugations or to simply alter surface charge and wettability. Its compact structure allows for the formation of dense self-assembled monolayers (SAMs), providing a pristine and well-defined chemical interface.
Key Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | 2-Phosphonobutanoic acid | |
| CAS Number | 4378-40-9 | [3] |
| Molecular Formula | C₄H₉O₅P | |
| Molecular Weight | 168.09 g/mol | |
| Chemical Structure | CH₃CH₂CH(COOH)PO(OH)₂ |
This document provides a comprehensive overview of the mechanisms, protocols, and validation techniques for modifying surfaces with this compound, empowering researchers to create tailored interfaces for their specific applications.
Mechanism of Action: The Phosphonate-Oxide Interface
The efficacy of this compound as a surface modifier stems from the strong interaction between its phosphonate headgroup and the hydroxylated surface of metal oxides (e.g., Al₂O₃, TiO₂, ZrO₂, SiO₂, ZnO).[1] The functionalization proceeds via a condensation reaction between the P-OH groups of the acid and the M-OH (metal-hydroxyl) groups on the substrate surface, forming robust M-O-P covalent bonds.[4][5]
This interaction can adopt several coordination modes, influencing the orientation and packing density of the resulting monolayer.
-
Monodentate: One P-O-M bond is formed.
-
Bidentate: Two P-O-M bonds are formed from a single phosphonic acid molecule to two adjacent metal sites.
-
Tridentate: All three oxygen atoms of the phosphonate group coordinate with the surface, often considered the most stable configuration.[6]
The choice of solvent and reaction conditions can significantly influence the final binding state and the quality of the monolayer.[6]
Caption: Interaction of this compound with a metal oxide surface leading to various binding modes.
Core Protocols for Surface Functionalization
Successful functionalization hinges on meticulous preparation and execution. The following protocols provide a robust framework for modifying both planar substrates and nanoparticles.
General Considerations & Pre-Protocol Setup
-
Substrate Cleaning: The quality of the SAM is directly dependent on the cleanliness of the substrate. Surfaces must be free of organic and particulate contamination. A common and effective method is sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or piranha cleaning to remove residual organics and hydroxylate the surface.
-
Solvent Selection: The choice of solvent is critical. While polar solvents like ethanol or methanol are common, they can sometimes lead to the formation of undesirable byproducts (e.g., layered metal-phosphonate structures) on certain oxides like ZnO.[6] Less polar solvents such as tetrahydrofuran (THF) or toluene are often preferred to achieve well-defined monolayers.[6] All solvents should be anhydrous to prevent premature reactions.
-
Reagent Purity: Use high-purity this compound and anhydrous grade solvents to ensure reproducibility and prevent contamination of the monolayer.
Protocol 1: Solution-Phase Deposition on Planar Substrates (e.g., Si/SiO₂ Wafers, Al/Al₂O₃ Films)
This protocol is designed for the formation of a self-assembled monolayer on flat, solid surfaces.
A. Materials & Reagents
-
Planar substrate (e.g., silicon wafer with native oxide, glass slide, titanium-coated substrate)
-
This compound (≥95% purity)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen or Argon gas for drying
-
Glass or PTFE reaction vessel with a tight-fitting lid
B. Step-by-Step Methodology
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate under a stream of inert gas (N₂ or Ar).
-
Expert Insight: For a pristine, highly hydroxylated surface, treat the substrate with oxygen plasma (50-100 W for 2-5 minutes) or a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂ - EXTREME CAUTION ) immediately before use. This step is crucial as it generates the reactive M-OH sites necessary for phosphonate binding.[4]
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent (e.g., THF or toluene) inside the reaction vessel.
-
Expert Insight: The concentration can be adjusted. Lower concentrations may lead to slower monolayer formation but can result in more ordered films, while higher concentrations risk the formation of physisorbed multilayers.
-
-
Immersion & Self-Assembly:
-
Immediately place the cleaned and dried substrate into the phosphonic acid solution.
-
Seal the vessel to prevent solvent evaporation and contamination from atmospheric moisture.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Expert Insight: The reaction time is a critical parameter. While initial binding is rapid, a longer immersion time allows for molecular reorganization, leading to a more densely packed and ordered monolayer.
-
-
Post-Deposition Rinsing:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh, clean solvent (the same solvent used for deposition) to remove any non-covalently bound (physisorbed) molecules.
-
Sonicate briefly (1-2 minutes) in the fresh solvent for a more rigorous clean.[1]
-
-
Drying & Curing (Optional):
Caption: Workflow for the functionalization of planar substrates with this compound.
Protocol 2: Functionalization of Nanoparticles in Suspension
This protocol is adapted for modifying the surface of metal oxide nanoparticles dispersed in a liquid phase.
A. Materials & Reagents
-
Metal oxide nanoparticles (e.g., ZrO₂, TiO₂, Fe₃O₄)
-
This compound (≥95% purity)
-
Anhydrous solvent (e.g., DI Water, Ethanol, or Toluene, depending on nanoparticle stability and chemistry)
-
High-speed centrifuge and appropriate centrifuge tubes
-
Ultrasonic bath or probe sonicator
B. Step-by-Step Methodology
-
Nanoparticle Dispersion:
-
Weigh a specific amount of nanoparticles (e.g., 100 mg) and add them to a suitable volume of the chosen solvent (e.g., 20 mL) in a centrifuge tube or flask.
-
Disperse the nanoparticles thoroughly using an ultrasonic bath or probe sonicator for 5-10 minutes until a homogenous suspension is achieved.
-
Expert Insight: Proper dispersion is critical to ensure all nanoparticle surfaces are accessible for functionalization. The choice of solvent should be compatible with the nanoparticle's native surface charge to prevent aggregation.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in the same solvent.
-
Slowly add a calculated amount of the phosphonic acid solution to the nanoparticle suspension while stirring. The molar ratio of the phosphonic acid to the metal oxide can be varied to control surface coverage.
-
-
Reaction:
-
Seal the reaction vessel and stir the mixture vigorously.
-
The reaction can be performed at room temperature for 24 hours or accelerated by heating. For example, stirring at 80-100°C for 4 hours is effective for many oxide systems.
-
-
Purification by Centrifugation:
-
After the reaction, pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes). The exact speed and time will depend on nanoparticle size and density.
-
Carefully decant and discard the supernatant, which contains unreacted phosphonic acid.
-
-
Washing:
-
Add fresh, clean solvent to the nanoparticle pellet.
-
Re-disperse the nanoparticles completely using sonication for 5 minutes.
-
Repeat the centrifugation and washing steps at least three times.
-
Expert Insight: This washing procedure is the most critical step for ensuring that only covalently bound molecules remain. Incomplete washing is a common source of experimental artifacts.
-
-
Final Processing:
-
After the final wash, the nanoparticles can be re-dispersed in a solvent of choice for immediate use or dried to a powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) for long-term storage.
-
Surface Characterization & Validation
Confirming the successful functionalization and quality of the monolayer is a mandatory step for any surface modification experiment.
| Technique | Information Provided | Causality & Interpretation |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity). | A successful functionalization with 2-PBA should alter the surface energy. A clean, hydroxylated metal oxide is typically highly hydrophilic (low contact angle). The resulting surface wettability will depend on the orientation of the butyric acid tail. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding states at the surface. | The appearance of a Phosphorus (P 2p) signal is direct evidence of successful functionalization. High-resolution scans of the P 2p and O 1s peaks can provide insight into the M-O-P bonding environment.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic molecular vibrations. | Look for the disappearance of the broad P-OH stretch and the appearance of characteristic P-O-M (metal) vibrations (~950-1150 cm⁻¹). C=O stretches from the carboxylic acid group should also be visible. |
| Atomic Force Microscopy (AFM) | Maps surface topography and roughness. | AFM can verify that the functionalization process has not induced significant surface damage or aggregation. It should show a smooth, uniform surface if a good monolayer has formed. |
| Ellipsometry | Measures the thickness of the molecular layer on a planar substrate. | For a small molecule like 2-PBA, the expected thickness of a dense monolayer would be on the order of a few angstroms to a nanometer. This confirms the presence of a monolayer vs. multilayers. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent/High Contact Angles | 1. Incomplete monolayer formation.2. Surface contamination.3. Formation of physisorbed multilayers. | 1. Increase immersion time or optimize concentration.2. Improve substrate cleaning protocol (use plasma/piranha).3. Implement a more rigorous rinsing/sonication step post-deposition. |
| No Phosphorus Signal in XPS | 1. Failed reaction.2. Surface is not reactive (not hydroxylated). | 1. Check reagent purity and solvent dryness.2. Ensure the surface is properly activated via plasma or chemical treatment prior to immersion. |
| Nanoparticle Aggregation | 1. Incorrect solvent choice.2. Change in surface charge post-functionalization. | 1. Choose a solvent that better matches the surface polarity of the nanoparticles.2. Adjust the pH of the final suspension or add a stabilizing agent if necessary. |
| Detrimental Side Reactions | Formation of unwanted byproducts on the surface. | This is particularly noted on ZnO with polar solvents. Switch to a non-polar solvent like toluene or THF to suppress the dissociation of surface metal ions.[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle all solvents with care, being mindful of their flammability and toxicity.
-
If using Piranha solution for cleaning, be aware that it is a powerful oxidant and is extremely dangerous. It reacts violently with organic materials. Always add the peroxide to the acid slowly and never store it in a sealed container.
References
-
Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. (2021). ACS Omega. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (n.d.). ResearchGate. [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2009). ResearchGate. [Link]
-
Diastereoselective Synthesis of 2-Amino-4-phosphonobutanoic Acids by Electrophilic Substitution and Tin−Peterson Olefination of Bis-lactim Ethers Derived from cyclo-[l-AP4-d-Val]. (1999). Journal of the American Chemical Society. [Link]
-
Phosphonate Self-Assembled Monolayers on Aluminum Surfaces. (2006). ResearchGate. [Link]
-
2-Phosphonobutanoic acid Properties vs Temperature. (n.d.). Chemcasts. [Link]
- Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts. (n.d.).
-
Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. (2003). Princeton University. [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. (2024). MDPI. [Link]
-
2-PHOSPHONOBUTANE-1,2,4-TRICARBOXYLIC ACID ( PBTCA). (n.d.). Ataman Kimya. [Link]
-
Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as glutamate receptor ligands. (1993). Journal of Medicinal Chemistry. [Link]
-
Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells. (2023). Chemical Science. [Link]
-
2-AMINO-4-PHOSPHONOBUTYRIC ACID. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Substance Information - ECHA. (n.d.). European Chemicals Agency. [Link]
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- 3. chem-casts.com [chem-casts.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. princeton.edu [princeton.edu]
Application Notes & Protocols: The Experimental Use of (2R)-amino-5-phosphonopentanoic acid (AP5) in Neuroscience Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2R)-amino-5-phosphonopentanoic acid (AP5), a cornerstone tool for investigating the function of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.
Foundational Principles: Understanding AP5 and the NMDA Receptor
The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its unique properties, including voltage-dependent magnesium block and high calcium permeability, make it a critical mediator of excitatory neurotransmission. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention and basic research.
(2R)-amino-5-phosphonopentanoic acid (also known as AP5, APV, or D-AP5) is a synthetic amino acid derivative that acts as a potent and selective competitive antagonist at the glutamate binding site (also known as the agonist binding site) of the NMDA receptor. Its high affinity and selectivity make it an indispensable tool for isolating and studying NMDA receptor-mediated phenomena in a variety of experimental preparations.
Mechanism of Action: Competitive Antagonism
AP5's efficacy lies in its structural similarity to glutamate, the endogenous agonist for the NMDA receptor. It binds to the glutamate recognition site on the GluN2 (formerly NR2) subunit of the receptor complex but does not activate the channel. By occupying this site, AP5 prevents glutamate from binding and subsequently blocks channel opening and the influx of Ca²⁺ and Na⁺ ions. This action is competitive, meaning that the degree of inhibition by AP5 can be overcome by increasing the concentration of glutamate.
Caption: Mechanism of AP5 competitive antagonism at the NMDA receptor glutamate binding site.
Core Experimental Protocols
The following protocols are foundational for the application of AP5 in neuroscience research. The precise concentrations and incubation times may require optimization based on the specific experimental preparation (e.g., brain region, cell type, animal age).
Preparation of AP5 Stock Solutions
Expert Insight: The solubility of AP5 is highly pH-dependent. It is poorly soluble in water at neutral pH but dissolves readily in alkaline or acidic solutions. For most biological experiments, preparing a concentrated stock solution in a weak base like NaOH and then diluting it into the neutral pH buffered experimental saline is the standard and most reliable method.
| Component | Amount | Purpose |
| D-(-)-2-Amino-5-phosphonopentanoic acid | 10 mg | The active antagonist. |
| 1 M NaOH | As needed (~50 µL) | To dissolve the AP5 powder by raising the pH. |
| Sterile H₂O or 0.9% Saline | To final volume | Vehicle for the stock solution. |
Step-by-Step Protocol:
-
Weigh out 10 mg of D-AP5 powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add approximately 800 µL of sterile H₂O. The solution will appear cloudy as AP5 will not readily dissolve.
-
Add 1 M NaOH dropwise (typically 1-2 µL at a time) while vortexing gently between additions.
-
Continue adding NaOH until the solution becomes clear, indicating that the AP5 has fully dissolved. The pH will be alkaline.
-
Adjust the final volume to 1 mL with sterile H₂O. This yields a stock concentration of 10 mg/mL (approximately 50 mM).
-
Crucial Step: Before use, ensure the final concentration of AP5 in your working solution does not significantly alter the pH of your experimental buffer (e.g., artificial cerebrospinal fluid, aCSF). The high concentration of buffer salts in aCSF will typically prevent any meaningful pH shift when the stock is diluted 1000-fold.
-
Store the stock solution in aliquots at -20°C. AP5 is stable for several months when stored frozen.
Protocol: In Vitro Electrophysiology - Isolating AMPA Receptor Currents
Objective: To pharmacologically isolate AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking NMDA receptor currents in acute brain slices.
Trustworthiness Principle: This protocol includes an internal control. By comparing the synaptic response before and after AP5 application, each slice serves as its own control, providing a robust validation of the drug's effect.
Caption: Workflow for isolating AMPA receptor currents using AP5 in brain slice electrophysiology.
Detailed Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick hippocampal or cortical slices) using standard vibratome sectioning in ice-cold, oxygenated cutting solution.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Baseline Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Hold the cell at -70 mV to relieve the Mg²⁺ block of NMDA receptors. Stimulate presynaptic afferents (e.g., Schaffer collaterals) to evoke EPSCs.
-
Data Acquisition: Record stable baseline EPSCs for 5-10 minutes. At -70 mV, the contribution of the NMDA current to the peak amplitude is minimal, but its contribution to the decay phase is significant. To better visualize the NMDA component, you can depolarize the cell to +40 mV, where the NMDA current is prominent.
-
AP5 Application: Switch the perfusion to aCSF containing 50 µM D-AP5. The concentration may be adjusted, but 50 µM is sufficient to block virtually all NMDA receptor activity in most preparations.
-
Post-AP5 Recording: After 10-15 minutes of perfusion with the AP5-containing aCSF, record the evoked EPSCs again. You will observe a significant reduction in the slow component of the EPSC decay, particularly at depolarized potentials, leaving a faster current that is primarily mediated by AMPA receptors.
-
Analysis: Compare the charge transfer or the current amplitude at a late time point (e.g., 50 ms post-stimulus) before and after AP5 application to quantify the NMDA receptor contribution.
Protocol: In Vivo Microinjection - Investigating Learning & Memory
Objective: To investigate the role of NMDA receptors in a specific brain region (e.g., the hippocampus) on a learning and memory task, such as the Morris water maze.
Expert Insight: The choice of vehicle and injection volume is critical for in vivo studies to avoid confounding effects from tissue damage or local pH changes. Sterile saline or phosphate-buffered saline (PBS) are standard vehicles. Injection volumes should be kept to a minimum (e.g., 0.5-1.0 µL per side) and delivered slowly to allow for diffusion without causing significant mechanical damage.
Caption: Workflow for in vivo microinjection of AP5 to study its effects on behavior.
Detailed Methodology:
-
Surgical Preparation: Anesthetize the animal (e.g., a rat or mouse) and place it in a stereotaxic frame. Following aseptic procedures, implant bilateral guide cannulae aimed at the dorsal hippocampus or another region of interest.
-
Recovery: Allow the animal to recover fully from surgery for at least one week.
-
Drug Preparation: Dissolve D-AP5 in sterile 0.9% saline to the desired concentration. A typical dose might be 5-10 nmol per side. For example, to inject 5 nmol in 0.5 µL, a 10 mM solution is required. Ensure the pH of the final solution is adjusted to 7.2-7.4.
-
Microinjection Procedure: On the day of the experiment, gently restrain the animal. Insert an injector cannula (extending slightly beyond the guide cannula) and connect it to a Hamilton syringe via tubing.
-
Infusion: Infuse 0.5 µL of either the AP5 solution or the vehicle (saline) into each hemisphere over a period of 1-2 minutes. Leave the injector in place for an additional 1-2 minutes to allow for diffusion and minimize backflow.
-
Behavioral Testing: Approximately 30 minutes after the infusion, begin the behavioral task (e.g., acquisition phase of the Morris water maze). This timing allows for the drug to diffuse and exert its effect within the target structure.
-
Data Analysis: Record and analyze behavioral parameters (e.g., escape latency, path length). A significant impairment in the performance of the AP5-treated group compared to the vehicle-treated group would indicate that NMDA receptor activity in the target region is necessary for that form of learning.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| No effect of AP5 in electrophysiology. | Drug degradation; incorrect concentration; blocked perfusion line. | Use a fresh aliquot of AP5 stock; verify calculations and dilution; check perfusion system for bubbles or clogs. |
| High variability in behavioral data. | Incorrect injection site; animal stress; insufficient drug dose. | Perform histological verification for all animals; ensure proper animal handling; consider a dose-response experiment. |
| Precipitate forms in working solution. | pH of the experimental buffer is too low. | Ensure the stock solution is fully dissolved before dilution and that the buffer capacity of the final saline is sufficient. |
| Reversible vs. Irreversible Blockade | AP5 is a competitive antagonist and its effects should be reversible with washout. | If washout is not observed, it may indicate cell health issues or that the perfusion rate is too low for effective clearance. |
References
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning in rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience, 9(9), 3040-3057. [Link]
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology, 334, 33-46. [Link]
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204. [Link]
-
Hestrin, S., Nicoll, R. A., Perkel, D. J., & Sah, P. (1990). Analysis of excitatory synaptic currents in hippocampal pyramidal neurons. The Journal of Physiology, 422, 203-225. [Link]
-
Butt, A. E., & Hodge, C. W. (2001). The effects of intra-amygdala D-AP5 on ethanol- and water-reinforced responding. Alcoholism: Clinical and Experimental Research, 25(5), 678-687. [Link]
Application Notes & Protocols: 2-Phosphonobutyric Acid in the Synthesis of Novel Polymers
A Note to the Researcher
The direct use of 2-Phosphonobutyric acid as a monomer in polymer synthesis is an emerging area with limited representation in current peer-reviewed literature. This guide, therefore, leverages established principles of polymer chemistry and draws analogies from well-documented phosphonate-containing monomers. The protocols and applications presented herein are proposed based on sound scientific principles and are intended to serve as a foundational blueprint for researchers and drug development professionals venturing into this novel field. By providing a strong theoretical and practical framework, we aim to empower scientists to explore the untapped potential of this compound in creating next-generation polymers.
Introduction: The Potential of this compound in Polymer Chemistry
Phosphorus-containing polymers have garnered significant attention for their diverse applications, ranging from flame retardants to advanced biomaterials for drug delivery and tissue engineering.[1][2][3] The incorporation of phosphonic acid moieties into a polymer backbone imparts unique properties, including high thermal stability, flame retardancy, and a strong affinity for metallic ions and bone minerals.[4][5]
This compound (2-PBA) presents a unique monomer structure, featuring both a phosphonic acid and a carboxylic acid group. This dual functionality offers intriguing possibilities for creating novel polymers with tailored properties. The phosphonic acid group can act as a site for chelation, adhesion to inorganic surfaces, or as a hydrophilic component, while the carboxylic acid provides a versatile handle for various polymerization techniques, including condensation polymerization and modification for radical polymerization.
This document outlines potential synthetic routes for leveraging 2-PBA in the creation of novel polymers, focusing on polyester and polyamide synthesis, as well as its modification for use in addition polymerization.
Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value/Description | Significance in Polymerization |
| Chemical Formula | C4H9O5P | Provides the elemental composition. |
| Molecular Weight | 168.09 g/mol | Important for stoichiometric calculations in step-growth polymerization. |
| Functional Groups | 1x Phosphonic Acid (-P(O)(OH)2), 1x Carboxylic Acid (-COOH) | These are the reactive sites for polymerization and functionalization. |
| CAS Number | 4378-40-9 | Unique identifier for the chemical substance.[6] |
| Reactivity | The carboxylic acid can undergo esterification or amidation. The phosphonic acid can also form esters, though typically under different conditions, and can act as a catalytic site or a point of ionic interaction. | Dictates the types of polymerization reactions that are feasible. |
Table 1: Key Properties of this compound.[6]
Proposed Synthetic Pathways for 2-PBA-based Polymers
We will explore two primary, theoretically grounded strategies for the synthesis of novel polymers from 2-PBA:
-
Direct Polycondensation: Utilizing the inherent carboxylic acid functionality of 2-PBA to form polyesters and polyamides.
-
Monomer Modification for Addition Polymerization: Chemically modifying the 2-PBA molecule to introduce a polymerizable group (e.g., a vinyl or acrylate group) for use in radical polymerization.
Pathway 1: Direct Polycondensation of this compound
This approach leverages the carboxylic acid group of 2-PBA for step-growth polymerization with suitable diol or diamine co-monomers. The phosphonic acid group is typically preserved as a pendant functional group on the polymer chain.
Sources
- 1. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem-casts.com [chem-casts.com]
Application Note: Analytical Standards and Protocols for the Quantification of 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)
Abstract
This technical guide provides a comprehensive overview of the analytical standards and methodologies for the quantitative analysis of 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a widely utilized phosphonate antiscalant and corrosion inhibitor. Addressed to researchers, analytical chemists, and quality control professionals, this document details established chromatographic techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ion Chromatography (IC). We will explore the underlying principles of these methods, provide field-proven, step-by-step protocols, and discuss the critical importance of analytical standard characterization and purity assessment.
Introduction: The Analytical Imperative for PBTC
2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a highly effective scale and corrosion inhibitor, indispensable in industrial water treatment, cooling systems, and reverse osmosis (RO) processes.[1][2][3] Its efficacy stems from the unique molecular structure, which combines a phosphonic acid group with three carboxylic acid groups, enabling potent chelation of divalent metal ions like Ca²⁺ and Mg²⁺ even at high temperatures and pH levels.[1][4] The increasing use of PBTC necessitates robust and reliable analytical methods to monitor its concentration in industrial formulations and environmental samples, ensuring optimal performance and regulatory compliance.
The analytical challenge with PBTC and other phosphonates lies in their high polarity and general lack of a strong UV-active chromophore, which can complicate detection and separation.[5] This application note aims to provide a detailed guide to overcome these challenges, focusing on practical and validated analytical protocols.
Characterization and Purity of the Analytical Standard
The foundation of any quantitative analysis is a well-characterized analytical standard. Commercial PBTC is typically supplied as an aqueous solution (around 50% by weight) and can contain several impurities stemming from its synthesis, such as phosphorous acid, orthophosphoric acid, and other phosphonated organic acids.[6] Therefore, relying solely on the supplier's stated concentration is insufficient for establishing a precise analytical standard.
Expert Insight: Before preparing calibration standards, it is highly recommended to assess the purity of the neat PBTC material. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.
-
³¹P NMR Spectroscopy: This technique can provide information on all phosphorus-containing species in the sample. By integrating the signal corresponding to the PBTC phosphorus atom relative to the total phosphorus signal, the purity of the PBTC can be determined.[6][7]
-
¹H and ¹³C NMR Spectroscopy: These methods can be used to confirm the chemical structure of PBTC and to identify organic impurities.[6][8]
A thorough characterization of the analytical standard is a cornerstone of a self-validating analytical system, ensuring the trustworthiness of the quantitative data generated.
Primary Analytical Techniques for PBTC Quantification
Several analytical techniques can be employed for the determination of PBTC. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Here, we focus on two of the most common and robust chromatographic methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While PBTC lacks a strong chromophore, it exhibits weak UV absorbance at low wavelengths (around 220 nm), which is sufficient for detection at the mg/L level.[2] The primary challenge is achieving adequate retention on traditional reversed-phase columns due to its high polarity. A mixed-mode chromatography approach can provide the necessary retention and separation.
Causality of Experimental Choices:
-
Stationary Phase: A mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics (e.g., Newcrom BH), is chosen to retain the highly hydrophilic and anionic PBTC molecule.[2] The mixed-mode functionality allows for multiple retention mechanisms, enhancing the separation from other components in the sample matrix.
-
Mobile Phase: An acidic mobile phase (e.g., buffered with phosphoric acid) is used to suppress the ionization of the carboxylic acid groups, which can improve peak shape and retention.[2] Acetonitrile is a common organic modifier used to control the elution strength.
-
Detection: UV detection at a low wavelength, typically 220 nm, provides adequate sensitivity for many industrial applications.[2]
Ion Chromatography (IC)
Ion chromatography is an excellent technique for the analysis of charged species like phosphonates.[9][10] It offers high selectivity and sensitivity, particularly when coupled with suppressed conductivity detection. For even greater specificity and lower detection limits, IC can be coupled with mass spectrometry (IC-MS/MS).[11]
Expert Insight: IC with suppressed conductivity is the go-to method for analyzing low concentrations of PBTC in complex aqueous matrices. The suppressor reduces the background conductivity of the eluent, thereby significantly enhancing the signal-to-noise ratio for the analyte.
Experimental Protocols
The following protocols are provided as a detailed guide for implementation in an analytical laboratory. It is essential to perform a full method validation for your specific application and matrix.
Protocol 1: PBTC Analysis by HPLC-UV
This protocol is designed for the quantification of PBTC in aqueous solutions, such as water treatment formulations.
A. Preparation of Standards and Samples
-
Primary Stock Standard (approx. 1000 mg/L PBTC): Accurately weigh a suitable amount of characterized PBTC standard and dissolve it in high-purity water in a Class A volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with high-purity water. A typical range would be from 5 mg/L to 100 mg/L.
-
Sample Preparation: Dilute the industrial water sample with high-purity water to bring the expected PBTC concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm[2] |
| Mobile Phase | 20% Acetonitrile / 80% Water with 1.0% Phosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 220 nm[2] |
C. Data Analysis
-
Generate a calibration curve by plotting the peak area of the PBTC standard injections against their corresponding concentrations.
-
Perform a linear regression on the calibration curve. The coefficient of determination (r²) should be > 0.995.
-
Quantify the PBTC concentration in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: Principles of PBTC Analysis by Ion Chromatography
This section outlines the key principles and typical conditions for developing an IC method for PBTC. Specific parameters will depend on the instrument and column used.
A. Conceptual Workflow
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. HPLC Determination of 2-Phosphonobutane-1,2,4-tricarboxylic on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Phosphonobutane-1,2,4-tricarboxylic acid(PBTC); Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBTC 50, PBTC acid chemicals supply. Cas:37971 36 1 - IROWATER [irowater.com]
- 8. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Behavior of PBTC, HEDP, and Aminophosphonates in the Process of Wastewater Treatment | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Phosphonobutyric Acid (2-PBA) Purification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Phosphonobutyric acid (2-PBA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this compound. Due to its high polarity and hygroscopic nature, 2-PBA presents unique challenges that require robust and well-understood methodologies. This document provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you achieve the desired purity and form of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying this compound?
The main difficulties stem from the inherent physicochemical properties of phosphonic acids.[1] Due to the high polarity of the phosphonic acid group, 2-PBA is often highly soluble in polar solvents and can be difficult to crystallize.[1] Many researchers report that crude 2-PBA and other similar phosphonic acids are often sticky, oily, or syrupy substances that are difficult to handle and dry completely.[2][3] This is frequently compounded by a hygroscopic nature, where the compound readily absorbs moisture from the atmosphere, further hindering the formation of a stable, crystalline solid.[2][3]
Q2: Which purification methods are most effective for 2-PBA?
The two most successful and widely recommended purification strategies for phosphonic acids like 2-PBA are:
-
Recrystallization: While challenging, it is possible with the right solvent system or by converting the acid to a salt.[1] This method is ideal for removing non-polar impurities and can yield high-purity crystalline material if optimized.
-
Ion-Exchange Chromatography: This is a highly effective technique that leverages the acidic nature of the phosphonic acid group.[2][3] Anion-exchange chromatography, in particular, can provide excellent separation from neutral or cationic impurities.[3]
Silica gel chromatography is generally not recommended as a primary method due to the high polarity of 2-PBA, which requires very polar and often complex solvent systems for elution, making the process cumbersome.[1]
Q3: How can I accurately assess the purity of my final 2-PBA product?
A multi-technique approach is crucial for a comprehensive purity assessment.[4] Key methods include:
-
High-Performance Liquid Chromatography (HPLC): Primarily using a C18 reverse-phase column with an acidic mobile phase to quantify the main component and non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Essential for structural confirmation and identifying organic impurities. ³¹P NMR is particularly useful for confirming the integrity of the phosphonate group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and help identify unknown impurities.[4][5]
-
Gas Chromatography (GC): Used to quantify residual solvents that may remain even after extensive drying.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments with detailed, cause-and-effect explanations.
Crystallization & Product Handling
Q: My 2-PBA has "oiled out" during crystallization instead of forming solid crystals. What should I do?
A: "Oiling out" is a common issue when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when high levels of impurities are present.[7]
-
Causality: The high concentration of solute and rapid cooling can lead to supersaturation that favors the formation of a liquid phase (the oil) over an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (the one in which it is more soluble) to slightly increase the total volume and reduce the saturation point.[8] Allow the solution to cool much more slowly.
-
Trituration: If a small amount of oil has formed, try scratching it vigorously against the side of the flask with a glass rod.[7] This mechanical energy can sometimes induce nucleation and trigger crystallization.
-
Seeding: Add a single, pure crystal of 2-PBA to the cooled solution to act as a template for crystal growth.[7]
-
Solvent System Change: The chosen solvent may be unsuitable. Consider a different solvent or solvent mixture.
-
Q: My final product is a sticky, hygroscopic solid that is impossible to handle. How can I obtain a free-flowing powder?
A: This is arguably the most frequent challenge with small-chain phosphonic acids.[2][3] The stickiness is due to residual solvents and the compound's affinity for atmospheric water.
-
Causality: The strong hydrogen bonding capacity of the phosphonic acid group attracts and holds onto water and polar solvent molecules, preventing the formation of a dry, non-tacky solid.
-
Solutions:
-
Salt Formation (Highly Recommended): Converting the phosphonic acid to a salt can dramatically improve its crystallinity and reduce hygroscopicity.[2][3] The formation of an ionic lattice provides greater stability.
-
Amine Salts: Add a stoichiometric amount of an amine like dicyclohexylamine or cyclohexylamine. These salts are often highly crystalline and easy to filter and dry.[2]
-
Sodium Salts: Carefully add 1 equivalent of aqueous NaOH to form the monosodium salt, which can then be crystallized from an aqueous/organic mixture.[2]
-
-
Lyophilization (Freeze-Drying): If a crystalline solid is not strictly required, lyophilizing the compound from a solution (e.g., from water or a t-butanol/water mixture) can yield a light, fluffy, amorphous powder that is much easier to handle than a sticky goo.[2][3]
-
Chromatography
Q: I am struggling to get good separation of 2-PBA on my silica gel column. What am I doing wrong?
A: The issue is likely not your technique but the choice of stationary phase.
-
Causality: 2-PBA is highly polar and acidic. It interacts very strongly with the polar silica gel surface, leading to significant peak tailing and often irreversible binding. Eluting it requires highly polar mobile phases (e.g., mixtures containing water, methanol, and sometimes acids or bases), which are difficult to work with and remove.[1]
-
Solution: Switch to anion-exchange chromatography . At a neutral or slightly basic pH, the phosphonic acid group will be deprotonated (negatively charged), allowing it to bind strongly to a positively charged anion-exchange resin. You can then wash away neutral and cationic impurities before eluting your purified 2-PBA with a salt gradient or by lowering the pH.[2][3]
Impurity Removal
Q: My NMR spectrum shows residual dialkyl phosphonate starting material. How can I remove it?
A: This indicates that the hydrolysis of the phosphonate ester precursor to the final phosphonic acid was incomplete.
-
Causality: The dealkylation of phosphonate esters requires harsh conditions to proceed to completion.[1][9] If the reaction time is too short or the conditions are not stringent enough, unreacted starting material will remain.
-
Solution: The most reliable way to remove the ester is to ensure it is fully converted to the acid before final purification. Re-subject your crude material to the hydrolysis conditions. A common and effective method is refluxing with concentrated hydrochloric acid (HCl) for several hours, followed by removal of the excess acid and water under vacuum.[1][9]
Experimental Protocols
Protocol 1: Purification of 2-PBA by Recrystallization from a Mixed Solvent System
This protocol is designed to induce crystallization of a polar compound that is often difficult to crystallize from a single solvent.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2-PBA in the minimum amount of a "good" hot solvent (e.g., water, ethanol, or isopropanol).[2] Stir and heat gently to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (an "anti-solvent" like acetone or acetonitrile) dropwise with continuous swirling until the solution becomes faintly turbid (cloudy).[2]
-
Re-solubilization: Add a few drops of the "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of well-defined crystals.[7]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum.
Protocol 2: Purification via Strong Anion-Exchange (SAX) Chromatography
This method is highly effective for separating phosphonic acids from non-acidic impurities.
-
Resin Preparation: Swell the SAX resin (e.g., Dowex) in water or the starting buffer as per the manufacturer's instructions. Pack it into a suitable chromatography column.
-
Column Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CV) of a starting buffer (e.g., 20 mM Tris or phosphate buffer, pH 7.5).
-
Sample Preparation & Loading: Dissolve the crude 2-PBA in the starting buffer. Ensure the pH is adjusted so the compound is negatively charged. Filter the sample and load it onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of the starting buffer to elute any unbound, neutral, or cationic impurities. Monitor the column effluent with a UV detector until the baseline returns to zero.
-
Elution: Elute the bound 2-PBA from the column using one of the following strategies:
-
Salt Gradient: Apply a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
pH Gradient: Apply a gradient of decreasing pH (e.g., using a formic acid solution) to protonate the phosphonic acid, release it from the resin, and elute it.[2]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by HPLC or TLC) to identify those containing the pure product.
-
Desalting: Pool the pure fractions. If a salt gradient was used for elution, the product will need to be desalted, which can be achieved by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
Data Presentation & Purity Assessment
A robust purity analysis is essential. The table below summarizes the key techniques and their primary applications in the context of 2-PBA purification.
| Analytical Technique | Parameter Measured | Typical Conditions / Observations |
| HPLC (Reverse-Phase) | Purity (Area %), Impurity Profile | Column: C18 (e.g., 4.6 x 250 mm). Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric or Formic Acid.[4] Detection: UV at ~210 nm. |
| ³¹P NMR | Structural Integrity, Phosphorus-containing Impurities | A single peak at the characteristic chemical shift for 2-PBA confirms the absence of other phosphonate or phosphate species. |
| ¹H NMR | Structural Confirmation, Organic Impurities, Residual Solvents | Provides a unique fingerprint of the molecule. Integration of peaks can help quantify impurities relative to the main compound. |
| GC-MS | Volatile Impurities, Residual Solvents | Essential for detecting and quantifying residual solvents from the purification process (e.g., ethanol, acetone, acetonitrile).[4] |
| Karl Fischer Titration | Water Content | Quantifies the amount of water in the final product, which is critical for a hygroscopic compound. |
Visualization of Workflow
The following diagram illustrates a logical workflow for the purification and subsequent analysis of this compound, guiding the researcher from the crude product to a final, validated material.
Caption: Purification and analysis workflow for 2-PBA.
References
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.[Link]
-
Moutrille, C., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2017). Phosphonic acid: preparation and applications.[Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]
-
Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Overcoming Low Yield in 2-Phosphonobutyric Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Phosphonobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where do yield losses typically occur?
A1: The most prevalent and established method is a two-step process. The first step is a Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, typically triethyl 2-phosphonobutyrate. The second step is the acid-catalyzed hydrolysis of this ester to yield the final this compound.
Yield losses are common in both stages:
-
Step 1 (Michaelis-Arbuzov): Losses often stem from side reactions, incomplete reaction, or difficulties in purifying the intermediate ester.[1][2]
-
Step 2 (Hydrolysis): The primary challenges are achieving complete hydrolysis without causing cleavage of the crucial carbon-phosphorus (C-P) bond, which can occur under overly harsh conditions.[3]
Q2: My Michaelis-Arbuzov reaction is giving a low yield of the phosphonate ester. What are the immediate things to check?
A2: The Michaelis-Arbuzov reaction is sensitive to several factors.[4][5] Immediately check the following:
-
Reagent Purity: Ensure your trialkyl phosphite (e.g., triethyl phosphite) is free of oxidation products and that the alkyl halide (e.g., ethyl 2-bromobutyrate) is pure. Moisture is detrimental.
-
Reaction Temperature: The reaction typically requires heating to initiate the reaction and drive the dealkylation of the intermediate phosphonium salt.[4] However, excessive temperatures can promote side reactions. A carefully controlled temperature profile is essential.
-
Reaction Time: Is the reaction running to completion? Monitor via TLC or ³¹P NMR if possible.
Q3: I'm struggling to hydrolyze the intermediate phosphonate ester completely. Can I just increase the acid concentration or temperature?
A3: While tempting, indiscriminately increasing the severity of hydrolysis conditions is a primary cause of low yields in the final step. Phosphonate esters are notoriously stable and require forceful conditions, such as refluxing in concentrated HCl, for cleavage.[6] However, these same conditions can lead to an irreversible side reaction: cleavage of the C–P bond, which destroys your product and forms hard-to-remove phosphoric acid.[3] The key is to find a balance that ensures complete ester hydrolysis while minimizing C–P bond scission.
Q4: The final product is difficult to isolate and purify. What are the best practices?
A4: this compound is a polar, often crystalline solid with high water solubility. After hydrolysis, the main challenge is removing the acid catalyst (e.g., HCl) and water. Repeated evaporation from water or co-evaporation with a solvent like toluene can help remove residual acid. Crystallization from a water/alcohol or water/acetone mixture is a common purification method. The purity of the final product should be confirmed by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Troubleshooting Synthesis & Workflow Diagram
This diagram outlines the logical flow for diagnosing and addressing low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their underlying causes, and corrective actions.
Part 1: Michaelis-Arbuzov Reaction Issues
The reaction involves the Sₙ2 attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium salt intermediate that subsequently rearranges to the stable phosphonate.[4]
Reaction Scheme & Key Side Reaction:
Caption: Core Michaelis-Arbuzov reaction and a competing elimination side reaction.
| Symptom | Potential Cause(s) | Diagnostic Check | Recommended Action |
| Reaction fails to initiate or proceeds very slowly. | 1. Low Reactivity of Halide: The C-Br bond in ethyl 2-bromobutyrate is sterically hindered. 2. Low Temperature: The reaction often has a significant activation energy barrier.[4] | Monitor the reaction mixture by TLC or ³¹P NMR. A persistent spot for triethyl phosphite indicates a stalled reaction. | 1. Ensure the reaction is heated sufficiently (e.g., 140-160 °C). 2. Consider using a more reactive halide, such as ethyl 2-iodobutyrate, though this may increase cost. |
| Multiple products observed, difficult purification. | 1. Side Reactions: Elimination of HBr from the alkyl halide to form ethyl crotonate is a common side reaction, especially at high temperatures. 2. Reagent Decomposition: Triethyl phosphite can oxidize or hydrolyze if not handled under inert conditions. | Analyze the crude product by GC-MS or ¹H NMR to identify byproducts like ethyl crotonate or diethyl phosphite. | 1. Maintain the reaction temperature at the minimum required for a reasonable rate. 2. Use freshly distilled triethyl phosphite and ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
| Low isolated yield after distillation. | Incomplete Reaction: The phosphonium salt intermediate may not have fully rearranged.[4] Distillation Losses: The product may have a high boiling point, leading to decomposition or loss if distillation is not performed carefully under high vacuum.[1] | Check the ³¹P NMR of the crude product. The phosphonium salt intermediate will have a different chemical shift than the final phosphonate product. | 1. Ensure the reaction is held at temperature for a sufficient duration to drive the rearrangement to completion. 2. Purify using a high-quality vacuum distillation setup (short path is ideal) to minimize thermal stress on the product. |
Part 2: Hydrolysis Issues
Hydrolysis is typically performed by refluxing the phosphonate ester with concentrated aqueous acid (e.g., 6M-12M HCl).[6][7]
Reaction Scheme & Key Side Reaction:
Caption: Stepwise hydrolysis of the phosphonate ester and the detrimental P-C bond cleavage side reaction.
| Symptom | Potential Cause(s) | Diagnostic Check | Recommended Action |
| Product contains residual ethyl esters. | Incomplete Hydrolysis: Phosphonate esters are significantly more stable to hydrolysis than carboxylate esters. The reaction may not have reached completion.[8] | Check the ¹H NMR of the final product for the characteristic quartet and triplet of an ethyl group (~4.1 and 1.3 ppm). | 1. Increase the reflux time. Monitor the reaction every 4-6 hours until NMR analysis shows complete disappearance of the ethyl signals. 2. Ensure the acid concentration is sufficient (e.g., 6M HCl is a common choice). |
| Very low yield; ³¹P NMR shows a signal near 0 ppm. | P-C Bond Cleavage: This is a critical side reaction under harsh acidic conditions. The signal near 0 ppm is characteristic of phosphoric acid or its salts, indicating product decomposition.[3] | The presence of a significant peak around 0 ppm in the ³¹P NMR spectrum is a strong indicator of C-P bond cleavage. | 1. Reduce the severity of the conditions. Use 6M HCl instead of 12M HCl, or reduce the reflux temperature slightly if possible. 2. Alternative Method: Consider hydrolysis using trimethylsilyl bromide (TMSBr) followed by quenching with methanol. This is a much milder method that cleaves the P-O-Et bonds without affecting the C-P bond.[3] |
| Final product is an oil or fails to crystallize. | Impurities: Residual acid catalyst, salts, or byproducts from side reactions can inhibit crystallization. Residual Water: The product can be hygroscopic. | Verify purity by NMR. Check the pH of a solution of the product to ensure all acid catalyst has been removed. | 1. After hydrolysis, evaporate the solution to dryness, then redissolve in water and re-evaporate several times to remove all traces of HCl. 2. Attempt crystallization from different solvent systems (e.g., water/isopropanol, water/acetone). If it still fails, purification by ion-exchange chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Triethyl 2-phosphonobutyrate (Michaelis-Arbuzov Reaction)
This protocol is a representative procedure adapted from standard organic synthesis practices for the Michaelis-Arbuzov reaction.[4][5]
Materials:
-
Triethyl phosphite (freshly distilled, 99%)
-
Ethyl 2-bromobutyrate (99%)
-
Nitrogen or Argon gas supply
-
Heating mantle with temperature controller and magnetic stirrer
-
Distillation apparatus (short path recommended)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is oven-dried.
-
To the flask, add ethyl 2-bromobutyrate (1.0 eq).
-
Begin stirring and add triethyl phosphite (1.1 eq) to the flask.
-
Slowly heat the reaction mixture under a slow stream of inert gas to 150-160 °C. Caution: The reaction can be exothermic.
-
Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC (if applicable) or by observing the cessation of ethyl bromide evolution (which can be vented through a bubbler).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to triethyl 2-phosphonobutyrate (b.p. ~152-154 °C at 14 mmHg). The expected yield for this step, if optimized, can be in the range of 75-85%.[1][2]
Protocol 2: Hydrolysis of Triethyl 2-phosphonobutyrate
This protocol details the standard, forceful acid hydrolysis method.
Materials:
-
Triethyl 2-phosphonobutyrate (from Protocol 1)
-
Hydrochloric acid (6M aqueous solution)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine triethyl 2-phosphonobutyrate (1.0 eq) and 6M hydrochloric acid (a 5-10 fold excess by volume).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~100-110 °C) with vigorous stirring.
-
Maintain reflux for 12-24 hours. It is highly recommended to monitor the reaction's progress. Take a small aliquot, remove the solvent, and analyze by ¹H NMR to check for the disappearance of the ethyl ester signals.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the water and excess HCl using a rotary evaporator.
-
To remove trace HCl, add deionized water to the flask and evaporate to dryness again. Repeat this step 2-3 times until the residue is no longer strongly acidic.
-
The resulting crude this compound can be purified by crystallization, typically from a water/isopropanol mixture.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. Retrieved from [Link]
- Baughman, G. A., & Panzica, R. P. (1990). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-. Journal of Medicinal Chemistry, 33(9), 2479–2485.
- Google Patents. (1997). US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof.
- Glaser, J., et al. (2021). Bis(2,2,2 trifluoroethyl)
- Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Accounts of Chemical Research, 47(2), 713-723.
- Slaughter, M. M., & Miller, R. F. (1981). 2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. Science, 211(4478), 182–185.
-
Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved from [Link]
- Acher, F., et al. (2007). L-(+)-2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 50(19), 4547–4550.
- Google Patents. (1996). EP0744403B1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts.
- Keglevich, G. (2017).
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
- Nucleic Acids Research. (1988). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 16(6), 2659–2669.
- Li, J. J. (2005). Side Reactions in Organic Synthesis. Wiley.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (1982). US4342709A - Process for producing diethyl phosphite.
-
ResearchGate. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
MDPI. (2020). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
Iowa Research Online. (2011). New synthesis and reactions of phosphonates. Retrieved from [Link]
- Google Patents. (1958). US2857246A - Process for the purification of phosphorous acid.
- ACS Omega. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 9(15), 17163–17176.
- Molecules. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(18), 5466.
-
YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
- Bioscience, Biotechnology, and Biochemistry. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
-
ResearchGate. (2018). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
Sources
- 1. US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof - Google Patents [patents.google.com]
- 2. EP0744403B1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acids and their alkaline metal salts - Google Patents [patents.google.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Phosphonobutyric Acid in Aqueous Solutions
Welcome to the technical support center for 2-Phosphonobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in aqueous solutions.
Introduction
This compound is an organophosphorus compound with a chemically stable carbon-to-phosphorus (C-P) bond. While phosphonates are generally known for their robustness, their stability in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of other chemical species.[1][2] This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for handling this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: Generally, the carbon-phosphorus bond in phosphonates is highly resistant to chemical and thermal degradation. However, like other phosphonic acids, its stability in aqueous solutions can be affected by extreme pH values and high temperatures, which may lead to hydrolysis over time.[3][4]
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The key factors influencing the stability of phosphonates in aqueous solutions are:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis.[3][4][5]
-
Temperature: Higher temperatures can accelerate degradation reactions.[3]
-
Presence of Metal Ions: Phosphonates are effective chelating agents for di- and trivalent metal ions, and the formation of these complexes can influence stability.[1]
-
Buffer Composition: The choice of buffer can impact the stability of your compound. It is crucial to use buffers at a pH where the compound is most stable.[6]
Q3: What are the potential degradation products of this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrolysis is a common degradation route for phosphonates. This could potentially lead to the cleavage of the P-C bond under harsh conditions, yielding phosphoric acid and butane, or other related derivatives.[3][4]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored by assaying the concentration of this compound over time using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of similar compounds.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in concentration of this compound over time. | Hydrolysis: The solution may be at an unfavorable pH or stored at too high a temperature. | Adjust the pH of the solution to a neutral range (pH 6-8) and store at a lower temperature (e.g., 4°C). Conduct a stability study to determine the optimal pH and temperature for your specific application. |
| Precipitate formation in the solution. | Low Solubility: The concentration of this compound may have exceeded its solubility limit under the current conditions (pH, temperature, co-solvents). | Adjust the pH, as the solubility of phosphonic acids is pH-dependent.[1] Consider using a co-solvent if compatible with your experimental setup. |
| Complexation with Metal Ions: The presence of divalent or trivalent metal ions in your buffer or media can lead to the formation of insoluble phosphonate complexes.[1] | Use a metal-free buffer system or add a chelating agent like EDTA if it does not interfere with your experiment. | |
| Inconsistent experimental results. | Solution Instability: The compound may be degrading during the course of your experiment. | Prepare fresh solutions of this compound before each experiment. If the experiment is lengthy, consider the stability window of the compound under your experimental conditions. |
Experimental Protocol: Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound in an aqueous solution under various conditions.
Objective: To determine the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound
-
Deionized water
-
Buffers of various pH (e.g., phosphate, citrate, borate)
-
pH meter
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Prepare Test Solutions: Dilute the stock solution with the appropriate buffers to achieve the desired final concentration and pH values (e.g., pH 3, 5, 7, 9).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline (100% concentration).
-
Incubation: Aliquot the remaining test solutions into appropriate vials and store them at the selected temperatures.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from each condition, allow it to come to room temperature, and analyze the concentration of this compound by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical hydrolysis pathway for this compound under harsh acidic conditions.
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buffers for Biochemical Reactions [promega.sg]
- 7. HPLC Determination of 2-Phosphonobutane-1,2,4-tricarboxylic on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Phosphonic Acids
Welcome to the technical support center for phosphonic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Phosphonic acids, with their structural analogy to phosphates, are crucial in various fields, from medicinal chemistry to materials science.[1][2] However, their synthesis is often plagued by side reactions that can significantly impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can conduct your experiments with confidence and achieve reliable, reproducible results.
Section 1: Troubleshooting Side Reactions in Phosphonate Ester Synthesis
The formation of the phosphonate ester is a critical step, commonly achieved through reactions like the Michaelis-Arbuzov or the Pudovik reaction. However, these powerful methods are not without their potential pitfalls.
FAQ 1: Michaelis-Arbuzov Reaction
Question: I am attempting a Michaelis-Arbuzov reaction with a secondary alkyl halide and observing low yields of my desired phosphonate, along with the formation of alkenes. What is causing this and how can I prevent it?
Answer:
This is a classic side reaction in the Michaelis-Arbuzov synthesis. Secondary alkyl halides are prone to elimination reactions (E2) in the presence of the nucleophilic phosphite, competing with the desired substitution reaction (SN2).[3][4] The high temperatures often required for the Michaelis-Arbuzov reaction can further favor elimination.[3]
Troubleshooting Protocol:
-
Reagent Selection: If possible, consider using a primary alkyl halide, as they are much less prone to elimination.[3][4]
-
Reaction Conditions:
-
Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of the elimination side reaction. Monitor the reaction progress carefully using techniques like ³¹P NMR spectroscopy.
-
Solvent: Use a polar aprotic solvent like acetonitrile or DMF to favor the SN2 pathway.
-
-
Alternative Methods: If elimination remains a significant issue, consider alternative synthetic routes that do not involve secondary alkyl halides, such as the Hirao coupling, which uses a palladium catalyst to couple dialkyl phosphites with aryl or vinyl halides.[5]
Question: My Michaelis-Arbuzov reaction with an α-haloketone is yielding a vinyl phosphate instead of the expected β-ketophosphonate. What is happening?
Answer:
You are observing the Perkow reaction , a common side reaction that competes with the Michaelis-Arbuzov reaction when using α-bromo- and α-chloroketones.[6][7] The reaction proceeds through the attack of the phosphite on the carbonyl carbon, followed by rearrangement, rather than the expected attack on the carbon bearing the halogen. Interestingly, α-iodoketones tend to favor the desired Michaelis-Arbuzov product.[6]
Preventative Measures:
-
Choice of Halogen: If your synthetic route allows, using an α-iodoketone is the most straightforward way to favor the Michaelis-Arbuzov pathway.[6]
-
Alternative Synthesis of β-Ketophosphonates: Several alternative methods have been developed to synthesize β-ketophosphonates that avoid the Perkow reaction.[6] One common approach is the acylation of lithiated phosphonates.
Workflow Diagram: Michaelis-Arbuzov vs. Perkow Reaction
Caption: Competing pathways in the reaction of trialkyl phosphites with α-haloketones.
FAQ 2: Pudovik Reaction
Question: I am performing a base-catalyzed Pudovik reaction and isolating a rearranged product with a P-O-C-P linkage instead of the expected α-hydroxyphosphonate. Why is this happening and how can I avoid it?
Answer:
This rearrangement is a known side reaction in the Pudovik synthesis, particularly when using certain catalysts or prolonged reaction times.[8] The reaction is believed to proceed through the initial formation of the desired α-hydroxyphosphonate, which then undergoes an intramolecular rearrangement. The extent of this side reaction can be highly dependent on the reaction conditions.
Troubleshooting and Optimization:
-
Catalyst Loading: The amount of base catalyst can significantly influence the outcome. In some cases, using a lower catalyst loading (e.g., 5% diethylamine) favors the formation of the desired α-hydroxyphosphonate, while higher concentrations (e.g., 40%) can lead exclusively to the rearranged product.[8] It is crucial to optimize the catalyst concentration for your specific substrates.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or NMR. The rearrangement may be slower than the initial addition, so stopping the reaction as soon as the starting materials are consumed can minimize the formation of the side product. Running the reaction at lower temperatures can also help.
-
Choice of Base: The nature of the base can also play a role. Milder bases may be less prone to promoting the rearrangement. Experiment with different bases to find the optimal conditions for your system.
Section 2: Troubleshooting the Dealkylation of Phosphonate Esters
The final and often most challenging step in phosphonic acid synthesis is the hydrolysis or dealkylation of the phosphonate ester. This step is notorious for side reactions that can cleave other sensitive functional groups or even the desired P-C bond.
Question: I am using concentrated HCl to dealkylate my phosphonate ester, but I am observing significant P-C bond cleavage, leading to the formation of phosphoric acid. How can I mitigate this?
Answer:
P-C bond cleavage is a significant risk when using harsh acidic conditions, especially with certain substrates.[1][2] For instance, phosphonates with electron-rich aromatic or heterocyclic moieties attached to the phosphorus atom can be particularly susceptible to this side reaction.
Troubleshooting Protocol:
-
Milder Hydrolysis Conditions:
-
Lower Acid Concentration and Temperature: Instead of concentrated HCl at reflux, try using a lower concentration of acid (e.g., 4-6 M HCl) and a lower temperature.[9] This can significantly reduce the rate of P-C bond cleavage while still allowing for dealkylation, albeit at a slower rate.
-
Trifluoroacetic Acid (TFA): For tert-butyl phosphonate esters, TFA can be a very effective and milder alternative for dealkylation.[1][2]
-
-
The McKenna Reaction (Using Bromotrimethylsilane - TMSBr): This is one of the most common and generally milder methods for dealkylating phosphonate esters.[1][10] The reaction proceeds in two steps: formation of a bis(trimethylsilyl) ester, followed by methanolysis or hydrolysis to the phosphonic acid.[10]
Standard McKenna Reaction Protocol:
-
Dissolve the dialkyl phosphonate ester in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.[11]
-
Add bromotrimethylsilane (TMSBr) dropwise at room temperature.[11]
-
Monitor the reaction by ³¹P NMR until the starting material is consumed.
-
Remove the solvent and excess TMSBr under reduced pressure.[11]
-
Carefully add methanol or water to the residue to hydrolyze the silyl ester and yield the crude phosphonic acid.[11]
-
Workflow Diagram: McKenna Reaction
Caption: Stepwise workflow of the McKenna reaction for phosphonate dealkylation.
Question: I am performing a McKenna reaction on a substrate containing a nucleophilic amine, and I am observing N-alkylation as a side product. What is the cause and how can I prevent this?
Answer:
The alkyl bromide generated as a byproduct in the first step of the McKenna reaction can act as an alkylating agent, especially if your substrate contains a nucleophilic site like an amine.[11]
Preventative Measures:
-
Minimize Reaction Time: Monitor the silylation step of the reaction very closely by ³¹P NMR. As soon as the starting phosphonate ester is consumed, immediately quench the reaction by removing the volatile components (solvent, excess TMSBr, and the alkyl bromide byproduct) under vacuum.[11]
-
Reaction Temperature: Performing the reaction at room temperature or even lower temperatures can help to slow down the rate of the competing N-alkylation reaction.
-
Alternative Silylating Agents: In some cases, using trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide, may offer different reactivity and selectivity.[12]
Data Summary: Common Dealkylation Methods and Potential Issues
| Dealkylation Method | Reagents | Typical Conditions | Common Side Reactions | Mitigation Strategies |
| Acid Hydrolysis | Conc. HCl or HBr | Reflux, 1-12 h[2] | P-C bond cleavage[1][2], Cleavage of other acid-labile groups | Use lower acid concentration and temperature; use TFA for t-butyl esters[1][2][9] |
| McKenna Reaction | TMSBr, then MeOH or H₂O | Room temp. to reflux, 1-24 h[10][11] | Incomplete dealkylation[10], N-alkylation by R-Br byproduct[11] | Ensure pure TMSBr, monitor reaction closely and quench promptly[11] |
| Boron Tribromide | BBr₃, then MeOH | Low temperature to room temp. | Cleavage of ether linkages | Careful control of stoichiometry and temperature |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp., atmospheric pressure | Only applicable to benzyl esters | Not suitable for molecules with other reducible functional groups |
Section 3: Purification of Phosphonic Acids
Question: My crude phosphonic acid is a sticky, hygroscopic solid that is difficult to purify. What are the best methods for purification?
Answer:
The high polarity and hygroscopic nature of phosphonic acids make their purification challenging.[2][13] Standard silica gel chromatography is often ineffective. Here are some recommended purification strategies:
-
Recrystallization:
-
Solvent Systems: For some phosphonic acids, recrystallization from water/ethanol, water/isopropanol, or acetone/water mixtures can be effective.[13]
-
Salt Formation: Often, converting the phosphonic acid to a salt (e.g., monosodium or dicyclohexylammonium salt) can improve its crystallinity and reduce its hygroscopicity, making it easier to handle and purify by recrystallization.[13]
-
-
Ion-Exchange Chromatography:
-
This is a very effective method for purifying highly polar compounds like phosphonic acids. Using a strong anion-exchange resin (e.g., Dowex) and eluting with a gradient of a volatile acid like formic acid can provide excellent separation from neutral or less acidic impurities.[13]
-
-
Lyophilization (Freeze-Drying):
-
If your phosphonic acid is water-soluble, lyophilization can be a good way to obtain a solid product. Lyophilizing from a solution in tert-butanol can sometimes yield a less hygroscopic, fluffy solid compared to lyophilization from water.[13]
-
References
-
Karan, C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2168–2187. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
-
Wikipedia. (2023). Phosphonate. [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
-
Kelly, S. J., et al. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 15(7), 1479-1486. [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 879. [Link]
-
Demmer, C. S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1406–1413. [Link]
-
Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 879. [Link]
-
Grokipedia. (n.d.). Pudovik reaction. [Link]
-
Chemeurope.com. (n.d.). Michaelis-Arbuzov reaction. [Link]
-
Karan, C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2168–2187. [Link]
-
Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wrocław University of Technology. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
ResearchGate. (2015). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
Bentham Science Publishers. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Letters in Organic Chemistry, 13(2), 83-87. [Link]
-
National Institutes of Health. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3497. [Link]
-
Wikipedia. (2023). Pudovik reaction. [Link]
-
Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters [Video]. YouTube. [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. [Link]
- Google Patents. (n.d.).
-
MDPI. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 879. [Link]
-
ResearchGate. (2019). (a) Synthesis and uses of silylated phosphonite II in the presence of... [Link]
-
MDPI. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6051. [Link]
-
Tiei. (n.d.). Phosphoric Acid Purification Separation. [Link]
-
Web of Journals. (n.d.). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
-
MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 12(11), 2568. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 14 questions with answers in PHOSPHONIC ACIDS | Science topic. [Link]
-
MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(23), 7323. [Link]
-
National Institutes of Health. (2019). Selective Esterification of Phosphonic Acids. Molecules, 24(18), 3326. [Link]
-
ResearchGate. (2021). Methods of the tandem Pudovik reaction and rearrangement affording benzyl phosphates 56. [Link]
-
Royal Society of Chemistry. (2021). Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts. RSC Advances, 11(50), 31441-31446. [Link]
- Google Patents. (n.d.). US6420598B1 - Process for preparing alkylphosphonic acids.
Sources
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
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- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. Michaelis-Arbuzov_reaction [chemeurope.com]
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- 9. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Phosphonobutyric Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Phosphonobutyric acid. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis, often via routes like the Michaelis-Arbuzov reaction followed by hydrolysis, can result in a crude product containing a variety of impurities.[1] These can include unreacted starting materials, partially hydrolyzed ester intermediates, and byproducts from side reactions. The inherent polarity and often hygroscopic nature of phosphonic acids can make their purification challenging.[2][3] This guide is structured to address these challenges in a clear, question-and-answer format, providing both the "how" and the "why" behind each purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of crude this compound.
Q1: My crude this compound is a sticky, oily substance. How can I solidify it for easier handling and purification?
A1: The sticky or oily nature of crude phosphonic acids is a frequent observation, often due to the presence of residual solvents or hygroscopic impurities.[3] Here are a few approaches to induce solidification:
-
Azeotropic Distillation: If residual water or high-boiling solvents are suspected, performing an azeotropic distillation with a solvent like toluene can be effective in removing them.
-
Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity.[3] Treatment with a base like sodium hydroxide or an amine such as dicyclohexylamine can yield a more crystalline and less hygroscopic solid that can be more easily purified by recrystallization.[3]
-
Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent (e.g., water or a mixture of t-butanol and water), lyophilization can yield a fluffy, solid powder.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities present will largely depend on the synthetic route employed. For a typical synthesis involving the Michaelis-Arbuzov reaction to form a phosphonate ester followed by hydrolysis, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding alkyl halide and trialkyl phosphite.
-
Partially Hydrolyzed Intermediates: Mono-ester forms of this compound.
-
Byproducts of the Michaelis-Arbuzov Reaction: Such as byproducts from the reaction of the halide with the phosphite ester.[4]
-
Phosphoric Acid: If the hydrolysis conditions are harsh, some degradation to phosphoric acid can occur.
-
Solvent Residues: From the reaction and work-up steps.
Q3: Can I purify my crude this compound by direct recrystallization? If so, what solvents should I try?
A3: Direct recrystallization can be effective if the crude product is relatively pure and solid. The high polarity of phosphonic acids dictates the use of polar solvents.[2] A systematic approach to solvent screening is recommended.
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent System | Rationale & Comments |
| Single Solvents | |
| Water | Good for highly polar compounds, but solubility might be high even at low temperatures. |
| Ethanol/Methanol | Often a good starting point for polar molecules.[5] |
| Acetonitrile | Can be effective for crystallizing phosphonic acids.[3] |
| Solvent/Anti-Solvent Systems | |
| Acetone/Water | Dissolve in a minimum of warm acetone and add water dropwise until turbidity persists, then warm to re-dissolve and cool slowly.[3] |
| Acetonitrile/Water | Similar to the acetone/water system.[3] |
| Ethanol/Hexane | Dissolve in hot ethanol and add hexane as an anti-solvent. |
Gedank Experiment for Solvent Selection: Start with a small amount of your crude material in a test tube. Add a few drops of a potential solvent and gently heat. If it dissolves readily in the hot solvent and precipitates upon cooling, it's a good candidate. If it's too soluble even when cold, or insoluble even when hot, that solvent alone is likely unsuitable.[6]
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-and-solution-oriented approach to specific issues you may encounter during purification.
Issue 1: Recrystallization yields are very low or the product "oils out."
Causality: "Oiling out" occurs when the solute is not fully soluble in the hot solvent and separates as a liquid phase upon cooling. This is common with impure samples or when an inappropriate solvent is used. Low yields can result from the product being too soluble in the cold solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
If the product oils out, try a more polar solvent or a solvent mixture.
-
If yields are low, try a less polar solvent or add an anti-solvent to the mother liquor to precipitate more product. Be aware that this second crop may be less pure.
-
-
Control the Cooling Rate: Slow, controlled cooling is crucial for crystal formation. Rapid cooling often leads to the precipitation of amorphous solid or oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites and induce crystallization.
-
Seed the Solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Issue 2: Impurities are co-crystallizing with my product.
Causality: If the impurities have similar solubility profiles to your product, they may co-crystallize. This is a common issue when dealing with structurally similar impurities like partially hydrolyzed esters.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for co-crystallizing impurities.
Detailed Protocols:
-
Acid-Base Extraction: This is a powerful technique for separating acidic compounds from neutral or basic impurities.
Protocol:
-
Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic phase with an aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer, while less acidic or neutral impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a strong acid, like concentrated HCl, to a pH of 1-2.[7] This will protonate the phosphonate, causing it to precipitate out of the aqueous solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Issue 3: I am unable to remove a very polar impurity.
Causality: Highly polar impurities, such as phosphoric acid or mono-esters of this compound, can be difficult to remove by simple recrystallization or extraction due to their similar solubility to the desired product.
Troubleshooting with Advanced Techniques:
-
Ion-Exchange Chromatography: This technique is highly effective for separating ionic compounds.
Principle: A strong anion-exchange resin (e.g., Dowex) is used.[3] At an appropriate pH, the negatively charged phosphonic acid and other anionic impurities will bind to the positively charged resin. Elution is then carried out by changing the pH or increasing the salt concentration of the mobile phase.
Experimental Protocol:
-
Resin Preparation: Swell the anion-exchange resin in water and pack it into a column. Wash the column with deionized water, followed by a regeneration solution (e.g., 1 M NaOH), and then equilibrate with the starting buffer (e.g., water or a dilute acid).
-
Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.
-
Elution: Elute the column with a gradient of increasing acidity (e.g., a gradient of aqueous formic acid).[3] The different anionic species will elute at different acid concentrations based on their charge and affinity for the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product (e.g., by TLC, HPLC, or NMR).
-
Product Isolation: Combine the pure fractions, remove the elution solvent under reduced pressure, and if necessary, perform a final recrystallization.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Several methods are suitable for phosphonate analysis and purification.[8]
Table 2: HPLC Methods for Phosphonate Purification
| HPLC Method | Principle |
| Ion-Pair Reversed-Phase (IP-RPLC) | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the phosphonate, allowing for separation on a non-polar stationary phase (e.g., C18).[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Suitable for highly polar compounds, HILIC separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic content.[8] |
Part 3: Purity Assessment
Ensuring the purity of your final product is critical. Several analytical techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are invaluable for confirming the structure and assessing the purity of this compound. The presence of unexpected peaks can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): As mentioned above, HPLC is an excellent tool for quantifying purity.[9]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
-
Elemental Analysis: Provides the elemental composition of the sample, which can be compared to the theoretical values for pure this compound.
References
- Kataoka, H., Sakiyama, N., & Makita, M. (1987). Determination of 2-Aminoethylphosphonic Acid and Its N-Methyl Derivative in Animal Tissues by Gas Chromatography with Flame Photometric Detection. Agricultural and Biological Chemistry, 51(10), 2791-2796.
-
Gautier, A., et al. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]
- Web of Journals. (2023). METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Web of Journals, 1(9).
- Keglevich, G., & Szekrényi, A. (2018).
- International Journal of Research and Analytical Reviews. (2021).
- Google Patents. (1995). DE19519318A1 - Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acid and its alkali metal salts.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Reddit. (2019).
- BenchChem. (2025).
-
SIELC Technologies. HPLC Determination of 2-Phosphonobutane-1,2,4-tricarboxylic on Newcrom BH Column. Available at: [Link]
- Taylor & Francis Online. (1998). PURIFICATION OF ORGANOPHOSPHORUS ACID EXTRACTANTS. Solvent Extraction and Ion Exchange, 16(5), 1157-1167.
-
Wikipedia. Michaelis–Arbuzov reaction. Available at: [Link]
- Google Patents. (1997). US5639909A - Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof.
- University of New Hampshire Scholars' Repository. (2010). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.
- California State University, Stanislaus.
- Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2334–2374.
- Organic Syntheses. (2011).
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem. 2020, 16, 1862–1868.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
-
Cyberlipid. Column chromatography of PL. Available at: [Link]
- International Institute for Science, Technology and Education. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Biology, Agriculture and Healthcare, 4(26).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- ResearchGate. (2009).
- Google Patents. (2010). Method of analyzing phosphorous acid, fosetyl-al or both simultaneously.
- Eurasian Chemical Communications. (2023). Study on the Purification Process of Phosphoric Acid Using Organic Solvents.
- University of California, Los Angeles.
- ResearchGate. (1981). 2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research.
- Tetrahedron Letters. (2006). A one-pot procedure for the preparation of phosphonic acids from alkyl halides. Tetrahedron Letters 47 (2006) 4631–4634.
- Google Patents. (1983). US4394361A - Method of purifying phosphoric acid.
- BenchChem. (2025).
- Sorbchem India.
- PubMed. (1993). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z).
- MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules 2021, 26, 6140.
Sources
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- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of 2-Phosphonobutane-1,2,4-tricarboxylic on Newcrom BH Column | SIELC Technologies [sielc.com]
Navigating the Arbuzov Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of phosphonates, phosphinates, and phosphine oxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to optimize this powerful C-P bond-forming reaction.
The Arbuzov Reaction: A Mechanistic Overview
The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.[1][2] The reaction proceeds via a two-step SN2 mechanism:
-
Nucleophilic Attack: The reaction is initiated by the SN2 attack of the nucleophilic trivalent phosphorus atom on the electrophilic alkyl halide.[1][3] This forms a quasi-phosphonium salt intermediate.[4]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate in a second SN2 reaction.[1][4] This step results in the formation of the final pentavalent phosphorus product and a new alkyl halide byproduct.[1][5]
This seemingly straightforward process is subject to a variety of factors that can influence its outcome. Understanding these nuances is key to successful optimization.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My Arbuzov reaction is resulting in a low yield. What are the common culprits and how can I improve it?
A low yield in an Arbuzov reaction can stem from several factors, ranging from reactant choice to reaction conditions.
-
Reactivity of the Alkyl Halide: The reaction proceeds via an SN2 mechanism, so the structure of the alkyl halide is critical. The reactivity order is generally R-I > R-Br > R-Cl.[6] Primary alkyl halides and benzyl halides are the most efficient substrates.[6] Secondary alkyl halides are less reactive and can lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][6]
-
Solution: If you are using a less reactive alkyl halide (e.g., a chloride), consider switching to the corresponding bromide or iodide. For unreactive halides, a different synthetic route may be necessary.[6]
-
-
Reactivity of the Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom directly impacts the reaction rate. Electron-donating groups on the phosphite will increase the rate, whereas electron-withdrawing groups will slow it down.[2] The general reactivity order is phosphinites > phosphonites > phosphites.[1] Phosphites are the least reactive and often necessitate higher temperatures.[1]
-
Reaction Temperature: The classic Arbuzov reaction often requires elevated temperatures, typically in the range of 120°C to 160°C.[6] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[6]
-
Solution: Temperature optimization is crucial. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.
-
-
Side Reaction with Byproduct: The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of products.[6][7]
-
Use of Catalysts: Lewis acids can significantly accelerate the reaction rate, often allowing for milder conditions, including room temperature operation.[3][6]
-
Solution: Consider the addition of a Lewis acid catalyst such as ZnI₂, ZnBr₂, or InBr₃.[6]
-
Q2: I am observing a significant amount of a vinyl phosphate byproduct. What is happening, and how can I favor the desired phosphonate product?
The formation of a vinyl phosphate indicates a competing reaction known as the Perkow reaction. This is a common occurrence when using α-haloketones as substrates.[1][8]
-
Mechanism Competition: The Perkow reaction competes with the Arbuzov reaction. To favor the Arbuzov product, you can manipulate the reaction conditions.
-
Choice of Halogen: The Perkow reaction is more prevalent with α-chloro and α-bromo ketones. Using an α-iodo ketone strongly favors the formation of the Michaelis-Arbuzov product.[1][9]
-
Reaction Temperature: Higher reaction temperatures generally favor the Arbuzov reaction over the Perkow reaction.[1][6]
-
Solvent Polarity: The Perkow reaction is kinetically favored in more polar solvents. Running the reaction in a less polar solvent may increase the yield of the Arbuzov product.[6]
-
Q3: My phosphonium salt intermediate appears to be stable and is not dealkylating. Why is this happening?
The stability of the phosphonium salt intermediate is a critical factor. If it is too stable, the dealkylation step will be hindered.
-
Use of Triaryl Phosphites: When triaryl phosphites are used, the resulting phosphonium salts can be stable enough to be isolated.[1] These may require very high temperatures (around 200°C) or cleavage by alcohols or bases to proceed to the final product.[1][10]
-
Weakly Nucleophilic Counter-ions: If the halide counter-ion is replaced by a weakly nucleophilic species like tetrafluoroborate or triflate, the phosphonium salt can be very stable and resist dealkylation.[8]
Q4: When using α,ω-dibromoalkanes, I'm getting a significant amount of the di-substituted product. How can I favor mono-substitution?
The formation of a diphosphonate is a common side reaction when both ends of the dibromoalkane react with the trialkyl phosphite.[11]
-
Stoichiometry and Addition Rate: The most effective way to prevent di-substitution is to control the stoichiometry and the rate of addition. A slow, dropwise addition of one equivalent of the trialkyl phosphite to one equivalent of the pre-heated α,ω-dibromoalkane is recommended.[11] This avoids a high local concentration of the phosphite reagent. Using a large excess of the dibromoalkane is an older, less sustainable method.[11]
Caption: A troubleshooting workflow for low yield in the Arbuzov reaction.
Frequently Asked Questions (FAQs)
What is the typical solvent for an Arbuzov reaction?
Often, the Arbuzov reaction is performed neat (without a solvent).[12] However, in some cases, using a solvent can improve selectivity.[1] Aliphatic solvents that are miscible with the reactants at reaction temperature but immiscible with the product at lower temperatures can simplify purification.[13]
Can alcohols be used instead of alkyl halides?
Yes, modern variations of the Arbuzov reaction have been developed that use alcohols, particularly benzyl and allylic alcohols, in the presence of a catalyst like tetrabutylammonium iodide (n-Bu₄NI).[5] This offers a more environmentally friendly approach by avoiding the use of alkyl halides.[5]
Are there milder alternatives to the high temperatures typically required?
Yes, several strategies can be employed to run the Arbuzov reaction under milder conditions:
-
Lewis Acid Catalysis: As mentioned, Lewis acids can facilitate the reaction at or near room temperature.[3]
-
Photoredox Catalysis: Recent advancements have introduced photoredox-mediated radical pathways that enable the reaction to proceed at room temperature, even with more challenging secondary or aryl substrates.[14][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and increase yields.[5][16]
What is the Silyl-Arbuzov reaction?
This is a modification that uses silyl phosphites, such as tris(trimethylsilyl)phosphite.[5][7] Interestingly, the reactivity order of alkyl halides is reversed in this case (RCl > RBr > RI).[5][7] A key advantage is that the silyl phosphonate products can be easily hydrolyzed to the free phosphonic acid by the addition of water during workup.[5]
Experimental Protocols
General Protocol for the Michaelis-Arbuzov Reaction
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite) (1.0 equivalent)
-
Alkyl halide (e.g., ethyl iodide) (1.0-1.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus (optional, for byproduct removal)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flushed with an inert gas to prevent oxidation of the phosphite.[12]
-
Charging Reactants: Add the trialkyl phosphite to the round-bottom flask. With stirring, add the alkyl halide dropwise. The reaction is often performed neat.[12]
-
Reaction: Heat the mixture to a gentle reflux (typically 120-160°C).[6][12] Maintain the reflux with continuous stirring. The reaction progress can be monitored by observing the cessation of the formation of the volatile alkyl halide byproduct, which can be collected in a cold trap if desired.[12] Reaction times typically range from 3 to 6 hours.[12]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.[12] The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the alkyl halide byproduct.[12]
Safety Precautions:
-
Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.
-
The reaction is conducted at elevated temperatures; use appropriate personal protective equipment.
-
Phosphorus compounds can be corrosive; consult the Safety Data Sheet (SDS) for all reagents.[12]
Protocol for the Synthesis of ω-Bromoalkylphosphonates
Materials:
-
Triethyl phosphite (1.0 equivalent)
-
α,ω-dibromoalkane (e.g., 1,4-dibromobutane) (1.0 equivalent)
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Maintain the apparatus under an inert atmosphere.[4]
-
Reaction: Heat the α,ω-dibromoalkane in the flask to the desired reaction temperature (e.g., 140°C). While stirring vigorously, add the triethyl phosphite dropwise from the dropping funnel.[4][11]
-
Reflux: After the addition is complete, continue to heat the mixture at reflux for several hours, monitoring the reaction progress.
-
Cooling and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the excess dibromoalkane via rotary evaporation. The crude product can then be purified by vacuum fractional distillation.[4]
Data Presentation
Table 1: Reactivity of Common Substrates in the Arbuzov Reaction
| Reactant Class | General Reactivity Trend | Notes |
| Alkyl Halides | R-I > R-Br > R-Cl[6] | Primary > Secondary >> Tertiary (unreactive)[1][6] |
| Acyl halides > Benzyl halides > Primary alkyl halides[1][6] | Aryl and vinyl halides are generally unreactive.[1] | |
| Phosphorus(III) Reagents | Phosphinites > Phosphonites > Phosphites[1] | Electron-donating groups on the phosphorus reagent increase the reaction rate.[2] |
References
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Grokipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Chinese Chemical Society. Radical Arbuzov Reaction | CCS Chemistry. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Bentham Science Publishers. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]
-
ResearchGate. Optimization of the Arbuzov reaction conditions a. [https://www.researchgate.net/publication/348507204_Optimization_of_the_Arbuzov_reaction_conditions_a_highly_regioselective_OC_phosphorylation_of_a-chloroketones_with_trialkyl_phosphites_in_the_preparation_of_enol_phosphates_and_b-ketophosphonates]([Link]_ phosphates_and_b-ketophosphonates)
-
ResearchGate. Scheme 1. Optimization of the Michaelis-Arbuzov reaction. [Link]
-
National Center for Biotechnology Information. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
- Google Patents.
-
chemeurope.com. Michaelis-Arbuzov reaction. [Link]
-
UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
-
Chem.wisc.edu. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]
-
ResearchGate. Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. [Link]
-
YouTube. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
-
Química Organica.org. Arbuzov (Reaction). [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Michaelis-Arbuzov_reaction [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]
- 14. grokipedia.com [grokipedia.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. benthamdirect.com [benthamdirect.com]
31P NMR of Phosphonates: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for ³¹P NMR of Phosphonates. This guide is designed for researchers, scientists, and drug development professionals who utilize ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of phosphonate-containing compounds. As a powerful analytical technique, ³¹P NMR provides invaluable structural and quantitative information. However, like any sophisticated method, it comes with its own set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and optimize your experimental workflow.
Troubleshooting Guide: From Sample Preparation to Spectral Interpretation
This section is structured to follow the logical workflow of a typical NMR experiment, addressing potential problems at each stage.
Sample Preparation & Handling
Q1: My phosphonate sample won't fully dissolve in the deuterated solvent. What should I do?
A: Incomplete dissolution is a common problem that leads to poor spectral quality, including broad lines and inaccurate quantification. The choice of solvent is critical and depends on the polarity of your phosphonate.
-
For polar phosphonates: Consider using D₂O, DMSO-d₆, or methanol-d₄. If solubility is still an issue in D₂O, adjusting the pH can significantly improve it, as the charge state of the phosphonate group is pH-dependent.[1][2]
-
For non-polar phosphonates: Chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or acetonitrile-d₃ are suitable options.
-
Mixed solvent systems: Sometimes, a mixture of solvents can achieve the desired solubility. For example, a small amount of methanol-d₄ in CDCl₃ can help dissolve more polar phosphonates.
Expert Tip: Always ensure your sample is free of particulate matter. Filter the sample solution through a small glass wool plug or a syringe filter into the NMR tube to avoid issues with magnetic field homogeneity.[3][4]
Q2: I'm observing unexpected peaks or a high baseline in my spectrum. What could be the cause?
A: This often points to contamination or degradation of your sample or solvent.
-
Solvent Impurities: Deuterated solvents can contain impurities. Always use high-purity solvents from a reputable supplier.
-
Sample Degradation: Phosphonates can be susceptible to hydrolysis or oxidation, especially if not handled under anhydrous or inert conditions.[5] Hydrolysis can lead to the formation of corresponding phosphoric acids, which will appear as separate signals in the spectrum.
-
Leaching from Labware: Ensure all glassware is scrupulously clean. Residual cleaning agents or other compounds can leach into your sample.
NMR Acquisition Parameters
Q3: My signal-to-noise ratio (S/N) is very low, even after many scans. How can I improve it?
A: Low S/N is a frequent challenge, particularly for dilute samples. Here's a systematic approach to improving it:
-
Increase Concentration: If possible, increase the concentration of your sample. A concentration of 2-10 mg in 0.6-1.0 mL of solvent is generally recommended for routine ³¹P NMR.[3]
-
Optimize Pulse Parameters:
-
Pulse Width: Ensure you are using the correct pulse width (typically a 30-45° pulse is a good starting point for routine spectra to allow for faster repetition rates).
-
Relaxation Delay (d1): The longitudinal relaxation time (T₁) for ³¹P nuclei can be long. A short relaxation delay can lead to signal saturation and reduced intensity. For quantitative analysis, a longer relaxation delay (5 x T₁) is crucial. Inverse-gated decoupling should be used for accurate integration.[6]
-
-
Proton Decoupling: For most applications, proton decoupling is used to simplify the spectrum and improve S/N by collapsing proton-phosphorus couplings.[6][7]
-
Cryoprobe: If available, using a cryoprobe will significantly enhance sensitivity.
Q4: My peaks are broad. What are the common causes and solutions?
A: Peak broadening can obscure important details in your spectrum. The causes can be related to the sample, the instrument, or the acquisition parameters.
-
Poor Shimming: The most common instrumental cause. Re-shimming the magnet for your specific sample is essential for achieving a homogeneous magnetic field.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Consider adding a chelating agent like EDTA to your sample, especially if working with biological or environmental samples.[8]
-
Chemical Exchange: If the phosphonate is in equilibrium with other species (e.g., protonation states, binding to a metal ion), this can lead to broadened peaks.[2] Acquiring spectra at different temperatures can help confirm if this is the case.
-
High Viscosity: Highly viscous samples will naturally have broader lines. Diluting the sample or acquiring the spectrum at a higher temperature can help.
Spectral Referencing & Interpretation
Q5: My chemical shifts seem to be off from expected values. How should I properly reference my spectrum?
A: Accurate chemical shift referencing is critical for correct compound identification.
-
External Referencing: The standard reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄), assigned a chemical shift of 0 ppm.[7][9][10] Due to its reactivity, it is almost always used as an external standard. This can be done by preparing a separate sealed capillary of 85% H₃PO₄ and placing it inside your NMR tube.[3]
-
Susceptibility Effects: Be aware that the magnetic susceptibility of your sample and the reference can cause slight shifts. For highly accurate work, susceptibility corrections may be necessary.
-
pH and Ionic Strength Effects: The chemical shift of phosphonates is highly sensitive to pH, ionic strength, and the presence of cations like Mg²⁺.[1][11][12] This is due to changes in the protonation state of the phosphonate group. When comparing spectra, ensure that the sample conditions are as similar as possible.
Q6: I see complex splitting patterns in my proton-coupled ³¹P NMR spectrum. How do I interpret them?
A: While proton-decoupled spectra are more common for routine analysis, proton-coupled spectra provide valuable structural information through P-H coupling constants.
-
Coupling Through Bonds:
-
¹J(P,H): One-bond couplings are very large, typically in the range of 500-700 Hz for phosphonates with a direct P-H bond.[4][6]
-
²J(P,H): Two-bond couplings (e.g., P-C-H) are smaller, usually around 20-30 Hz.[6]
-
³J(P,H): Three-bond couplings (e.g., P-O-C-H or P-C-C-H) are even smaller, typically 5-10 Hz.[6] The magnitude of ³J(P,H) can provide conformational information, as it often follows a Karplus-type relationship with the dihedral angle.[13]
-
| Coupling Type | Typical Range (Hz) | Notes |
| ¹J(P,H) | 500 - 700 | Observed in phosphonates with a direct P-H bond. |
| ²J(P,C,H) | 20 - 30 | Useful for assigning protons alpha to phosphorus. |
| ³J(P,O,C,H) | 5 - 10 | Can provide conformational information. |
Expert Tip: For complex molecules, 2D NMR experiments like ¹H-³¹P HSQC or HMBC can be invaluable for unambiguously assigning correlations between phosphorus and proton nuclei.[10][14]
Frequently Asked Questions (FAQs)
Q: Can I use deuterated solvents with residual water for my phosphonate samples?
A: It is generally not recommended, especially if your phosphonate is sensitive to hydrolysis. The residual water can react with your compound, leading to the appearance of impurity peaks. For quantitative work or for compounds of unknown stability, using anhydrous deuterated solvents is best practice.
Q: Why is the integration in my standard proton-decoupled ³¹P NMR spectrum not accurate?
A: In a standard decoupled experiment, the Nuclear Overhauser Effect (NOE) can lead to uneven enhancement of different phosphorus signals.[6] Additionally, if the relaxation delay is not long enough relative to the T₁ of all signals, some peaks may be partially saturated. For accurate quantification, use inverse-gated decoupling, which minimizes NOE effects, and a sufficiently long relaxation delay.[6][8]
Q: What is the typical chemical shift range for phosphonates?
A: The chemical shift of phosphonates is influenced by the substituents on the phosphorus atom. Generally, the chemical shifts for phosphonates appear in a range of approximately 0 to +35 ppm relative to 85% H₃PO₄. However, this can vary, and it's always best to consult literature for similar compounds.
Q: How does pH affect the ³¹P chemical shift of a phosphonate?
A: The chemical shift of a phosphonate is highly dependent on its protonation state. As the pH of the solution changes, the equilibrium between the different protonated forms of the phosphonate shifts. This results in a change in the observed chemical shift, which is a weighted average of the shifts of the individual species. This relationship typically follows a sigmoidal curve when plotting chemical shift versus pH.[1][2] This property can even be exploited to use phosphonates as pH indicators in biological systems.[11]
Experimental Protocols
Protocol 1: Standard Sample Preparation for ³¹P NMR
-
Weigh Sample: Accurately weigh 5-20 mg of the phosphonate compound into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent.
-
Dissolve: Gently vortex or sonicate the vial to fully dissolve the sample.
-
Filter: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add Reference (Optional): If using an external reference, carefully insert a sealed capillary containing 85% H₃PO₄ into the NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring a Quantitative ³¹P NMR Spectrum
-
Prepare Sample: Prepare the sample as described in Protocol 1, including an internal standard if necessary.
-
Tune and Lock: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and tune the ³¹P probe.
-
Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set Acquisition Parameters:
-
Experiment Type: Select a ¹H inverse-gated decoupled ³¹P experiment.
-
Pulse Width: Set to a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any phosphorus signal in your sample. If T₁ is unknown, a delay of 30-60 seconds is a conservative starting point.
-
Number of Scans (ns): Set to an appropriate value to achieve the desired S/N.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, apply Fourier transformation, phase correction, and baseline correction. Integrate the signals of interest for quantification.
References
-
pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bentrude, W. G., & Tan, H. W. (1973). NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Journal of the American Chemical Society, 95(14), 4666–4671. [Link]
-
31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved January 21, 2026, from [Link]
-
Characterization of methylphosphonate as a 31P NMR pH indicator. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Roberts, J. K., & Jardetzky, O. (1981). Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 639(1), 53–76. [Link]
-
Li, W., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5894. [Link]
-
Nishida, Y., et al. (2014). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PLoS ONE, 9(2), e88358. [Link]
-
31-P NMR SPECTROSCOPY. (2016, May 2). Slideshare. Retrieved January 21, 2026, from [Link]
-
Phosphorus-31 nuclear magnetic resonance. (2023, November 29). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lasa, D., et al. (2024). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. [Link]
-
Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd. Retrieved January 21, 2026, from [Link]
-
Barron, A. R. (n.d.). An Introduction to 31P NMR Spectroscopy. Rice University. Retrieved January 21, 2026, from [Link]
- DiVerdi, J. A. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance, 54(1), 124-126.
-
NMR Periodic Table: Phosphorus NMR. (n.d.). Northwestern University. Retrieved January 21, 2026, from [Link]
- Quin, L. D., & Verkade, J. G. (Eds.). (2008).
-
Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2020, August 11). YouTube. Retrieved January 21, 2026, from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved January 21, 2026, from [Link]
-
Bakhmutov, V. I., et al. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31 P NMR experimental study. Magnetic Resonance in Chemistry, 61(1), 16-21. [Link]
-
Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
31P NMR Study on Some Phosphorus-Containing Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. barron.rice.edu [barron.rice.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 10. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC)
A Guide to Ensuring Stability and Preventing Degradation During Storage
Introduction
2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a highly effective scale and corrosion inhibitor, prized for its superior stability under harsh conditions of high temperature, high pH, and high hardness.[1] Its efficacy in industrial water treatment, reverse osmosis systems, and as a chelating agent in cleaning formulations is well-documented.[2][3] However, the integrity of PBTC stock solutions is paramount for reproducible and reliable experimental outcomes. Improper storage can lead to degradation, compromising its performance and leading to inaccurate results.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for storing PBTC, troubleshooting common issues related to its degradation, and analytically verifying its integrity.
Quick Reference Storage Conditions
For rapid guidance, the optimal and suboptimal storage conditions for PBTC are summarized below.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 15–25°C (59–77°F)[4] | >30°C and freezing (< -10°C)[5] | High temperatures can accelerate degradation, while freezing can cause container rupture.[1][5] |
| Light | Store in a dark or shady place[2] | Direct sunlight / UV radiation[6] | UV exposure can induce photochemical degradation.[6] |
| Atmosphere | Tightly sealed container[5][6] | Open to air | Prevents contamination and evaporation. |
| Container Material | Original container, glass-lined, PVC, polypropylene, glass-reinforced plastic[5] | Unlined reactive metals (e.g., carbon steel) | PBTC is acidic and corrosive to some metals.[6][7] |
| Storage Area | Cool, dry, well-ventilated area[5][7] | Near strong alkalis, oxidizing agents, or incompatible chemicals | Prevents hazardous reactions and cross-contamination.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for aqueous PBTC solutions?
A1: PBTC solutions should be stored in a cool, dry, well-ventilated location, away from direct sunlight and heat sources.[5][6][7] The recommended temperature range is between 15°C and 25°C.[4] Containers must be kept tightly closed to prevent contamination and evaporation.[6]
Q2: What is the typical shelf life of PBTC?
A2: When stored under recommended conditions in its original unopened container, PBTC typically has a shelf life of at least one year.[2] Always refer to the manufacturer's expiration date on the certificate of analysis. Once opened, the shelf life can be shorter depending on handling and exposure to contaminants.
Q3: What are the visible signs of PBTC degradation?
A3: While PBTC is a robust molecule, degradation can occur. Visual indicators are not always present, but you may observe a significant color change (e.g., yellowing), the formation of precipitates, or a change in viscosity. However, the absence of these signs does not guarantee stability. The most definitive sign of degradation is a measurable decrease in performance (e.g., loss of scale inhibition).
Q4: Is PBTC sensitive to oxidizing agents like chlorine?
A4: PBTC exhibits excellent stability and tolerance towards common oxidizing biocides like chlorine and bromine, especially when compared to other phosphonates like HEDP or ATMP.[9][10][11] While extremely harsh conditions of high biocide dosage and temperature can cause some degradation (reversion to orthophosphate), PBTC is considered virtually stable under typical use conditions.[9][10]
Q5: What materials should I use for storing and handling PBTC?
A5: Use the original manufacturer's container whenever possible. For preparing and storing dilutions, use containers made of corrosion-resistant materials such as glass, PVC, polypropylene, or glass-reinforced plastic.[5] Avoid unlined carbon steel or other reactive metals, as PBTC is acidic and can be corrosive.[6]
Troubleshooting Common Issues
Problem 1: My experimental results are inconsistent, and I suspect my PBTC stock has degraded.
-
Causality: Loss of active PBTC concentration due to slow thermal or photochemical degradation over a long storage period or exposure to improper conditions. The primary degradation product is often orthophosphate, which lacks the scale-inhibiting properties of the parent molecule.
-
Troubleshooting Steps:
-
Review Storage History: Check your logs. Was the PBTC exposed to high temperatures or direct sunlight? Has it been stored for longer than the recommended shelf life?
-
Perform a Performance Test: Prepare a fresh dilution of your stock and run a standard performance assay (e.g., calcium carbonate precipitation inhibition test) alongside a control prepared from a new, unopened bottle of PBTC. A significant difference in efficacy confirms a performance issue.
-
Analytical Verification: If performance is diminished, proceed to analytical quantification to confirm the concentration of active PBTC. See the Protocols section below for methods like Ion Chromatography or ³¹P-NMR.
-
Problem 2: My clear PBTC solution has turned yellow.
-
Causality: A yellow tint can be an indicator of degradation or contamination. It may result from the oxidation of trace impurities or slow decomposition of the PBTC molecule itself, especially if exposed to heat or light. Contamination from iron (e.g., from a corroding cap or spatula) can also cause discoloration, as phosphonates are effective chelating agents.[12]
-
Troubleshooting Steps:
-
Check for Contamination Sources: Inspect the container, cap, and any implements used for dispensing.
-
Measure pH: A significant shift in the solution's pH compared to the manufacturer's specification could indicate decomposition.
-
Assess Performance: A slight color change may not always correlate with a significant loss of activity. Run a performance test as described above. If performance is unaffected, the solution may still be usable for non-critical applications, but using a fresh stock for sensitive experiments is recommended.
-
Problem 3: I see a precipitate in my PBTC solution, especially after storing it at a low temperature.
-
Causality: PBTC is typically supplied as a ~50% aqueous solution. At temperatures below -10°C, it can freeze or partially crystallize, leading to precipitation upon thawing if not properly re-homogenized.[5] Precipitation can also occur due to the formation of insoluble calcium-PBTC salts if the solution is contaminated with hard water or calcium-containing buffers.[10]
-
Troubleshooting Steps:
-
Gentle Warming & Agitation: If the solution was exposed to cold, allow it to return to room temperature (15-25°C) and mix thoroughly by gentle inversion or stirring. Do not apply direct, high heat.
-
Check for Contamination: Ensure that only deionized or distilled water is used for any dilutions and that glassware is scrupulously clean to avoid introducing divalent cations like Ca²⁺.
-
Filtration (with caution): If the precipitate does not redissolve, it may be a contaminant or a degradation product. The solution can be filtered, but its concentration must be re-verified analytically before use.
-
Visual Logic & Workflows
Diagram 1: Potential Degradation Pathways for PBTC
This diagram illustrates the primary stressors that can lead to the breakdown of PBTC into less effective byproducts.
Caption: Key environmental stressors leading to PBTC degradation.
Diagram 2: Troubleshooting Workflow for Suspected PBTC Degradation
This workflow provides a logical sequence of steps for a researcher to follow when encountering problems potentially related to PBTC stability.
Caption: Step-by-step workflow for troubleshooting PBTC stability issues.
Protocols for Analytical Verification
When performance issues are suspected, direct analytical measurement is the definitive way to assess the integrity of a PBTC stock.
Protocol 1: Quantification by Ion Chromatography (IC)
Principle: Ion chromatography separates ions based on their affinity to an ion-exchange resin. PBTC, as a phosphonate, can be separated and quantified. The primary degradation product, orthophosphate, can also be measured simultaneously to assess the degree of degradation.
Methodology:
-
Sample Preparation:
-
Accurately prepare a dilution of your PBTC stock solution in deionized water to bring it within the calibrated range of the instrument (typically in the low mg/L range). A 1:10,000 dilution of a 50% stock is a common starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter compatible with aqueous solutions to remove any particulates.
-
-
Instrumentation & Conditions (Example):
-
System: Dionex ICS series or equivalent.
-
Column: Anion-exchange column suitable for phosphonate analysis (e.g., Dionex IonPac™ AS series).
-
Eluent: Potassium hydroxide (KOH) gradient.
-
Detection: Suppressed conductivity.
-
-
Calibration:
-
Prepare a series of calibration standards from a certified PBTC reference material.
-
Generate a calibration curve by plotting peak area against concentration.
-
-
Analysis & Interpretation:
-
Inject the prepared sample.
-
Identify the PBTC peak based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve.
-
Protocol 2: Analysis by Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)
Principle: ³¹P-NMR is a powerful technique that is specific to phosphorus-containing compounds. Each unique phosphorus environment produces a distinct signal, allowing for the clear identification and relative quantification of PBTC and its phosphorus-containing degradation products like orthophosphate.[12]
Methodology:
-
Sample Preparation:
-
Prepare a concentrated sample by adding a known volume of the PBTC stock solution (e.g., 100-200 µL) to a suitable NMR solvent (e.g., D₂O).
-
Add a small amount of a pH buffer if necessary to ensure consistent chemical shifts.
-
An internal standard containing phosphorus (e.g., triphenyl phosphate, if soluble and non-reactive) can be added for absolute quantification.
-
-
Instrumentation & Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a phosphorus probe.
-
Acquisition: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.
-
-
Analysis & Interpretation:
-
The ³¹P spectrum of pure PBTC will show a characteristic peak (chemical shift is dependent on pH and solvent).
-
Degradation to orthophosphate will result in the appearance of a second, sharp peak at a different chemical shift (typically around 0 ppm, referenced to 85% H₃PO₄).
-
The relative integral of the orthophosphate peak compared to the PBTC peak provides a direct measure of the molar percentage of degradation.
-
References
-
Ataman Kimya. (n.d.). 2-PHOSPHONOBUTANE-1,2,4-TRICARBOXYLIC ACID ( PBTCA). Retrieved from atamankimya.com. [Link]
-
Frank, W., et al. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. PubMed Central. [Link]
-
Ataman Kimya. (n.d.). 2-PHOSPHONOBUTANE-1,2,4-TRICARBOXYLIC ACID (PBTC). Retrieved from Ataman Kimya. [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: PBTC (2-Phosphonobutane-1,2,4-Tricarboxylic Acid). Retrieved from Valudor Products. [Link]
-
Unknown Supplier. (n.d.). MATERIAL SAFETY DATA SHEET PBTCA. Retrieved from a manufacturer's website. [Link]
-
Servochem LLC. (n.d.). 2-phosphonobutane-1,2,4-tricarboxylic acid in north america. Retrieved from Servochem LLC. [Link]
-
Demadis, K. D., et al. (2006). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Taylor & Francis Online. [Link]
-
Ataman Kimya. (n.d.). PBTC. Retrieved from Ataman Kimya. [Link]
-
Demadis, K. D., et al. (2005). Chemistry of Organophosphonate Scale Growth Inhibitors: 2. Structural Aspects of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid Monohydrate (PBTC.H2O). ResearchGate. [Link]
-
Redox. (2022). Safety Data Sheet Phosphonates PBTC. Retrieved from Redox. [Link]
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IRO Water Treatment. (n.d.). HEDP and PBTCA in Circulating Water Systems. Retrieved from IRO Water Treatment. [Link]
-
Demadis, K. D., & Lykoudis, P. (2005). Chemistry of organophosphonate scale growth lnhibitors: 3. physicochemical aspects of 2-phosphonobutane-1,2,4-tricarboxylate (PBTC) and its effect on CaCO3 crystal growth. PubMed. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid. Retrieved from Carl ROTH. [Link]
-
University of Toronto. (2026). Chemical Compatibility & Storage. Retrieved from University of Toronto Department of Chemistry. [Link]
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Technical Support Center: Enhancing the Efficiency of 2-Phosphonobutyric Acid Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Phosphonobutyric acid (2-PBA) functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this bifunctional molecule. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in functionalizing this compound?
The core challenge lies in the chemoselective modification of its two distinct acidic functional groups: a carboxylic acid and a phosphonic acid. The key to efficient functionalization is to activate one group for reaction (typically the carboxylic acid for amide or ester formation) while ensuring the other group (the phosphonic acid) does not participate in unwanted side reactions. This often necessitates a carefully planned protecting group strategy.[1]
Q2: How do I choose the right coupling agent to functionalize the carboxylic acid moiety of 2-PBA?
The choice depends on the substrate you are coupling (e.g., an amine or alcohol) and its steric hindrance.
-
Carbodiimides (e.g., DCC, EDC): These are common but can sometimes lead to side products and may not be effective for sterically hindered substrates.
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are highly potent activating agents that are particularly effective for challenging couplings, including those involving sterically hindered amines.[2] They form highly reactive esters, which can significantly improve reaction rates and yields.[2]
-
Acyl Halides: Converting the carboxylic acid to an acyl chloride is another activation method, though the harsh conditions required (e.g., using thionyl chloride) may not be compatible with sensitive substrates or the phosphonic acid group.[3]
Q3: Is it always necessary to protect the phosphonic acid group?
While not always mandatory, it is highly recommended, especially when using strong bases or highly reactive electrophiles. The phosphonic acid group is diprotic and can be deprotonated, potentially leading to side reactions or purification difficulties.[4] Protecting it as a phosphonate ester (e.g., dimethyl, diethyl, or dibenzyl ester) neutralizes its acidity and improves solubility in organic solvents.[5]
Q4: What are the most common methods for purifying functionalized 2-PBA derivatives?
Purification strategies must account for the polarity of the final compound.
-
For Protected Derivatives (Phosphonate Esters): Standard silica gel column chromatography is typically effective.
-
For Deprotected Derivatives (Free Phosphonic Acids): These compounds are often highly polar and poorly soluble in common organic solvents for chromatography.[4] Purification may require reverse-phase chromatography (e.g., C18) or ion-exchange chromatography. In some cases, precipitation or crystallization can be effective. Nanofiltration has also emerged as a technique for purifying phosphoric acids.[6]
Experimental Workflows & Decision Making
A successful functionalization strategy for 2-PBA requires a logical workflow. The diagram below outlines the key decision points from starting material to final product.
Caption: General workflow for the functionalization of 2-PBA.
Troubleshooting Guides
Problem 1: Low or No Product Yield After Coupling Reaction
This is one of the most common issues encountered. A systematic approach is required to identify the root cause.
Potential Cause 1: Ineffective Carboxylic Acid Activation
-
Why it happens: Standard coupling reagents like DCC may not be potent enough to overcome the activation energy, especially with sterically demanding nucleophiles.[2] The phosphonic acid moiety, even when esterified, can add steric bulk near the reaction center.
-
Solution:
-
Switch to a stronger coupling agent: Employ a uronium or phosphonium salt such as HATU or PyBOP. These reagents form highly reactive intermediates that couple more efficiently.
-
Pre-activation: Mix the protected 2-PBA with the coupling agent and a non-nucleophilic base (e.g., DIPEA) for 5-10 minutes before adding the amine or alcohol nucleophile. This ensures the active ester is fully formed prior to the coupling step.[2]
-
Potential Cause 2: Steric Hindrance
-
Why it happens: The bulkiness of either the 2-PBA derivative or the incoming nucleophile can physically block the reaction site, dramatically slowing down the reaction rate.[7][8][9][10][11]
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). Gentle heating (e.g., 40-50 °C) can also help overcome the activation barrier, but must be used cautiously to avoid side reactions or racemization.
-
Double Coupling: After the initial coupling reaction, filter and wash the support (if solid-phase) or perform a work-up, then subject the material to a second round of coupling with fresh reagents.[2]
-
Potential Cause 3: Unwanted Hydrolysis of Phosphonate Esters
-
Why it happens: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.[4][12][13][14] The presence of trace amounts of water in reagents or solvents is a common culprit.
-
Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Store reagents over desiccants.
-
Choice of Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) instead of bases like triethylamine, which can sometimes contain water or promote side reactions.
-
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Difficulty with Phosphonate Ester Deprotection
The final deprotection step can be challenging, often leading to incomplete reactions or degradation of the target molecule.
Potential Cause 1: Incomplete Hydrolysis (Acid-Mediated)
-
Why it happens: Hydrolysis of phosphonate esters with strong acids like concentrated HCl often requires harsh conditions (e.g., reflux for extended periods).[15] The reaction may stall if the conditions are not vigorous enough.
-
Solution:
Potential Cause 2: Degradation of Acid-Sensitive Functional Groups
-
Why it happens: The target molecule may contain other functional groups (e.g., t-butyl esters, acetals) that are not stable to strong, hot acid.[5]
-
Solution:
-
Use Milder Conditions with Silyl Halides: The McKenna procedure, which involves treatment with bromotrimethylsilane (TMSBr) followed by methanolysis or hydrolysis, is a much milder and highly effective method for cleaving a wide range of phosphonate esters.[15] This method is often compatible with acid-sensitive groups.[12][13]
-
Orthogonal Protection Strategy: If you know your final molecule requires sensitive groups, plan your synthesis with an orthogonal protecting group from the start. For example, use benzyl esters for the phosphonate, which can be cleaved by hydrogenolysis, a neutral-pH method.[16]
-
| Protecting Group | Deprotection Method | Conditions | Advantages | Disadvantages |
| Methyl/Ethyl | Acid Hydrolysis | Conc. HCl or HBr, Reflux | Reagents are inexpensive and common. | Harsh conditions, not suitable for acid-sensitive molecules.[12][15] |
| Methyl/Ethyl | Silyl Halide Cleavage | 1. TMSBr, DCM; 2. MeOH or H₂O | Mild, high-yielding, tolerates many functional groups.[15] | TMSBr is moisture-sensitive. |
| tert-Butyl | Acidolysis | Trifluoroacetic Acid (TFA) | Mild conditions, often used in peptide synthesis. | TFA is corrosive and requires careful handling.[15] |
| Benzyl | Hydrogenolysis | H₂, Pd/C | Very mild, neutral pH conditions. | Incompatible with reducible groups (alkenes, alkynes, etc.). |
Table 1. Comparison of common phosphonate protecting groups and deprotection strategies.
Key Experimental Protocols
Protocol 1: Diethyl Ester Protection of 2-PBA
This protocol is based on the well-established Michaelis-Arbuzov reaction principles for forming phosphonate esters.[4]
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 equiv.) in anhydrous ethanol.
-
Esterification: Cool the mixture to 0 °C. Add triethyl orthoformate (1.5 equiv.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield diethyl 2-phosphonobutyrate.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes a potent uronium salt activating agent for efficient amide bond formation.[2]
-
Pre-activation: In a flask under an inert atmosphere, dissolve the diethyl-protected 2-PBA (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.5 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP). Stir for 5-10 minutes at room temperature.
-
Coupling: Add the desired amine (1.1-1.2 equiv.) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide product by silica gel column chromatography.
Protocol 3: Deprotection using TMSBr (McKenna Procedure)
This is a mild and efficient method for cleaving phosphonate esters to the free phosphonic acid.[15]
-
Silylation: Dissolve the protected phosphonate ester (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C. Add bromotrimethylsilane (TMSBr) (2.5-3.0 equiv. per ester group) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC or ³¹P NMR.
-
Methanolysis: Carefully quench the reaction by slowly adding methanol at 0 °C. A precipitate may form.
-
Isolation: Concentrate the mixture under reduced pressure to remove all volatile components. The resulting solid or oil is the desired phosphonic acid, which can be further purified by recrystallization or reverse-phase HPLC if necessary.[15]
References
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Wikipedia. Phosphonate. [Link]
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Montchamp, J.-L. (2014). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. PMC, NIH. [Link]
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Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC, NIH. [Link]
-
Stowell, J. K., & Ueland, J. M. (1994). Studies on the activation pathway of phosphonic acid using acyl chlorides as activators. ScienceDirect. [Link]
-
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
-
Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. organic-chemistry.org. [Link]
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Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Clean di protection of phosphonic acid dichloride with a suitable protection group with clean deprotection. [Link]
- Henkel Kommanditgesellschaft auf Aktien. (1997). Production of 2-phosphonobutane-1,2,4-tricarboxylic acid and the alkali metal salts thereof.
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Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Publishing. [Link]
- Campbell, D. A. (1996). Methods for the synthesis of phosphonate esters.
-
Dembinski, R. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
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Kocienski, P. J. (n.d.). Chapter 7 Phosphate Protecting Groups. Thieme. [Link]
-
The Organic Chemistry Tutor. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. YouTube. [Link]
-
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PMC, NIH. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. organic-chemistry.org. [Link]
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Nakajima, M., et al. (2018). Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction. ResearchGate. [Link]
-
Reddit. (2022). Perform an Carboxylate amine coupling in the presence of a phosphoric acid? Reddit. [Link]
-
Campbell, D. A. (1992). The synthesis of phosphonate esters; an extension of the Mitsunobu reaction. ACS Publications. [Link]
-
Wikipedia. Protecting group. [Link]
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Pan, Y., et al. (2015). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC, NIH. [Link]
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PubChem. (2S)-2-amino-4-phosphonobutanoic acid. PubChem. [Link]
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ResearchGate. (2017). Optimization of the reaction conditions a. [Link]
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ChemWhat. This compound CAS#: 4378-40-9. ChemWhat. [Link]
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Bolz, J., et al. (1985). Effects of 2-amino-4-phosphonobutyric acid on responsivity and spatial summation of X cells in the cat retina. PubMed. [Link]
-
Science. (1979). 2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. Science. [Link]
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Sparkes, M. J. (1978). A simplified preparation of 2-hydroxy-4-phosphonobutyric acid. PMC, NIH. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z). PubMed, NIH. [Link]
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Kulkarni, J. A., et al. (2013). Functionalized liposome purification via Liposome Extruder Purification (LEP). Analyst (RSC Publishing). [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
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Taylor & Francis. Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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El-Abbassi, A., et al. (2022). Wet Process Phosphoric Acid Purification Using Functionalized Organic Nanofiltration Membrane. MDPI. [Link]
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Natapova, O. V., et al. (2013). Synthesis of functionalized organophosphorus derivatives of 2-oxopyrrolidine. SpringerLink. [Link]
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Kulkarni, J. A., et al. (2013). Functionalized liposome purification via Liposome Extruder Purification (LEP). PubMed. [Link]
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DeMarco, P. J., & Powers, M. K. (1991). DL-2-amino-4-phosphonobutyric acid does not eliminate "ON" responses in the visual system of goldfish. NIH. [Link]
-
Fico, T. A., et al. (1986). 2-Amino-4-phosphonobutyric acid selectively blocks two-way avoidance learning in the mouse. PubMed. [Link]
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Validation & Comparative
A Tale of Two Phosphonates: A Comparative Guide to 2-Phosphonobutyric Acid and 2-amino-4-phosphonobutyric acid for Researchers
An In-Depth Analysis for Drug Development Professionals and Scientists
In the landscape of neuroscience and pharmacology, the nuanced differences between structurally similar molecules can dictate their biological destiny and therapeutic potential. This guide offers a comprehensive comparison of two such molecules: 2-Phosphonobutyric acid (2-PBA) and 2-amino-4-phosphonobutyric acid (AP4). While both are four-carbon chains capped with a phosphonic acid group, the presence of an amino group at the C2 position in AP4 dramatically alters its pharmacological profile, transforming it from a putative enzyme inhibitor into a selective glutamate receptor agonist. This guide will dissect their chemical properties, biological activities, and the experimental methodologies used to characterize them, providing researchers with the critical insights needed for informed experimental design and drug discovery efforts.
At a Glance: Key Molecular and Physicochemical Distinctions
A fundamental understanding of the chemical and physical properties of 2-PBA and AP4 is paramount to appreciating their distinct biological roles. The addition of a primary amine to the backbone of AP4 introduces a chiral center and significantly alters its polarity and acid-base characteristics.
| Property | This compound (2-PBA) | 2-amino-4-phosphonobutyric acid (AP4) |
| Chemical Structure | ||
| Molecular Formula | C₄H₉O₅P | C₄H₁₀NO₅P |
| Molecular Weight | 168.09 g/mol | 183.10 g/mol |
| Chirality | Achiral | Chiral (Exists as L- and D-enantiomers) |
| Key Functional Groups | Carboxylic acid, Phosphonic acid | Carboxylic acid, Phosphonic acid, Primary amine |
Divergent Paths: Biological Activity and Mechanisms of Action
The seemingly minor structural difference between 2-PBA and AP4 leads to profoundly different interactions with biological systems. While information on the specific biological targets of 2-PBA is limited, the pharmacological profile of AP4 is well-established.
2-amino-4-phosphonobutyric acid (AP4): A Selective Agonist of Group III Metabotropic Glutamate Receptors
2-amino-4-phosphonobutyric acid, particularly its L-enantiomer (L-AP4), is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.
Mechanism of Action: Upon binding to presynaptic group III mGluRs, L-AP4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, ultimately resulting in the suppression of neurotransmitter release, primarily glutamate. This inhibitory effect makes L-AP4 a valuable tool for studying the physiological roles of group III mGluRs in various neurological processes and as a potential therapeutic agent for conditions characterized by excessive glutamate transmission.
Signaling Pathway of L-AP4 at Group III mGluRs
Caption: L-AP4 activates presynaptic group III mGluRs, leading to the inhibition of glutamate release.
This compound (2-PBA): A Potential Enzyme Inhibitor
In contrast to the well-defined receptor pharmacology of AP4, the biological activity of 2-PBA is not as clearly elucidated in publicly available literature. However, based on the chemical structure, it is hypothesized to act as an enzyme inhibitor. Phosphonic acids are known to be effective mimics of the tetrahedral transition states of reactions catalyzed by various enzymes, particularly metalloenzymes.
Experimental Corner: Protocols for Characterization
To empirically determine and compare the biological activities of 2-PBA and AP4, distinct experimental approaches are necessary, tailored to their respective targets.
Assessing the Activity of 2-amino-4-phosphonobutyric acid (AP4)
The agonistic activity of AP4 at group III mGluRs can be quantified using a variety of in vitro assays. A common and robust method is the cAMP Formation Assay in a cell line stably expressing a specific group III mGluR subtype (e.g., mGluR4).
Step-by-Step cAMP Formation Assay Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGluR4 gene in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin Stimulation: To elevate basal cAMP levels, stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase.
-
Compound Treatment: Add varying concentrations of L-AP4 to the wells and incubate for a specified period.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the L-AP4 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Experimental Workflow for cAMP Formation Assay
Caption: Workflow for determining the potency of L-AP4 using a cAMP formation assay.
Investigating the Putative Activity of this compound (2-PBA)
To test the hypothesis that 2-PBA inhibits GCPII, a direct enzyme inhibition assay is the most appropriate method.
Step-by-Step GCPII Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human GCPII and its substrate, N-acetylaspartylglutamate (NAAG). A fluorescently labeled substrate can also be used for a more sensitive readout.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the optimal pH and ionic strength for GCPII activity.
-
Compound Incubation: In a 96-well plate, add varying concentrations of 2-PBA to the assay buffer.
-
Enzyme Addition: Add a fixed concentration of GCPII to each well and pre-incubate with the compound for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of NAAG to each well.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of product formed. If using a standard substrate, this can be done by quantifying the released glutamate using a glutamate dehydrogenase-coupled assay. With a fluorescent substrate, the change in fluorescence is measured directly.
-
Data Analysis: Plot the percentage of enzyme inhibition against the log of the 2-PBA concentration and fit the data to determine the IC₅₀ value.
Conclusion: A Study in Structure-Activity Relationships
The comparison of this compound and 2-amino-4-phosphonobutyric acid serves as a compelling case study in structure-activity relationships. The simple addition of an amino group fundamentally redirects the molecule's biological activity from a potential enzyme inhibitor to a specific receptor agonist. For researchers in drug discovery, this underscores the critical importance of seemingly minor chemical modifications. While AP4 has been extensively characterized as a valuable pharmacological tool for probing the function of group III mGluRs, the biological role of 2-PBA remains an open area for investigation. The experimental protocols outlined in this guide provide a clear path for the further characterization of these and other novel phosphonate-containing compounds.
References
-
PubChem. (n.d.). 2-amino-4-phosphonobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Analysis of Anti-Resorptive Therapies: Evaluating Bisphosphonates in the Context of Novel Phosphonates
An Initial Note on 2-Phosphonobutyric Acid: A comprehensive review of the current scientific literature reveals a notable absence of experimental data pertaining to the efficacy of this compound as an inhibitor of bone resorption or for the treatment of bone-related disorders. The primary body of research on this compound identifies it as an agonist for metabotropic glutamate receptors within the central nervous system. Consequently, a direct, evidence-based comparison of this compound with established anti-resorptive agents like bisphosphonates is not feasible at this time. This guide will, therefore, focus on a detailed exposition of bisphosphonates, the current standard of care, and the established methodologies for evaluating their efficacy, providing a robust framework for the assessment of any novel anti-resorptive compounds.
Introduction to Bisphosphonates: The Cornerstone of Anti-Resorptive Therapy
Bisphosphonates are a class of drugs that form the bedrock of treatment for a range of skeletal disorders characterized by excessive bone resorption, including osteoporosis, Paget's disease of bone, and bone metastases.[1][2] Their chemical structure, analogous to endogenous pyrophosphate, confers a high affinity for hydroxyapatite, the mineral component of bone.[2] This property allows bisphosphonates to selectively target areas of active bone remodeling, where they are internalized by osteoclasts, the primary cells responsible for bone breakdown.[3]
Unraveling the Mechanism of Action: A Tale of Two Classes
Bisphosphonates are broadly categorized into two classes based on their chemical structure and molecular mechanism of action: non-nitrogen-containing (simple) bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).[2]
Non-Nitrogen-Containing Bisphosphonates
The first generation of bisphosphonates, such as etidronate and clodronate, lack a nitrogen atom in their side chains. Once endocytosed by osteoclasts, they are metabolized into non-hydrolyzable ATP analogs.[4] These cytotoxic metabolites interfere with mitochondrial function and induce osteoclast apoptosis, thereby reducing bone resorption.[5]
Nitrogen-Containing Bisphosphonates (N-BPs)
N-BPs, which include alendronate, risedronate, ibandronate, and zoledronic acid, are significantly more potent than their non-nitrogen-containing counterparts.[2] Their mechanism of action does not involve the formation of cytotoxic ATP analogs. Instead, they inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2]
FPPS is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function, cytoskeletal arrangement, and survival.[6] By inhibiting FPPS, N-BPs disrupt these critical cellular processes, leading to osteoclast inactivation and apoptosis.[7]
This biochemical assay directly measures the inhibitory potential of a compound against the molecular target of N-BPs.
Methodology:
-
Enzyme Source: Use recombinant human FPPS.
-
Substrates: Utilize the enzyme's substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP). Often, a radiolabeled substrate is used for detection.
-
Inhibition Assay: Incubate FPPS with the test compound at varying concentrations before adding the substrates.
-
Product Formation: Allow the enzymatic reaction to proceed.
-
Quantification: Separate the product (FPP) from the substrates and quantify its formation, typically through scintillation counting if a radiolabeled substrate was used. Calculate the IC50 value of the inhibitor.
In Vivo Animal Models of Bone Loss
Animal models are indispensable for evaluating the systemic effects of anti-resorptive agents on bone mass, structure, and strength.
The OVX model is the most widely used preclinical model for postmenopausal osteoporosis, mimicking the bone loss that occurs due to estrogen deficiency.
Methodology:
-
Animal Model: Use skeletally mature female rats or mice.
-
Surgery: Perform bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as the control.
-
Treatment: Administer the test compound (e.g., via oral gavage or subcutaneous injection) for a specified duration, typically several weeks to months. A vehicle-treated OVX group and a positive control group (e.g., treated with alendronate) are included.
-
Bone Mineral Density (BMD) Monitoring: Measure BMD at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).
-
Biochemical Markers: Collect serum and urine at various time points to measure bone turnover markers (e.g., CTX-I for resorption, P1NP for formation).
-
Terminal Analysis: At the end of the study, harvest bones (e.g., femur, tibia, lumbar vertebrae) for:
-
Micro-computed Tomography (μCT): High-resolution 3D analysis of bone microarchitecture (e.g., trabecular bone volume, number, thickness, and separation).
-
Histomorphometry: Histological analysis to quantify cellular and structural parameters of bone remodeling.
-
Biomechanical Testing: Assess bone strength through tests like three-point bending of the femur.
-
Bisphosphonates in a Broader Therapeutic Context
While bisphosphonates are a first-line treatment for osteoporosis, other therapeutic options with different mechanisms of action are available, particularly for patients who cannot tolerate bisphosphonates or are at very high risk of fracture. [8][9]
-
Denosumab: A monoclonal antibody that inhibits RANKL, thereby preventing osteoclast formation and function. It is administered as a subcutaneous injection every six months. [8]* Teriparatide and Abaloparatide: Anabolic agents that are analogs of parathyroid hormone (PTH) and PTH-related protein, respectively. They stimulate bone formation and are typically reserved for patients with severe osteoporosis. [10][11]* Romosozumab: A monoclonal antibody that inhibits sclerostin, leading to a dual effect of increased bone formation and decreased bone resorption. [11]
Conclusion
Bisphosphonates, particularly the nitrogen-containing class, are highly effective inhibitors of osteoclastic bone resorption with a well-defined mechanism of action centered on the inhibition of farnesyl pyrophosphate synthase. Their efficacy in increasing bone mineral density and reducing fracture risk is supported by extensive preclinical and clinical data. The experimental protocols detailed herein provide a robust framework for the evaluation of their efficacy and serve as a benchmark for the assessment of any novel anti-resorptive compounds. While the exploration of new chemical entities is a vital endeavor in drug development, the current body of scientific evidence does not support a role for this compound in the management of bone disorders. Future research into novel phosphonates should be guided by the rigorous preclinical and clinical evaluation methodologies that have been established in the field of bone biology.
References
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- The guiding role of bone metabolism test in osteoporosis tre
- Effects of bisphosphonates APD and HEBP on bone metabolism in vitro. (1995, April). Bone, 16(4 Suppl), 317S-327S.
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- Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone. (1991, December).
- Bisphosphonates suppress bone resorption by a direct effect on early osteoclast precursors without affecting the osteoclastogenic capacity of osteogenic cells. (2002, January). Bone, 30(1), 64-70.
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- Natural Compounds for Bone Remodeling: A Computational and Experimental Approach Targeting Bone Metabolism-Rel
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A Comparative Guide to the Cross-Reactivity of 2-Phosphonobutyric Acid Analogs as NAALADase/GCPII Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of 2-Phosphonobutyric acid (2-PBTA) analogs, potent inhibitors of N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII) and prostate-specific membrane antigen (PSMA).[1][2][3] We will delve into the experimental data supporting the selectivity of these compounds, the methodologies used to assess cross-reactivity, and the structural basis for their target specificity.
Introduction: The Significance of NAALADase/GCPII Inhibition and the Need for Selectivity
NAALADase/GCPII is a zinc metalloenzyme that plays a crucial role in the nervous system by hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[2][3] Dysregulation of glutamate levels is implicated in a variety of neurological disorders, including stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[3] Consequently, inhibitors of NAALADase have emerged as promising therapeutic agents.[4] Furthermore, this enzyme is highly overexpressed in prostate cancer cells, where it is known as PSMA, making it a valuable target for both imaging and therapy.[1]
Given the ubiquitous nature of metalloproteases in physiological processes, the selectivity of any NAALADase inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target inhibition can lead to unforeseen side effects, underscoring the importance of rigorous cross-reactivity studies during drug development. This guide will focus on a key class of NAALADase inhibitors: this compound and its analogs.
Featured Analogs for Comparison
Our comparative analysis will focus on the following key 2-PBTA analogs, representing different chemical scaffolds and potencies:
-
This compound (2-PBTA): The parent compound of this class of inhibitors.
-
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): A highly potent and well-characterized NAALADase inhibitor, often considered a benchmark for this class.[2][5]
-
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA): A thiol-based analog.[6]
-
Urea-based Analogs: A class of potent inhibitors where the phosphonate is replaced by a urea moiety.
Understanding the Structural Basis of Selectivity
The high-resolution crystal structure of GCPII in complex with potent inhibitors like 2-PMPA provides invaluable insights into the structural determinants of their selectivity.[7][8][9] The active site of GCPII features a deep funnel with two zinc ions that are crucial for catalysis. The binding of 2-PMPA and its analogs is characterized by specific interactions with key residues within this active site.[8][10]
The pentanedioic acid backbone of these inhibitors mimics the glutamate portion of the natural substrate NAAG, allowing for specific interactions with the S1' subsite of the enzyme. The phosphonate, thiol, or urea moieties act as zinc-binding groups, coordinating with the active site zinc ions.[11] The high affinity and selectivity of compounds like 2-PMPA are attributed to the precise geometry of these interactions and the complementary shape of the inhibitor to the active site pocket.[8][10]
Below is a diagram illustrating the key interactions of a phosphonate-based inhibitor within the GCPII active site.
Caption: Binding mode of a 2-PMPA analog in the GCPII active site.
Comparative Cross-Reactivity Data
A hallmark of a successful therapeutic candidate is a clean off-target profile. 2-PMPA has been shown to be a highly selective inhibitor of GCPII. One study reported that 2-PMPA exhibited no activity against a panel of 100 different transporters, enzymes, and receptors at a concentration of 10 µM.[12] This high degree of selectivity is a significant advantage for its potential clinical development.
| Compound | Target Enzyme | IC50 | Reference |
| 2-PMPA | NAALADase/GCPII | 300 pM | [9][12] |
| 2-MPPA | NAALADase/GCPII | 67-85 nM | [9] |
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for rigorously evaluating the cross-reactivity of 2-PBTA analogs. This typically involves a combination of enzymatic assays, competitive binding assays, and biophysical techniques.
Enzymatic Assays: The Gold Standard for Potency
The primary method for determining the inhibitory potency of a compound is through a direct enzymatic assay. For NAALADase/GCPII, a common method involves the use of a radiolabeled substrate.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing necessary co-factors like zinc chloride.
-
Prepare a solution of the radiolabeled substrate, [³H]-N-acetylaspartylglutamate ([³H]-NAAG).
-
Prepare serial dilutions of the 2-PBTA analog being tested.
-
Prepare the enzyme source, which can be a purified recombinant enzyme or a tissue homogenate known to express NAALADase.
-
-
Assay Procedure:
-
In a microtiter plate, add the buffer, the enzyme preparation, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the [³H]-NAAG substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
Separate the product ([³H]-glutamate) from the unreacted substrate using an appropriate method, such as ion-exchange chromatography.
-
Quantify the amount of [³H]-glutamate produced using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: Workflow for a NAALADase enzymatic assay.
Competitive Binding Assays: Assessing Target Engagement
Competitive binding assays are invaluable for determining if a test compound binds to the same site as a known ligand and for quantifying its binding affinity. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used format.
-
Plate Coating:
-
Coat the wells of a microtiter plate with purified recombinant NAALADase/GCPII enzyme.
-
Incubate overnight at 4°C.
-
Wash the plate to remove any unbound enzyme.
-
-
Blocking:
-
Add a blocking buffer (e.g., bovine serum albumin in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition:
-
Prepare a mixture of a labeled ligand (e.g., a biotinylated version of a known inhibitor or antibody) at a fixed concentration and serial dilutions of the unlabeled 2-PBTA analog.
-
Add this mixture to the coated and blocked wells. The unlabeled analog will compete with the labeled ligand for binding to the immobilized enzyme.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
If a biotinylated ligand was used, add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB for HRP) that produces a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader.
-
The signal intensity will be inversely proportional to the concentration of the unlabeled competitor.
-
Plot the signal against the logarithm of the competitor concentration to determine the IC50.
-
Caption: Principle of a competitive ELISA for inhibitor binding.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions. This allows for the determination of association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.
-
Sensor Chip Preparation:
-
Immobilize purified recombinant NAALADase/GCPII onto the surface of a sensor chip (e.g., via amine coupling).
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the 2-PBTA analog over the surface. The binding of the analog to the immobilized enzyme will cause a change in the refractive index, which is detected as a response in the sensorgram. This is the association phase .
-
Switch back to the running buffer to monitor the dissociation of the analog from the enzyme. This is the dissociation phase .
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic rate constants (k_on and k_off).
-
The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.
-
Caption: Workflow for SPR analysis of inhibitor-enzyme interactions.
Discussion and Future Perspectives
The available data strongly suggests that this compound analogs, particularly 2-PMPA, are highly potent and selective inhibitors of NAALADase/GCPII. This selectivity is crucial for their therapeutic potential, minimizing the risk of off-target effects. The methodologies outlined in this guide provide a robust framework for assessing the cross-reactivity of novel 2-PBTA analogs.
Future studies should focus on screening new analogs against a broader panel of related metalloproteases, such as glutamate carboxypeptidase III and other members of the M28 peptidase family, to further confirm their selectivity profiles. The continued use of techniques like SPR will be instrumental in providing detailed kinetic information that can help in the rational design of even more potent and selective inhibitors. The development of orally bioavailable prodrugs of these potent inhibitors is also a key area of ongoing research, aiming to translate their preclinical efficacy into clinical success.[12][13]
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Slusher, B. S., Vornov, J. J., Thomas, A. G., et al. (1999). Selective Inhibition of NAALADase, Which Converts NAAG to Glutamate, Reduces Ischemic Brain Injury. Nature Medicine, 5(12), 1396–1402. [Link]
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Barinka, C., Rovenská, M., Mlčochová, P., et al. (2007). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. Acta Crystallographica Section A: Foundations of Crystallography, 63(S1), s236. [Link]
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Arnsten, A. F. T., Datta, D., & Slusher, B. S. (2022). Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders. Molecular Psychiatry, 27(9), 3694–3704. [Link]
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Tsukamoto, T., & Slusher, B. S. (2013). Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. Current Medicinal Chemistry, 20(24), 3040–3055. [Link]
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Jackson, P. F., Cole, D. C., & Slusher, B. S. (2001). Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes. Journal of Neurochemistry, 78(3), 602–608. [Link]
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Tsukamoto, T., Wozniak, K. M., & Slusher, B. S. (2011). (S)-2-PMPA (S)-1 bound to the active site of GCPII (PDB code: 2JBJ). Future Medicinal Chemistry, 3(11), 1387–1407. [Link]
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Majer, P., Jancarik, A., Krecmerova, M., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, 59(6), 2810–2820. [Link]
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Eder, M., & Eisenhut, M. (2015). Small-molecule PSMA Ligands. Current State, SAR and Perspectives. Current Medicinal Chemistry, 22(12), 1464–1482. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. Journal of the American Chemical Society, 131(39), 14140–14141. [Link]
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Barinka, C., Sacha, P., Sklenar, J., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. FEBS Journal, 279(21), 4065–4079. [Link]
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Wu, Y., Wozniak, K. M., & Slusher, B. S. (2020). Mass Spectrometry-Guided Discovery of Novel GCPII Inhibitor Scaffolds. Frontiers in Chemistry, 8, 572348. [Link]
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Weston, C., & Jarolimek, W. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Journal of Pharmacology and Experimental Therapeutics, 372(1), 104–112. [Link]
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Lauer-Fields, J. L., & Fields, G. B. (2019). Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. Molecules, 24(18), 3290. [Link]
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Parang, K., & Sun, G. (2009). Bivalent Inhibitors of Protein Kinases. Expert Opinion on Drug Discovery, 4(2), 149–167. [Link]
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Rais, R., Jancarik, A., & Slusher, B. S. (2022). Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1604–1609. [Link]
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Introduction: The Enduring Relevance of the Phosphonic Acid Moiety
An In-Depth Technical Guide to Phosphonic Acid Synthesis: A Comparative Analysis for the Modern Researcher
Phosphonic acids, organophosphorus compounds characterized by a C-PO(OH)₂ group, are structural analogues of amino acids and phosphate esters.[1] This mimicry allows them to interact with biological systems in unique ways, making them invaluable scaffolds in medicinal chemistry, drug development, and agriculture.[1][2] Their applications are diverse, ranging from enzyme inhibitors and antiviral agents to herbicides and bone-targeting drugs.[3] The stability of the carbon-phosphorus bond, in contrast to the labile P-O-C linkage in phosphate esters, imparts significant chemical and metabolic resistance, a highly desirable trait for therapeutic agents.[1]
Given their importance, a vast array of synthetic methodologies has been developed to forge the C–P bond and introduce the phosphonate group. The choice of synthetic route is a critical decision, dictated by the nature of the target molecule, the presence of sensitive functional groups, and the desired scale of the reaction. This guide provides a comparative analysis of the most pivotal and widely employed methods for phosphonic acid synthesis. We will delve into the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and offer a critical comparison to empower researchers in selecting the optimal strategy for their specific synthetic challenges. The discussion will cover classical C-P bond-forming reactions, multicomponent strategies for key substructures like α-aminophosphonates, and the crucial final step of converting phosphonate esters into the desired phosphonic acids.[3][4][5][6][7]
Part 1: Foundational Methods for Carbon-Phosphorus Bond Formation
The cornerstone of phosphonic acid synthesis lies in the initial formation of a phosphonate ester, which serves as a stable and versatile precursor. Two classical, complementary reactions have dominated this field for over a century: the Michaelis-Arbuzov and Michaelis-Becker reactions.
The Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction remains one of the most fundamental methods for creating C(sp³)–P bonds.[4][8][9] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.
Mechanism and Causality: The reaction proceeds via a two-step Sɴ2 mechanism.[8][9] The first step is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate.[9][10] In the second step, the displaced halide ion acts as a nucleophile, attacking one of the electrophilic carbons of the phosphite ester groups. This results in the formation of the thermodynamically stable pentavalent phosphonate ester and a new alkyl halide byproduct.[9]
The choice to use heat is causal; the reaction typically requires elevated temperatures (120-160 °C) to drive the dealkylation of the phosphonium intermediate.[4][9] The formation of a low-boiling alkyl halide byproduct (e.g., from trimethyl or triethyl phosphite) is advantageous as it can be removed by distillation during the reaction, preventing a competing reverse reaction.[4]
Scope and Limitations: The Michaelis-Arbuzov reaction is most effective for primary alkyl halides.[8] Secondary halides are less reactive, and tertiary halides generally do not work. The reactivity trend for the halide is I > Br > Cl.[8] A significant limitation is the high temperature required, which is incompatible with thermally sensitive substrates. Furthermore, aryl and vinyl halides are generally unreactive under these conditions.[8]
Experimental Protocol: General Procedure for Michaelis-Arbuzov Reaction
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: Charge the flask with the alkyl halide (1.0 eq).
-
Addition: Add triethyl phosphite (1.1 - 1.5 eq) to the flask.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) under a nitrogen atmosphere. The reaction is often monitored by observing the distillation of the ethyl halide byproduct.
-
Workup: After the reaction is complete (as determined by TLC or GC-MS, typically several hours), cool the mixture to room temperature.
-
Purification: Remove the excess triethyl phosphite and the byproduct by vacuum distillation to yield the crude dialkyl phosphonate, which can be further purified by column chromatography if necessary.
The Michaelis-Becker Reaction
The Michaelis-Becker reaction is a powerful alternative to the Arbuzov reaction, particularly for substrates that cannot tolerate high temperatures.[4] It involves the deprotonation of a dialkyl phosphite (a dialkyl H-phosphonate) with a strong base to generate a phosphite anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Mechanism and Causality: The key to this reaction is the generation of a potent phosphorus nucleophile. Dialkyl phosphites exist in equilibrium with their trivalent phosphonous acid tautomer, but the equilibrium lies heavily towards the tetracoordinate P(O)H form. A strong base, typically sodium hydride (NaH), is required to deprotonate the P-H bond, forming a highly reactive sodium dialkyl phosphite.[4] This anion then readily participates in an Sɴ2 reaction with an alkyl halide. The choice of an aprotic solvent like THF or DMF is crucial to prevent quenching the anionic nucleophile.
Comparative Advantages: The Michaelis-Becker reaction is often complementary to the Arbuzov. Its main advantage is the use of lower reaction temperatures (often room temperature), making it suitable for thermally sensitive molecules.[4] However, its primary limitation is the requirement for a strong base, which precludes its use with base-sensitive functional groups in the substrate.[4]
Experimental Protocol: General Procedure for Michaelis-Becker Reaction
-
Setup: Equip a dry, three-necked, round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Base Suspension: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Phosphite Addition: Cool the suspension to 0 °C and add dialkyl phosphite (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium dialkyl phosphite.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive halides.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude phosphonate by column chromatography.
Part 2: Multi-Component Synthesis of α-Aminophosphonates
α-Aminophosphonic acids are highly important as structural mimics of α-amino acids.[11] Their synthesis is most efficiently achieved through multi-component reactions, which offer high atom economy and procedural simplicity. The Kabachnik-Fields and Pudovik reactions are the preeminent methods in this class.
The Kabachnik-Fields Reaction
Discovered independently by Kabachnik and Fields in 1952, this reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[12][13] This one-pot procedure is a workhorse in medicinal chemistry for generating libraries of peptidomimetic compounds.[13]
Mechanistic Pathways: The reaction is generally understood to proceed via one of two pathways, with the specific route depending on the reactants and conditions.[14]
-
The "Imine" Pathway: The amine and carbonyl compound first condense to form an imine (or Schiff base) intermediate. The dialkyl phosphite then adds across the C=N double bond in a nucleophilic addition (a process also known as the Pudovik reaction) to yield the final α-aminophosphonate. This pathway is considered the more general and common mechanism.[14][15]
-
The "α-Hydroxyphosphonate" Pathway: The dialkyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate (the Abramov reaction). This intermediate then undergoes nucleophilic substitution by the amine, displacing the hydroxyl group to form the product.[14][15]
The reaction can often be catalyzed by either Lewis or Brønsted acids, which activate the carbonyl group towards either imine formation or nucleophilic attack by the phosphite.[16]
Experimental Protocol: One-Pot Synthesis of α-Aminophosphonic Acids [11]
This protocol describes the synthesis of the phosphonic acid directly, using a silylated phosphite that is hydrolyzed in situ.
-
Setup: In a sonicator bath, place a vial containing the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in anhydrous acetonitrile (1.5-2.0 mL).
-
Imine Formation: Add chlorotrimethylsilane (Me₃SiCl, 4.0 mmol) dropwise to the solution. Sonicate the mixture for 2 hours at room temperature to promote the formation of the azomethine (imine) intermediate.
-
Phosphite Addition: Add tris(trimethylsilyl) phosphite (P(OSiMe₃)₃, 1.1 mmol) dropwise to the mixture.
-
Reaction: Continue sonication for another 2 hours at room temperature.
-
Hydrolysis and Precipitation: Dilute the reaction mixture with methanol (5 mL) and water (0.1 mL). This step hydrolyzes the silyl ester to the phosphonic acid and typically causes the product to precipitate.
-
Isolation: Collect the precipitated product by filtration and wash it with a small amount of cold methanol to afford the pure α-aminophosphonic acid. Typical yields are in the 73-89% range.[11]
The Pudovik Reaction
The Pudovik reaction is the addition of a dialkyl H-phosphonate across a C=N bond of an imine.[17] As noted above, it constitutes a key step in the more general Kabachnik-Fields reaction.[17] However, it is also a valuable reaction in its own right, especially when using pre-formed, purified imines. This two-step approach (imine formation followed by Pudovik addition) can offer better control and higher purity than the one-pot Kabachnik-Fields reaction, particularly for challenging substrates. The reaction is often catalyzed by a base or a Lewis acid. Recently, significant progress has been made in developing catalytic, enantioselective versions of the Pudovik reaction, allowing for the synthesis of chiral α-aminophosphonates.[17]
Part 3: The Crucial Final Step - Conversion of Esters to Acids
Most C-P bond-forming reactions yield phosphonate esters. To obtain the biologically active phosphonic acids, these ester groups must be cleaved. The choice of dealkylation method is critical to preserve the integrity of the target molecule.[3]
Acidic Hydrolysis
The most straightforward method for dealkylating simple dialkyl phosphonates (e.g., dimethyl or diethyl esters) is hydrolysis with a strong, concentrated acid like HCl or HBr at reflux.[3][5]
-
Causality: The high temperature and strong acid protonate the phosphoryl oxygen, making the phosphorus atom more electrophilic and facilitating nucleophilic attack by water or halide on the ester's alkyl carbon.
-
Limitations: The harsh conditions (strong acid, high heat) are a major drawback, as they are incompatible with many functional groups (e.g., acid-labile protecting groups, esters, some heterocycles).[3]
McKenna Reaction: Silyl-Mediated Cleavage
For sensitive substrates, the McKenna reaction is the method of choice.[3][18] This is a two-step procedure involving the reaction of the dialkyl phosphonate with bromotrimethylsilane (TMSBr), followed by methanolysis or hydrolysis of the resulting bis(trimethylsilyl) phosphonate intermediate.
-
Mechanism and Causality: TMSBr is a soft Lewis acid that selectively attacks the ester oxygen. The reaction proceeds via an Sɴ2-type attack of the bromide ion on the alkyl group of the ester, forming a silyl phosphonate ester and an alkyl bromide. This process is repeated for the second ester group. The resulting bis(silyl) ester is highly labile and is easily hydrolyzed with methanol or water to give the final phosphonic acid.[3] The mild, neutral conditions of this reaction are its key advantage, preserving even very sensitive functionalities.
Experimental Protocol: General Procedure for McKenna Reaction [3]
-
Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the dialkyl phosphonate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or acetonitrile.
-
TMSBr Addition: Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr, 2.5 - 3.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or ³¹P NMR for the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.
-
Methanolysis: Add methanol to the residue and stir for 1-2 hours at room temperature to hydrolyze the silyl ester.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude phosphonic acid can be purified by recrystallization, trituration, or precipitation.
Catalytic Hydrogenolysis
This method is specific for dibenzyl phosphonates. The benzyl groups can be cleanly removed under mild conditions using catalytic hydrogenation (e.g., H₂, Pd/C), yielding the phosphonic acid and toluene as the byproduct.[3][19] This provides an excellent alternative to acidic conditions if the molecule is stable to hydrogenation.[19]
Part 4: Comparative Summary and Conclusion
The selection of a synthetic method for phosphonic acids is a multi-faceted decision that balances substrate compatibility, reaction conditions, and overall efficiency.
Data Presentation: Comparison of Key Synthesis Methods
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Kabachnik-Fields Reaction |
| Reaction Type | Bimolecular C-P bond formation | Bimolecular C-P bond formation | Three-component C-P & C-N bond formation |
| Key Reagents | Trialkyl phosphite, Alkyl halide | Dialkyl phosphite, Strong base, Alkyl halide | Amine, Carbonyl, Dialkyl phosphite |
| Substrate Scope | Best for primary alkyl halides.[8] | Broader scope for alkyl halides. | Aldehydes/ketones, primary/secondary amines. |
| Conditions | High temperature (120-160 °C), neat.[4] | Low temperature (0 °C to RT), strong base (NaH).[4] | Variable, often catalyzed by acid/base, can be one-pot.[11][16] |
| Advantages | No strong base required, simple procedure.[4] | Mild temperature, good for heat-sensitive substrates.[4] | High convergence and atom economy, direct access to α-aminophosphonates.[13] |
| Limitations | High heat limits substrate scope, not for aryl/vinyl halides.[4][8] | Incompatible with base-sensitive functional groups.[4] | Can have side reactions; mechanism depends on reactants.[14] |
The synthesis of phosphonic acids is a mature yet continuously evolving field. For the formation of simple alkylphosphonates, the Michaelis-Arbuzov and Michaelis-Becker reactions remain the classical and complementary methods of choice, with the decision between them hinging on the substrate's thermal versus base stability.[4] For the highly valuable class of α-aminophosphonates, the Kabachnik-Fields reaction offers a convergent and efficient one-pot strategy.[13]
Beyond the initial C-P bond formation, the final deprotection of the phosphonate ester is of paramount importance. While simple acid hydrolysis is effective for robust molecules, the mild and highly versatile McKenna reaction using silyl halides is indispensable for the synthesis of complex, functionalized phosphonic acids.[3][18] As research in drug discovery and materials science continues to demand ever more sophisticated phosphonic acid derivatives, a thorough understanding of these fundamental synthetic strategies and their underlying principles is essential for the modern chemical scientist.
References
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Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega, 2020, 5(45), 28947–28957. [Link]
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Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Natural Product Reports, 2010, 27(6), 869-886. [Link]
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Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 107-138). De Gruyter, 2018. [Link]
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Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 2019, 24(18), 3369. [Link]
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The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 2012, 17(11), 12821-12835. [Link]
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Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 2022, 27(1), 223. [Link]
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Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry, 2023, 5(11), 3021-3030. [Link]
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The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 2024, 29(5), 1083. [Link]
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Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 2010, 79, 65-94. [Link]
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Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]
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Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 2017, 13, 2348-2380. [Link]
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Summary of the synthetic routes to prepare phosphonic acids detailed in this review. ResearchGate. [Link]
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Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
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Practical Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-phosphonic and -1-phosphinic Acids through Kabachnik–Fields and Aza-Pudovik Reaction. SynOpen, 2017, 1(1), 43-46. [Link]
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(PDF) The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]
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The Pudovik Reaction Catalyzed by Tertiary Phosphines. ResearchGate. [Link]
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Phosphonic acid: Preparation and applications. Mendeley. [Link]
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Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
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A Researcher's Guide to L-AP4: Comparative Potency and Functional Selectivity Against Other mGluR Agonists
For researchers navigating the complex landscape of glutamatergic signaling, the choice of pharmacological tools is paramount. Metabotropic glutamate receptors (mGluRs), with their diverse roles in modulating synaptic transmission and neuronal excitability, present a particularly intricate target. Among the array of available agonists, L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) stands as a foundational tool for probing the function of group III mGluRs.
This guide provides an in-depth comparison of the biological potency of L-AP4 against other key mGluR agonists. Moving beyond simple cataloging, we will dissect the functional consequences of subtype selectivity, explain the causal logic behind the experimental assays used to determine potency, and provide actionable protocols for your own investigations.
The Landscape of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are Class C G-protein coupled receptors (GPCRs) that modulate neuronal activity over a slower time course than their ionotropic counterparts. The eight identified mGluR subtypes are categorized into three groups based on sequence homology, pharmacology, and their primary signal transduction pathways.[1][2]
-
Group I (mGluR1, mGluR5): These receptors are typically located postsynaptically and couple to Gαq/G11 proteins.[3][4] Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which results in intracellular calcium mobilization and protein kinase C (PKC) activation.[3][4][5][6]
-
Group II (mGluR2, mGluR3): Predominantly found on presynaptic terminals (though mGluR3 is also highly expressed in glia), these receptors couple to Gαi/o proteins.[7][8] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2][7]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): L-AP4's primary targets, these receptors are also coupled to Gαi/o and inhibit adenylyl cyclase.[2][9][10] They are largely localized to presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[11]
Understanding these distinct signaling cascades is fundamental to interpreting the effects of any agonist.
Canonical Signaling Pathways
The differential coupling of mGluR groups to specific G-proteins dictates their cellular effects. The diagrams below illustrate these foundational pathways.
Caption: Group I mGluR signaling cascade.
Caption: Group II & III mGluR signaling cascade.
Comparative Potency: L-AP4 vs. Key Agonists
An agonist's utility is defined by its potency (the concentration required to elicit a response) and selectivity (its preference for a specific receptor subtype). L-AP4 is the prototypical agonist for group III mGluRs.[9] It is highly selective for this group relative to groups I and II and all ionotropic glutamate receptors.[9]
The following table summarizes the functional potency (EC₅₀) of L-AP4 and other widely used, group-selective agonists across the eight mGluR subtypes. Lower EC₅₀ values indicate higher potency.
| Agonist | Group | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8 |
| (S)-3,5-DHPG | I | ~60 µM[12] | No Activity | No Activity | No Activity | Similar to mGluR1[9] | No Activity | No Activity | No Activity |
| LY354740 | II | >100 µM[13] | 5.1 nM[13][14] | 24.3 nM[13][14] | >100 µM[13] | >100 µM[13] | No Activity | >100 µM[13] | No Activity |
| L-AP4 | III | No Activity | No Activity | No Activity | 0.1-0.13 µM [15][16] | No Activity | 1.0-2.4 µM [15] | 249-500 µM [1][15] | 0.06-0.9 µM [1][15] |
| (S)-3,4-DCPG | III | No Activity | No Activity | No Activity | ~100x less potent than at mGluR8[9] | No Activity | No Activity | No Activity | Highly Potent & Selective [9][17] |
Values are aggregated from multiple sources and should be considered representative. Exact values can vary based on the expression system and assay conditions.
Field Insights:
-
L-AP4's Profile: L-AP4 demonstrates clear selectivity for group III, with submicromolar to low micromolar potency at mGluR4, mGluR6, and mGluR8.[9] Its significantly lower potency at mGluR7 (requiring submillimolar to millimolar concentrations) is a critical distinguishing feature.[1][9] This makes L-AP4 an excellent tool for activating mGluR4/8-containing circuits without strongly engaging mGluR7.
-
Group I Agonist (DHPG): (S)-3,5-DHPG remains the most widely used selective agonist for group I receptors, activating both mGluR1 and mGluR5.[9][18] Its utility lies in its ability to probe the general function of Gq-coupled mGluRs.
-
Group II Agonist (LY354740): As a conformationally constrained glutamate analog, LY354740 is a highly potent and selective agonist for group II mGluRs, with nanomolar efficacy.[1][13][19] It does not differentiate well between mGluR2 and mGluR3 but is exceptionally clean with no activity at other mGluRs or iGluRs.[13]
-
The Rise of Subtype-Selectivity (DCPG): For dissecting roles within group III, (S)-3,4-DCPG has emerged as a powerful tool, demonstrating approximately 100-fold selectivity for mGluR8 over mGluR4.[9][17] This allows for a more granular analysis than is possible with the broader agonist L-AP4.
Methodologies for Potency Determination
The potency values listed above are derived from specific, validated cellular assays. Understanding these methods is crucial for interpreting published data and designing new experiments. The choice of assay is dictated by the receptor's signaling pathway.
Workflow for Gq-Coupled Receptors (Group I): Calcium Flux Assay
Activation of group I mGluRs leads to IP₃-mediated calcium release from the endoplasmic reticulum.[6] This can be measured using fluorescent calcium indicators.
Caption: Experimental workflow for a calcium flux assay.
Step-by-Step Protocol: Calcium Flux Assay
-
Cell Plating: Seed a 96-well, black-walled, clear-bottom plate with HEK293 cells (or other suitable host cells) stably expressing the group I mGluR of interest (e.g., mGluR5). Plate at a density that will achieve 80-90% confluency on the day of the assay.[20]
-
Dye Loading: The following day, remove the culture medium. Add a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM or the dye from the EarlyTox Cardiotoxicity Kit) prepared in a buffered saline solution.[20]
-
Causality Note: The "AM" ester form of the dye allows it to passively cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescently active dye in the cytosol.[21]
-
-
Incubation: Incubate the plate in the dark for 60-90 minutes at 37°C to allow for dye loading and de-esterification.[20][22]
-
Compound Addition & Reading: Place the plate into a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation® 3).
-
Data Acquisition: Establish a stable baseline fluorescence reading for several seconds. The instrument then automatically injects a serial dilution of the agonist (e.g., DHPG). Continue to read fluorescence for 1-2 minutes to capture the peak response.[20]
-
Analysis: The change in fluorescence (Peak - Baseline) is plotted against the logarithm of agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Workflow for Gi/Go-Coupled Receptors (Groups II & III): cAMP Assay
The potency of agonists like L-AP4 is determined by measuring their ability to inhibit adenylyl cyclase activity. This is typically done by first stimulating the enzyme with forskolin and then measuring the agonist's ability to suppress the resulting cAMP production.
Step-by-Step Protocol: cAMP Inhibition Assay (HTRF®)
-
Cell Stimulation: In a 384-well plate, add cells expressing the group II or III mGluR of interest (e.g., mGluR4). Add the test agonist (e.g., L-AP4) at various concentrations, followed immediately by a fixed concentration of forskolin.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production to reach equilibrium.
-
Cell Lysis & Detection: Add the two HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents in lysis buffer: a cAMP-specific antibody labeled with a Europium cryptate (the donor) and a cAMP analog labeled with d2 (the acceptor).
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Analysis: The ratio of the two emission signals is calculated and is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the agonist concentration. A reverse sigmoidal curve is fitted to the data to calculate the EC₅₀ (or IC₅₀ in this inhibition format).
Conclusion and Future Directions
L-AP4 remains an indispensable tool for the general activation of group III mGluRs, offering high selectivity over other mGluR groups and ionotropic receptors.[9] Its distinct potency profile, with strong activity at mGluR4 and mGluR8 and weak activity at mGluR7, provides a specific pharmacological signature.
However, the field is increasingly moving towards greater specificity. For researchers aiming to isolate the function of individual receptor subtypes, newer agonists like (S)-3,4-DCPG for mGluR8, or the use of allosteric modulators, offer a more refined approach.[9][17] The choice between a broad agonist like L-AP4 and a subtype-selective molecule depends entirely on the experimental question. By understanding the comparative potencies and the underlying methodologies presented here, researchers can make more informed decisions, leading to more precise and interpretable results in the study of metabotropic glutamate receptor function.
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Imre, G. (2007). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. CNS Neuroscience & Therapeutics, 13(3), 231-238. [Link]
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Stachowicz, K., et al. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. MDPI. [Link]
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Lipka, A., et al. (2023). Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. Cellular and Molecular Neurobiology, 43(7), 3021-3037. [Link]
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Wang, J. Q., & Mao, L. (2012). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Pharmacology, 3, 198. [Link]
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Anson, S., et al. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. Communications Biology, 3(1), 188. [Link]
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Wierońska, J. M., et al. (2016). LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain. Pharmacological Reports, 68(5), 1075-1080. [Link]
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A Comparative Analysis of 2-Phosphonobutyric Acid and Leading Corrosion Inhibitors: A Technical Guide for Researchers
In the perpetual battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide offers a comprehensive technical comparison of 2-Phosphonobutyric acid (2-PBT), an emerging organophosphonate, against established corrosion inhibitors such as molybdates, nitrites, and zinc phosphate. We delve into the mechanistic principles, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant threat to the integrity and longevity of metallic structures and components. The economic and safety implications of unchecked corrosion are substantial, driving the continuous development and evaluation of corrosion inhibitors. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1][2]
Inhibitors are broadly classified based on their mechanism of action as anodic, cathodic, or mixed-type.[3] Anodic inhibitors form a protective passive film on the anodic sites of the metal surface, impeding the metal dissolution reaction. Cathodic inhibitors, on the other hand, slow down the cathodic reaction, which is typically the reduction of oxygen or hydrogen ions. Mixed-type inhibitors affect both the anodic and cathodic reactions. The effectiveness of a corrosion inhibitor is contingent on various factors, including the metal substrate, the nature of the corrosive environment, temperature, and the presence of other chemical species.
The Rise of Phosphonates: Introducing this compound (2-PBT)
Phosphonates, a class of organophosphorus compounds, have gained prominence as effective and environmentally more benign corrosion inhibitors compared to traditional chromate-based inhibitors.[4] Their mechanism of action primarily involves the formation of a durable, protective film on the metal surface.[5] This film, composed of a complex of the phosphonate and the metal ions from the substrate, acts as a physical barrier, isolating the metal from the corrosive environment.[2][4]
This compound (2-PBT), with its carboxylic acid and phosphonic acid functional groups, exhibits strong chelating properties and a high affinity for metal surfaces. These characteristics enable it to form a stable and adherent protective layer, making it a promising candidate for various corrosion protection applications.
Benchmarking Performance: 2-PBT Against Established Inhibitors
To objectively assess the performance of 2-PBT, it is benchmarked against several widely used corrosion inhibitors: sodium molybdate, sodium nitrite, and zinc phosphate. The following sections present a comparative analysis based on their inhibition mechanisms, operational parameters, and environmental considerations.
Mechanistic Showdown
| Inhibitor | Type | Mechanism of Action |
| This compound (2-PBT) | Mixed-type | Forms a protective, insoluble organophosphate film on the metal surface through adsorption and complexation with metal ions.[4][5] |
| Sodium Molybdate | Anodic | In the presence of oxygen, it forms a passive film of ferric molybdate on the steel surface, which inhibits the anodic dissolution of the metal.[6][7][8] |
| Sodium Nitrite | Anodic | A strong oxidizing agent that passivates the steel surface by forming a protective layer of gamma-ferric oxide.[9] |
| Zinc Phosphate | Anodic/Barrier | Forms a crystalline zinc phosphate layer on the metal surface that acts as a physical barrier and also provides anodic inhibition.[8][10] |
Performance Comparison: A Data-Driven Approach
The following table summarizes the typical performance characteristics of 2-PBT and the benchmark inhibitors. It is important to note that the inhibition efficiency can vary significantly depending on the specific experimental conditions.
| Inhibitor | Typical Concentration Range | Reported Inhibition Efficiency | Key Advantages | Key Disadvantages |
| This compound (2-PBT) | 50 - 500 ppm | Up to 95% (often in synergistic formulations)[5] | Effective at low concentrations, good thermal stability, environmentally friendly.[4] | Performance can be influenced by water hardness. |
| Sodium Molybdate | 200 - 1000 ppm | 80 - 95% | Effective in the presence of oxygen, low toxicity compared to chromates.[6][7] | Higher cost, potential environmental concerns at high concentrations.[9] |
| Sodium Nitrite | 500 - 2000 ppm | 85 - 98% | Fast-acting, effective in closed systems.[9] | Requires close monitoring, can be consumed by bacteria, less effective in the presence of high chlorides and sulfates.[11] |
| Zinc Phosphate | 1000 - 5000 ppm (as a pigment in coatings) | 70 - 90% | Provides good barrier protection, widely used in primers.[8][10] | Low solubility, requires surface preparation, can be less effective in immersion conditions. |
Experimental Validation: Protocols for Benchmarking
To ensure the scientific integrity of inhibitor evaluation, standardized experimental protocols are crucial. This section details the methodologies for three key techniques used to benchmark corrosion inhibitors: Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, and Weight Loss Measurement.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides insights into the kinetics of electrochemical processes and the properties of the protective film formed by the inhibitor.[5][12][13]
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
-
Specimen Preparation: Mechanically polish the working electrode (e.g., carbon steel coupon) with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry in a stream of air.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite rod).[14]
-
Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution) and add the desired concentration of the corrosion inhibitor. A blank solution without the inhibitor should also be prepared for comparison.
-
OCP Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Potentiodynamic Polarization
Potentiodynamic polarization is a direct current (DC) technique that provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the metal.[15][16]
Caption: Workflow for Potentiodynamic Polarization.
-
Specimen and Cell Preparation: Follow the same procedure as for EIS.
-
OCP Stabilization: Allow the system to stabilize at its OCP.
-
Polarization Scan: Scan the potential from a value more negative than the OCP (e.g., -250 mV vs. OCP) to a value more positive (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[16]
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale to generate a Tafel plot. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated as: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Weight Loss Measurement
The weight loss method is a simple and straightforward technique for determining the average corrosion rate over a longer period.
Caption: Workflow for Weight Loss Measurement.
-
Coupon Preparation: Prepare multiple pre-weighed metal coupons of known surface area.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 24 to 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them chemically to remove corrosion products (e.g., using a solution of inhibited hydrochloric acid), rinse with deionized water and acetone, and dry.
-
Final Weighing: Accurately reweigh the cleaned coupons.
-
Calculation: The weight loss is the difference between the initial and final weights. The corrosion rate (CR) can be calculated in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 x 10^4 x W) / (A x T x D) Where W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³. The inhibition efficiency (IE%) is calculated as: IE% = [(CR(blank) - CR(inhibitor)) / CR(blank)] x 100
Synergistic Effects: Enhancing Protection
In many practical applications, corrosion inhibitors are used in combination to achieve a synergistic effect, where the total inhibition efficiency is greater than the sum of the efficiencies of the individual inhibitors.[17][18][19] 2-PBT has shown excellent synergistic behavior when combined with other substances, such as zinc salts and polymers. For instance, the combination of 2-PBT with zinc ions can lead to the formation of a more stable and compact protective film, significantly enhancing the corrosion protection of steel.[20]
Conclusion
The selection of a corrosion inhibitor is a critical decision that requires a thorough understanding of the operational environment and the performance characteristics of the available options. This compound emerges as a compelling alternative to traditional corrosion inhibitors, offering high efficiency, good thermal stability, and a favorable environmental profile. While established inhibitors like molybdates, nitrites, and zinc phosphates have their merits, 2-PBT, particularly in synergistic formulations, presents a potent and versatile solution for a wide range of corrosion challenges. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative evaluations and select the optimal corrosion inhibitor for their specific needs.
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Molybdate vs. Nitrite Corrosion Inhibitors: Performance and Suitability for Different Systems. (2023-05-26). Lambson. Retrieved from [Link]
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Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. Retrieved from [Link]
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A Researcher's Guide to Bridging the Gap: Evaluating 2-Phosphonobutyric Acid Efficacy from Benchtop to Preclinical Models
For researchers and drug development professionals, the journey of a novel therapeutic candidate from a promising molecule to a potential clinical application is both exciting and fraught with challenges. A critical juncture in this journey is the translation of in vitro findings to in vivo realities. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the efficacy of 2-Phosphonobutyric acid (2-PBA), a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). By understanding the nuances of each experimental paradigm, researchers can design more robust studies, anticipate translational hurdles, and ultimately accelerate the development of promising neuroprotective agents.
The Target: Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) in the periphery, is a zinc metalloprotease that plays a crucial role in the central nervous system.[1][2][3] Its primary function is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4] In pathological conditions such as traumatic brain injury, stroke, and neurodegenerative diseases, excessive glutamate can lead to excitotoxicity and neuronal cell death.[1][5] By inhibiting GCPII, compounds like 2-PBA can reduce the production of excess glutamate, offering a promising therapeutic strategy for neuroprotection.[4][6]
The mechanism of inhibition by phosphonate-based inhibitors like 2-PBA involves the phosphonate group chelating the two zinc ions in the active site of GCPII, mimicking the transition state of the natural substrate, NAAG.[1] This guide will explore how to effectively quantify this inhibitory action, both in isolated systems and within the complexity of a living organism.
In Vitro Efficacy: Characterizing Molecular Interactions in a Controlled Environment
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the direct interaction between a compound and its target.[7] These assays are typically high-throughput and cost-effective, allowing for the rapid screening and characterization of numerous candidates.
Key In Vitro Assays for 2-PBA Efficacy
1. Enzyme Inhibition Assay: This is the most direct method to determine the potency of 2-PBA against GCPII. The assay measures the enzymatic activity of purified GCPII in the presence of varying concentrations of the inhibitor.
Table 1: Representative In Vitro Data for a GCPII Inhibitor
| Parameter | Value | Description |
| IC₅₀ | 300 pM | The half-maximal inhibitory concentration, indicating high potency.[1] |
| Kᵢ | 0.503 µM | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[8] |
| Mode of Inhibition | Competitive | The inhibitor binds to the active site, competing with the substrate.[1][9] |
Experimental Protocol: GCPII Enzyme Inhibition Assay
Objective: To determine the IC₅₀ of 2-PBA for human GCPII.
Materials:
-
Recombinant human GCPII
-
NAAG (substrate)
-
2-PBA (test compound)
-
Tris-HCl buffer (pH 7.4)
-
Glutamate detection reagent (e.g., glutamate oxidase/peroxidase-based kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of 2-PBA in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of 2-PBA in Tris-HCl buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of recombinant GCPII to each well.
-
Add the different concentrations of 2-PBA to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of NAAG to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and add the glutamate detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each 2-PBA concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the 2-PBA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
2. Cell-Based Assays: These assays move a step closer to a biological system by evaluating the effect of 2-PBA on cells expressing GCPII.
-
Cell Viability/Toxicity Assays: Essential for determining the therapeutic window of the compound. Assays like MTT or LDH release can be used to assess the cytotoxicity of 2-PBA in neuronal cell lines.[10]
-
Target Engagement Assays: These assays confirm that 2-PBA is interacting with GCPII within a cellular context. This can be achieved by measuring the reduction of glutamate released into the cell culture medium from cells overexpressing GCPII and fed with NAAG.
Caption: Workflow for in vitro evaluation of 2-PBA.
In Vivo Efficacy: Assessing Therapeutic Effects in a Complex Biological System
While in vitro studies provide crucial information about a compound's direct effects, they cannot replicate the complexity of a living organism.[7][11][12] In vivo studies are essential to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of 2-PBA, and to determine its therapeutic efficacy in a disease model.
Key In Vivo Models and Assessments for 2-PBA
1. Animal Models of Neurological Disorders: To assess the neuroprotective effects of 2-PBA, relevant animal models are employed. Examples include:
-
Traumatic Brain Injury (TBI) models: (e.g., controlled cortical impact)
-
Stroke models: (e.g., middle cerebral artery occlusion)
-
Neuropathic pain models: (e.g., chronic constriction injury)
2. Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of 2-PBA. Key parameters include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t₁/₂): The time it takes for the drug concentration in the body to be reduced by half.
-
Brain Penetration: Crucial for a neuroprotective agent, this is often expressed as the brain-to-plasma concentration ratio. The high polarity of many phosphonate-based inhibitors can limit their oral bioavailability and brain penetration, often necessitating the development of prodrugs.[4][13]
3. Pharmacodynamic (PD) and Efficacy Studies: These studies measure the physiological and therapeutic effects of 2-PBA in the animal model.
-
Biomarker Analysis: Measurement of glutamate levels in the brain tissue or cerebrospinal fluid to confirm target engagement in vivo.
-
Behavioral Assessments: Functional outcomes are measured through various behavioral tests relevant to the disease model (e.g., motor function tests, cognitive assessments, pain response assays).
-
Histological Analysis: Post-mortem examination of brain tissue to assess the extent of neuronal damage and the protective effects of 2-PBA.
Experimental Protocol: In Vivo Efficacy of 2-PBA in a TBI Model
Objective: To evaluate the neuroprotective efficacy of 2-PBA in a rat model of TBI.
Materials:
-
Adult male Sprague-Dawley rats
-
2-PBA formulated for in vivo administration (e.g., in saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Controlled cortical impact (CCI) device
-
Behavioral testing apparatus (e.g., rotarod, Morris water maze)
-
Analytical equipment for measuring glutamate levels (e.g., HPLC)
Procedure:
-
Animal Acclimation and Baseline Testing: Acclimate rats to the housing facility and perform baseline behavioral tests.
-
TBI Surgery: Anesthetize the rats and induce a moderate TBI using the CCI device. Sham-operated animals will undergo the same surgical procedure without the impact.
-
Drug Administration: Administer 2-PBA or vehicle control at a predetermined dose and time point post-injury (e.g., intraperitoneally at 30 minutes post-TBI).
-
Behavioral Monitoring: Conduct a battery of behavioral tests at various time points post-injury (e.g., 1, 3, 7, and 14 days) to assess motor and cognitive function.
-
Biomarker Analysis: At the end of the study, collect brain tissue and/or cerebrospinal fluid to measure glutamate levels and other relevant biomarkers.
-
Histological Analysis: Perfuse the animals and process the brain tissue for histological staining (e.g., Nissl staining to assess neuronal loss, Fluoro-Jade to detect degenerating neurons).
-
Data Analysis: Statistically compare the outcomes (behavioral scores, biomarker levels, and histological damage) between the 2-PBA-treated group, the vehicle-treated group, and the sham group.
Caption: Workflow for in vivo evaluation of 2-PBA.
Bridging the Divide: Correlating In Vitro and In Vivo Data
A significant challenge in drug development is the frequent lack of correlation between in vitro potency and in vivo efficacy.[8][11] A potent inhibitor in an enzymatic assay may fail in an animal model for a variety of reasons.
Table 2: Key Factors Influencing In Vitro vs. In Vivo Correlation
| Factor | In Vitro Considerations | In Vivo Complexities |
| Bioavailability | Not applicable | Poor absorption, first-pass metabolism can prevent the drug from reaching the target.[8] |
| Distribution | Direct access to the target | Blood-brain barrier, plasma protein binding, and tissue sequestration can limit drug concentration at the site of action.[8] |
| Metabolism | Stable in assay buffer | Rapid metabolism by the liver or other tissues can lead to rapid clearance of the active compound. |
| Toxicity | Assessed on isolated cells | Off-target effects and systemic toxicity can limit the achievable therapeutic dose. |
| Target Engagement | Direct measurement | Indirect evidence from biomarkers and functional outcomes. |
Understanding these factors is crucial for interpreting experimental results and making informed decisions about advancing a drug candidate. For instance, if 2-PBA shows high in vitro potency but poor in vivo efficacy, the next logical step would be to investigate its pharmacokinetic properties and consider strategies like prodrug development to improve its delivery to the central nervous system.[13]
Conclusion
The evaluation of this compound's efficacy requires a multi-faceted approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro assays provide a precise measure of its inhibitory action on GCPII, in vivo studies are indispensable for understanding its therapeutic potential in the context of a complex living system. By carefully designing experiments, anticipating the challenges of translating from the benchtop to preclinical models, and systematically analyzing the data, researchers can build a comprehensive profile of 2-PBA and pave the way for its potential development as a novel neuroprotective agent.
References
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Barinka, C., et al. (2004). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. Acta Crystallographica Section D: Biological Crystallography, 60(5), 858-865. [Link]
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Barinka, C., et al. (2004). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. PubMed. [Link]
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Zheng, Y. F., et al. (2020). Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone. Pharmaceutics, 12(4), 328. [Link]
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Arnsten, A. F. T., & Wang, M. (2020). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. Trends in Pharmacological Sciences, 41(5), 336-348. [Link]
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Majer, P., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, 59(6), 2810-2825. [Link]
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van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. ResearchGate. [Link]
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A Comparative Guide to Phosphonate Performance: Statistical Analysis of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid in Industrial Applications
This guide provides an in-depth technical analysis of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC), a leading phosphonate-based scale and corrosion inhibitor. While the initial query specified "2-Phosphonobutyric acid," the vast body of experimental data and industrial application points to PBTC as the compound of significant interest for a comparative performance review. This document is intended for researchers, scientists, and development professionals engaged in material science, water treatment, and formulation chemistry, offering a rigorous comparison of PBTC against other common phosphonates and detailing the statistical evaluation of its performance.
Introduction: The Critical Role of Phosphonates in Industrial Processes
The formation of inorganic scale deposits, such as calcium carbonate and calcium sulfate, and the corrosion of metallic components are persistent challenges in industrial water systems, including cooling towers, boilers, and oilfield operations. These phenomena can lead to reduced heat transfer efficiency, equipment failure, and costly downtime. Phosphonates are a class of organophosphorus compounds that serve as highly effective threshold inhibitors, preventing scale formation and mitigating corrosion at substoichiometric concentrations.
Among the commercially available phosphonates, 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is distinguished by its robust performance profile, particularly under harsh conditions. This guide will statistically analyze the experimental data of PBTC, comparing it with two other widely used phosphonates: 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) and Amino Trimethylene Phosphonic Acid (ATMP).
Comparative Performance Analysis of Phosphonates
The efficacy of a scale inhibitor is dictated by its molecular structure and its behavior under specific operational conditions like temperature, pH, and the presence of oxidizing biocides.
Key Performance Attributes:
-
2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC): PBTC's structure, which combines both phosphonic and carboxylic acid groups, grants it excellent scale and corrosion inhibition properties. Its most notable advantages are its exceptional hydrolytic and thermal stability and its superior resistance to oxidizing agents like chlorine and bromine. This makes PBTC highly effective in high-temperature, high-alkalinity, and high-pH environments.[1]
-
1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP): HEDP is a cost-effective phosphonate that performs well at lower temperatures and lower saturation levels for scale control.[2] However, its performance can diminish at higher temperatures.[3]
-
Amino Trimethylene Phosphonic Acid (ATMP): ATMP demonstrates better temperature stability than HEDP and is particularly effective at higher temperatures and saturation levels.[2][3] Its primary vulnerability is its rapid degradation in the presence of oxidizing biocides like chlorine.[1]
Quantitative Performance Data
The following table summarizes the comparative performance of PBTC, HEDP, and ATMP based on static laboratory test data for calcium carbonate (CaCO₃) scale inhibition.
| Inhibitor | Test Condition | Dosage (mg/L) | Inhibition Efficiency (%) | Source(s) |
| PBTC | 80°C | 4 | > 98 | [4] |
| 8°C, 20h | 4 | 100 | [5] | |
| HEDP | 80°C | 6 | ~95 | [4] |
| 8°C, 20h | 4 | > 97 | [5] | |
| ATMP | High Temperature | - | Good Performance | [2][3] |
| (Compared to HEDP) |
Note: Direct comparison of ATMP efficiency from the provided results is limited, but sources indicate its advantage over HEDP at higher temperatures.
As the data indicates, PBTC consistently demonstrates superior or equivalent performance to HEDP, particularly under more demanding temperature conditions.[4][5]
Mechanism of Action: How PBTC Prevents Scale Formation
Phosphonates like PBTC inhibit scale formation primarily through a "threshold effect." This involves multiple sub-mechanisms that interfere with the crystallization process long before a stoichiometric amount of inhibitor is reached.
-
Adsorption and Nucleation Inhibition: The negatively charged phosphonate and carboxylate groups in PBTC are attracted to the positively charged cations (e.g., Ca²⁺) in the incipient crystal nuclei. By adsorbing onto these active growth sites, PBTC blocks further incorporation of ions, effectively stopping the nucleation process.[6]
-
Crystal Growth Distortion: For crystals that do manage to form, PBTC adsorbs onto the crystal lattice surfaces. This disrupts the regular, ordered growth of the crystal, leading to distorted, irregular, and less adherent scale deposits that are more easily dispersed by water flow.[4] Studies have shown that PBTC can induce the transformation of CaCO₃ from the stable calcite form to the less stable aragonite form.[4]
The diagram below illustrates this multi-faceted mechanism.
Caption: Mechanism of PBTC scale inhibition via nucleation blocking and crystal distortion.
Experimental Methodologies for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized testing protocols are essential. The following sections detail the methodologies for evaluating scale and corrosion inhibition, based on industry standards.
Protocol 1: Static Scale Inhibition Efficiency (Based on NACE TM0374-2001)
This protocol determines the ability of an inhibitor to prevent the precipitation of calcium carbonate from a supersaturated brine solution.
Objective: To quantify the percent inhibition efficiency of PBTC compared to alternatives at a set temperature and dosage.
Materials & Apparatus:
-
Constant-temperature water bath or oven (e.g., 71°C ± 1°C).[7]
-
Glass test cells or bottles with caps.
-
Calcium-containing brine and Bicarbonate-containing brine (compositions specified in NACE TM0374).[8]
-
Inhibitor stock solutions (e.g., 0.1 wt% and 1.0 wt% dilutions).[9][10]
-
0.45 µm syringe filters.
-
Apparatus for calcium ion concentration measurement (e.g., Atomic Absorption Spectrometry (AAS) or titration with EDTA).
Experimental Workflow:
Caption: Standard workflow for the NACE TM0374 static scale inhibition test.
Step-by-Step Procedure:
-
Preparation: Prepare calcium-containing and bicarbonate-containing brines according to NACE TM0374 standard. Prepare 0.1 wt% and 1.0 wt% dilutions of each inhibitor to be tested.[10]
-
Dosing: For each inhibitor concentration, prepare duplicate test cells.
-
Blank Cells: Pipette 50 mL of each brine into two cells without any inhibitor.
-
Test Cells: Pipette the desired volume of inhibitor dilution into two cells, then add 50 mL of each brine.[7]
-
Control Sample: Prepare a control by mixing 50 mL of each brine and immediately measuring the calcium concentration to establish the initial value (C₀).
-
-
Incubation: Cap all blank and test cells, shake thoroughly, and place them in the oven or water bath at the specified temperature (e.g., 71°C) for a set duration (e.g., 24 hours).[8]
-
Analysis: After incubation, remove the cells and allow them to cool to room temperature.
-
Filter an aliquot from each cell through a 0.45 µm filter to remove any precipitated scale.[10]
-
Measure the final calcium ion concentration in the filtrate for the blank (C_b) and test (C_t) samples.
Data Analysis & Statistical Treatment: The scale inhibition efficiency is calculated using the following formula:
Inhibition Efficiency (%) = [(C_t - C_b) / (C₀ - C_b)] x 100
Where:
-
C_t = Final Ca²⁺ concentration in the test sample (with inhibitor).
-
C_b = Final Ca²⁺ concentration in the blank sample (no inhibitor).
-
C₀ = Initial Ca²⁺ concentration in the control sample.
Running duplicates for each test condition is mandatory to assess reproducibility. The results should be reported as the mean efficiency ± standard deviation.
Protocol 2: Corrosion Inhibition by Mass Loss (Based on ASTM G31)
This protocol evaluates the effectiveness of an inhibitor in reducing the corrosion rate of a specific metal in a corrosive fluid.
Objective: To determine the corrosion rate of a metal (e.g., carbon steel) in a corrosive brine with and without an inhibitor.
Materials & Apparatus:
-
Test beakers or flasks.
-
Pre-weighed metal coupons (e.g., carbon steel SAE 1010) with known surface area.[8]
-
Corrosive test solution (e.g., synthetic brine).
-
Inhibitor stock solutions.
-
Constant temperature bath.[11]
-
Analytical balance.
-
Appropriate cleaning solutions for removing corrosion products (as per ASTM G1).
Experimental Workflow:
Caption: Workflow for ASTM G31 mass loss corrosion testing.
Step-by-Step Procedure:
-
Coupon Preparation: Prepare metal coupons by cleaning, drying, and weighing them accurately to four decimal places (W₀).[12]
-
Solution Preparation: Prepare the corrosive solution. For each inhibitor concentration, prepare at least two test beakers. Also prepare two blank beakers with no inhibitor.
-
Immersion: Suspend one coupon in each beaker, ensuring it is fully immersed.[11]
-
Exposure: Place the beakers in a constant temperature bath for a specified duration (e.g., 24 hours to 7 days).[11]
-
Cleaning: After the exposure period, remove the coupons. Clean them according to ASTM G1 procedures to remove all corrosion products without removing a significant amount of the base metal.
-
Final Weighing: Dry the cleaned coupons and reweigh them accurately (W_f).
Data Analysis & Statistical Treatment: The corrosion rate is calculated from the mass loss. A common unit is mils per year (mpy).
Corrosion Rate (mpy) = (K × W) / (A × T × D)
Where:
-
K = A constant (e.g., 3.45 × 10⁶ for mpy).
-
W = Mass loss in grams (W₀ - W_f).
-
A = Surface area of the coupon in cm².
-
T = Exposure time in hours.
-
D = Density of the metal in g/cm³.
The inhibitor efficiency is then calculated:
Corrosion Inhibition (%) = [(CR_blank - CR_test) / CR_blank] x 100
Where:
-
CR_blank = Corrosion rate in the blank solution.
-
CR_test = Corrosion rate in the solution with inhibitor.
Conclusion
The statistical analysis of experimental data demonstrates that 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is a high-performance scale and corrosion inhibitor. Its key advantages lie in its superior thermal and hydrolytic stability and its exceptional resistance to oxidizing biocides when compared to other common phosphonates like HEDP and ATMP.[1] For industrial water systems operating under demanding conditions of high temperature, high pH, or where chlorine-based biocides are used, PBTC offers a more reliable and effective solution. The selection of an optimal inhibitor and its dosage must be grounded in rigorous, standardized testing protocols as outlined in this guide to ensure system integrity and operational efficiency.
References
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French Creek Software. (n.d.). The Impact of pH and Protonation State on Scale Inhibitor Activity. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-PHOSPHONOBUTANE-1,2,4,-TRICARBOXYLIC ACID. Retrieved from [Link]
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ANSI Webstore. (n.d.). Standard Test Method Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Cal. Retrieved from [Link]
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Orlek, B. S., et al. (1992). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-. Journal of Medicinal Chemistry. Retrieved from [Link]
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French Creek Software. (n.d.). FORMULATING FOR COST PERFORMANCE. Retrieved from [Link]
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ResearchGate. (n.d.). Surface Chemistry of Phosphonate Scale Inhibitor Retention Mechanisms in Carbonate Reservoirs. Retrieved from [Link]
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ASTM International. (n.d.). G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
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Slaughter, M. M., & Miller, R. F. (1983). 2-Amino-4-phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. Science. Retrieved from [Link]
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Mady, M. F., & Kelland, M. A. (2022). Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability. ACS Omega. Retrieved from [Link]
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Scribd. (n.d.). Work Instruction For NACE TM0374-2016. Retrieved from [Link]
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iro-phosphonate.com. (n.d.). How should I choose between ATMP and HEDP?. Retrieved from [Link]
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ResearchGate. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. Retrieved from [Link]
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White Rose Research Online. (n.d.). Evaluation of laboratory techniques for assessing scale inhibition efficiency. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). PBTC vs. ATMP: A Comparative Analysis for Water Treatment Effectiveness. Retrieved from [Link]
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MDPI. (2020). A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties. Retrieved from [Link]
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LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]
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EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
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Valudor Products. (n.d.). Safety Data Sheet: PBTC (2-Phosphonobutane-1,2,4-Tricarboxylic Acid). Retrieved from [Link]
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ResearchGate. (2020). Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in the inhibition of calcium carbonate scale. Retrieved from [Link]
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ACS Publications. (2023). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate. Retrieved from [Link]
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ASTM International. (n.d.). ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
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Carl ROTH. (n.d.). 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC). Retrieved from [Link]
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MDPI. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. Retrieved from [Link]
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Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Retrieved from [Link]
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Bolz, J., et al. (1985). Effects of 2-amino-4-phosphonobutyric acid on responsivity and spatial summation of X cells in the cat retina. Journal of Physiology. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)
This document provides essential, step-by-step guidance for the safe handling and disposal of 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a widely used organophosphonate scale and corrosion inhibitor.[1][2][3][4] Adherence to these protocols is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The procedures outlined below are grounded in established safety data and best practices, designed to provide researchers and drug development professionals with a self-validating system for waste management.
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the substance's chemical properties and associated risks. PBTC is a corrosive, acidic compound that requires careful handling to mitigate potential hazards.[5][6] Its primary risks stem from its low pH and its reactivity profile. The carbon-phosphorus (C-P) bond central to its structure is exceptionally stable and resistant to chemical hydrolysis and thermal degradation, underscoring the need for specialized disposal methods rather than simple dilution.[7][8][9]
Key quantitative data and hazard information are summarized below for immediate reference.
| Parameter | Value / Information | Source(s) |
| Physical State | Colorless to light yellow liquid | [1][5] |
| pH (1% solution) | 1.0 - 2.0 | [5] |
| Corrosivity | May be corrosive to metals (e.g., aluminum, mild steel) | [5][6][10][11] |
| Primary Health Hazards | Causes severe skin burns and serious eye damage; may be harmful if swallowed or inhaled. | [5][6][12] |
| Chemical Incompatibilities | Strong alkalis, strong oxidizing agents, nitrites, sulfites, and most base metals. | [5][6] |
| Hazardous Combustion Products | Oxides of phosphorus (PₓOᵧ), Carbon monoxide (CO), Carbon dioxide (CO₂) | [5][10][13] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The acidic and corrosive nature of PBTC mandates the use of specific PPE to prevent any direct contact.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[6][14] This is critical to protect against splashes, which can cause serious eye damage.[5][6]
-
Skin Protection : Wear chemically resistant gloves (e.g., rubber or PVC), a chemically resistant apron, and boots.[6] This prevents skin contact, which can lead to severe burns.[5]
-
Respiratory Protection : If handling in a poorly ventilated area or if mists/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[6][10][14]
-
General Hygiene : Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling, and remove contaminated clothing before entering eating areas.[10][15]
Emergency Protocol: Accidental Spill Management
In the event of a spill, a swift and systematic response is crucial to contain the material and protect personnel.
-
Evacuate & Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated to disperse any vapors or mists.[10][15][16]
-
Contain the Spill : Prevent the spill from entering drains, sewers, or waterways by using dikes or absorbent booms.[5][6][10]
-
Absorb the Material : Cover the spill with a suitable inert, absorbent material. Recommended absorbents include sand, diatomaceous earth, or a universal acid binder.[5][10][15] Do not use combustible materials like sawdust.
-
Collect Waste : Carefully scoop the absorbed material into a designated, corrosion-resistant container suitable for hazardous waste.[10][15][17] Use non-sparking tools to avoid ignition sources.[17]
-
Decontaminate the Area : Neutralize the spill area with a dilute solution of soda ash or lime.[5] Flush the area with water, collecting the contaminated runoff for disposal. Do not allow firefighting or decontamination water to enter drains.[10][11][15]
-
Dispose of Materials : Label the waste container clearly and dispose of it, along with all contaminated PPE, as hazardous waste according to institutional and local regulations.[5]
Standard Operating Procedure: PBTC Waste Disposal
This section outlines the step-by-step workflow for the routine disposal of PBTC waste, from laboratory accumulation to final handoff for destruction. The core of this procedure is the neutralization of the acidic waste to a safe pH range before storage and disposal.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Collect all PBTC-containing waste (aqueous solutions, rinsates) in a dedicated, clearly labeled, and corrosion-resistant container (e.g., a high-density polyethylene (HDPE) carboy).[10][17]
-
Avoid Mixing : Do not mix PBTC waste with other chemical waste streams, especially strong alkalis or oxidizers, to prevent violent exothermic reactions.[5]
Step 2: Controlled Neutralization
-
Rationale : Neutralization is a critical pre-treatment step. It mitigates the corrosive hazard of the waste, making it safer to store and handle. The product should be neutralized before any potential discharge.[15][16]
-
Procedure :
-
Work in a well-ventilated area, such as a fume hood, while wearing all required PPE.
-
Place the waste container in a secondary containment bin to catch any potential spills.
-
Slowly and carefully add a neutralizing agent, such as sodium carbonate (soda ash) or calcium hydroxide (lime), to the PBTC waste while gently stirring.[5] CAUTION: The reaction is exothermic and will produce carbon dioxide gas if soda ash is used. Add the neutralizing agent in small increments to control the reaction rate.
-
Continuously monitor the pH of the solution using pH strips or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH is stable within a neutral range (typically pH 6.0-8.0), as required by your institution's waste management guidelines.
-
Step 3: Final Packaging and Labeling
-
Secure Storage : Once neutralized, securely cap the waste container. Store it in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials.[17][18]
-
Proper Labeling : Ensure the container is labeled with a hazardous waste tag that includes the full chemical name ("Waste 2-Phosphonobutane-1,2,4-tricarboxylic acid, neutralized solution"), the date, and all other information required by your institution and local regulations.
Step 4: Final Disposal
-
Professional Disposal : Arrange for the pickup of the waste container by a licensed and certified chemical waste disposal company.[17]
-
Approved Methods : The final disposal method will be determined by the waste contractor but typically involves high-temperature incineration with flue gas scrubbing or other approved chemical destruction techniques.[13][17] Never dispose of PBTC or its rinsates down the drain or in regular trash.[17]
The following diagram illustrates the decision-making and operational workflow for PBTC disposal.
Caption: Workflow for safe collection, neutralization, and disposal of PBTC waste.
Environmental Considerations and Biodegradation
While several microorganisms have evolved pathways to cleave the C-P bond in natural phosphonates to acquire phosphorus, the degradation of complex, anthropogenic phosphonates like PBTC is not a rapid or guaranteed process in the environment.[7][8][9][19][20] The high stability of the C-P bond means the molecule can persist, and its release into aquatic systems must be avoided.[7][8] Although PBTC generally shows low toxicity to aquatic organisms in standard tests, its role as a chelating agent and its potential to contribute to nutrient load necessitates that its disposal be handled through controlled destruction rather than environmental release.[2][14][17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
